EPZ004777 hydrochloride
説明
特性
IUPAC Name |
1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N7O4.ClH/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H/t21-,22-,23-,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEPLDAFAVXSBD-XRJUUMFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of EPZ004777 Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of a Pioneering DOT1L Inhibitor in MLL-Rearranged Leukemia
This technical guide provides a comprehensive overview of the mechanism of action for EPZ004777 hydrochloride, a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L. Developed as a pivotal tool in the exploration of epigenetic therapies, EPZ004777 has been instrumental in validating DOT1L as a therapeutic target in cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the core biological pathways and experimental workflows.
Introduction: The Rationale for DOT1L Inhibition in MLL-Rearranged Leukemia
Aggressive forms of acute leukemia in both infants and adults are frequently characterized by rearrangements of the MLL gene.[1] These chromosomal translocations result in the formation of oncogenic MLL fusion proteins.[1] A key pathogenic function of these fusion proteins is the aberrant recruitment of the histone methyltransferase DOT1L to ectopic gene loci, including critical hematopoietic development genes like the HOXA gene cluster and MEIS1.[1][2]
DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1] The mislocalization of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at these target genes, resulting in their sustained transcriptional activation and driving leukemogenesis.[1] This direct and pathogenic role of DOT1L's enzymatic activity established it as a compelling therapeutic target. The development of a selective DOT1L inhibitor like EPZ004777 was predicated on the hypothesis that reversing this aberrant H3K79 methylation would suppress the expression of leukemogenic genes and selectively eliminate MLL-rearranged cancer cells.[1]
Core Mechanism of Action
EPZ004777 functions as a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L's enzymatic activity.[1][2] By binding to the SAM-binding pocket of DOT1L, it directly prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3.[1] This targeted inhibition of DOT1L's catalytic activity is the primary mechanism through which EPZ004777 exerts its anti-leukemic effects.
The downstream consequences of DOT1L inhibition by EPZ004777 in MLL-rearranged leukemia cells are profound and multifaceted:
-
Reduction of H3K79 Methylation: Treatment with EPZ004777 leads to a concentration-dependent global reduction in H3K79 methylation levels.[3]
-
Suppression of MLL Fusion Target Gene Expression: By reversing the aberrant H3K79 hypermethylation, EPZ004777 downregulates the expression of key leukemogenic genes, such as HOXA9 and MEIS1.[1][3][4]
-
Induction of Cell Cycle Arrest and Apoptosis: The inhibition of DOT1L activity triggers cell cycle arrest and subsequently induces programmed cell death (apoptosis) in MLL-rearranged cells.[1][5]
-
Cellular Differentiation: EPZ004777 has been shown to induce differentiation in MLL-rearranged leukemia cell lines.[3][5]
This cascade of events ultimately leads to the selective killing of cancer cells bearing the MLL gene translocation, with minimal effect on non-MLL-translocated cells.[3]
Caption: Mechanism of EPZ004777 in MLL-rearranged leukemia.
Quantitative Data Summary
The following tables summarize the key quantitative data for EPZ004777 from various preclinical studies.
Table 1: Biochemical Activity of EPZ004777
| Target | Assay Type | IC50 | Selectivity | Reference |
| DOT1L | Cell-free enzymatic assay | 0.4 nM | >1,200-fold over other tested histone methyltransferases | [5] |
Table 2: Cellular Activity of EPZ004777 in MLL-Rearranged Cell Lines
| Cell Line | MLL Fusion | Assay Type | EC50 | Reference |
| MV4-11 | MLL-AF4 | Antiproliferative assay | 4 nM | [5] |
| MOLM-13 | MLL-AF9 | Antiproliferative assay | 4 nM | [5] |
| THP-1 | MLL-AF9 | Antiproliferative assay | 4 nM | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of EPZ004777.
DOT1L Biochemical Inhibition Assay (Cell-Free)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.
-
Materials:
-
Recombinant human DOT1L enzyme
-
Histone H3 substrate (e.g., oligonucleosomes)
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
EPZ004777
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.5 mM DTT)
-
Scintillation fluid and counter
-
-
Procedure:
-
Serially dilute EPZ004777 in DMSO to create a range of concentrations.
-
In a microtiter plate, add the diluted EPZ004777 to the assay buffer.
-
Add the recombinant DOT1L enzyme to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the methyltransferase reaction by adding a solution containing the histone H3 substrate and [³H]-SAM.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each EPZ004777 concentration relative to a DMSO control and determine the IC50 value.
-
Caption: Workflow for a DOT1L biochemical inhibition assay.
Cellular Proliferation Assay
This assay measures the effect of EPZ004777 on the growth of cancer cell lines.
-
Materials:
-
Procedure:
-
Plate exponentially growing cells in 96-well plates at a predetermined density (e.g., 3 x 10⁴ cells/well).[6]
-
Add increasing concentrations of EPZ004777 or a DMSO vehicle control to the wells.
-
Incubate the cells for an extended period (e.g., 10-18 days).[6]
-
Every 3-4 days, count the viable cells using a method like the Guava ViaCount assay.[6]
-
At the time of counting, replenish the media with fresh EPZ004777 and re-plate the cells at a consistent density to maintain logarithmic growth.[6]
-
Plot the viable cell counts over time to generate proliferation curves.
-
To determine the EC50, perform a similar experiment for a fixed duration (e.g., 10 days) and measure cell viability across a range of EPZ004777 concentrations.
-
Cellular H3K79 Methylation Assay (Western Blot)
This assay assesses the ability of EPZ004777 to inhibit DOT1L activity within cells by measuring global H3K79 methylation levels.
-
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11).
-
EPZ004777.
-
Cell lysis buffer.
-
Histone extraction reagents.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with various concentrations of EPZ004777 or DMSO for a specified time (e.g., 48-96 hours).
-
Harvest the cells and perform histone extraction.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K79me2.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H3K79me2 levels.
-
In Vivo Efficacy
In a mouse xenograft model of MLL leukemia, in vivo administration of EPZ004777 led to an extension of survival, providing strong preclinical evidence for the therapeutic potential of DOT1L inhibition.[3][5] Although suboptimal pharmacokinetic properties precluded the clinical advancement of EPZ004777 itself, its development was a critical proof-of-concept that paved the way for next-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which has entered clinical trials.[1]
Conclusion
This compound is a seminal molecule in the field of epigenetics and cancer therapy. As a potent and selective inhibitor of DOT1L, it has been instrumental in elucidating the critical role of H3K79 methylation in the pathogenesis of MLL-rearranged leukemias. The core mechanism of action, centered on the competitive inhibition of DOT1L's catalytic activity, leads to the suppression of a leukemogenic gene expression program and the selective killing of MLL-rearranged cancer cells. The data and protocols presented in this guide underscore the foundational work performed with EPZ004777, which continues to inform the development of novel epigenetic therapies.
Caption: DOT1L signaling pathway and the inhibitory effect of EPZ004777.
References
The Cellular Target of EPZ004777: A Technical Guide
For Immediate Release
An In-depth Analysis of the Potent and Selective DOT1L Inhibitor, EPZ004777, for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the small molecule inhibitor EPZ004777, detailing its primary cellular target, mechanism of action, and the downstream cellular consequences of its activity. The information presented herein is curated for professionals in the fields of oncology, hematology, and epigenetic drug discovery.
Executive Summary
EPZ004777 is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its development marked a significant advancement in the exploration of epigenetic therapies, particularly for cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1] EPZ004777 functions by competitively inhibiting the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing the methylation of histone H3 at lysine 79 (H3K79).[1] This inhibition leads to the selective killing of MLL-rearranged leukemia cells by inducing cell cycle arrest, apoptosis, and cellular differentiation.[1][2]
The Cellular Target: DOT1L
The definitive cellular target of EPZ004777 is the enzyme DOT1L.[1] DOT1L is a histone methyltransferase responsible for mono-, di-, and tri-methylation of lysine 79 on histone H3 (H3K79).[3] In certain hematological malignancies, particularly those with MLL gene rearrangements, the fusion proteins aberrantly recruit DOT1L to ectopic gene loci, including critical hematopoietic development genes like the HOXA cluster.[1] This leads to hypermethylation of H3K79 at these sites, resulting in their sustained transcriptional activation and driving leukemogenesis.[1]
Mechanism of Action
EPZ004777 acts as a competitive inhibitor of DOT1L.[1] It was designed based on the structures of the natural DOT1L substrate, S-adenosylmethionine (SAM), and its product, S-adenosylhomocysteine (SAH).[1] By binding to the SAM-binding pocket of DOT1L, EPZ004777 effectively blocks the transfer of a methyl group from SAM to H3K79.[1] This targeted inhibition of DOT1L's enzymatic activity reverses the aberrant H3K79 hypermethylation, a key event in MLL-rearranged leukemias.[1]
Figure 1: Mechanism of DOT1L inhibition by EPZ004777.
Quantitative Data Summary
The potency and selectivity of EPZ004777 have been extensively characterized through various in vitro and cellular assays.
| Parameter | Value | Notes | Reference |
| In Vitro Potency | |||
| DOT1L IC50 | 0.4 nM | Cell-free enzymatic assay. | [2][4] |
| DOT1L KD | 0.25 ± 0.02 nM | Surface plasmon resonance (SPR). | [5] |
| Selectivity | |||
| Fold Selectivity vs. other HMTs | >1,200-fold | Against a panel of other protein methyltransferases. | [2] |
| PRMT5 IC50 | 521 ± 137 nM | [4] | |
| Other HMTs (EZH1, EZH2, etc.) | >50,000 nM | [6] | |
| Cellular Activity (Proliferation Inhibition) | |||
| MV4-11 (MLL-AF4) EC50 | 8.3 nM | [1] | |
| MOLM-13 (MLL-AF9) EC50 | 10 nM | [1] | |
| THP-1 (MLL-AF9) EC50 | 4 nM | [1] | |
| MCF10A (H3K79 methylation) IC50 | 84 ± 20 nM | In-cell western assay. | [5] |
| A431 (H3K79 methylation) IC50 | 264 nM | [5] |
Cellular Effects of EPZ004777
Treatment of MLL-rearranged leukemia cells with EPZ004777 leads to a cascade of downstream effects:
-
Inhibition of H3K79 Methylation: EPZ004777 causes a concentration-dependent reduction in global H3K79me2 levels.[6]
-
Downregulation of Leukemogenic Genes: The inhibition of DOT1L activity leads to decreased expression of key MLL fusion target genes, such as HOXA9 and MEIS1.[1][6]
-
Selective Cell Killing: EPZ004777 demonstrates selective cytotoxicity towards MLL-rearranged cells, with minimal impact on cells without this translocation.[6]
-
Cell Cycle Arrest and Apoptosis: The compound induces a modest increase in the G0/G1 phase of the cell cycle, followed by an increase in apoptotic cells.[1][6]
-
Induction of Differentiation: EPZ004777 has been shown to promote the differentiation of leukemic cells into more mature hematopoietic lineages.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
EPZ004777: A Deep Dive into DOT1L Inhibition in MLL-Rearranged Leukemias
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EPZ004777, a potent and selective small-molecule inhibitor of the DOT1L enzyme. It details the mechanism of action, the downstream signaling pathway, and the preclinical data that established DOT1L as a compelling therapeutic target in mixed-lineage leukemia (MLL)-rearranged cancers. This document includes structured quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the EPZ004777-mediated inhibition of the DOT1L pathway.
Introduction: The Rationale for DOT1L Inhibition
Mixed-lineage leukemia (MLL) is an aggressive form of acute leukemia characterized by chromosomal translocations of the MLL gene. These translocations result in the formation of oncogenic MLL fusion proteins that aberrantly recruit the histone methyltransferase DOT1L to ectopic gene loci.[1][2] DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][3] The resulting hypermethylation of H3K79 at MLL target genes, including the HOXA9 and MEIS1 oncogenes, leads to their sustained transcriptional activation, a key driver of leukemogenesis.[1][4] The development of a selective DOT1L inhibitor was hypothesized to reverse this aberrant H3K79 methylation, suppress the expression of leukemogenic genes, and selectively eliminate MLL-rearranged cancer cells.[1][3] EPZ004777 was the first potent and selective small-molecule inhibitor of DOT1L developed to test this hypothesis.[1]
Mechanism of Action of EPZ004777
EPZ004777 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor substrate for DOT1L.[1][5] By binding to the SAM pocket of DOT1L, EPZ004777 prevents the transfer of a methyl group to H3K79.[1] This leads to a global reduction in H3K79 methylation levels, particularly di- and tri-methylation, which are associated with active transcription.[1][5][6] The reduction in H3K79 methylation at the promoters and gene bodies of MLL fusion target genes results in their transcriptional repression.[4] This ultimately leads to cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells, while having minimal effect on non-MLL-rearranged cells.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for EPZ004777 from various preclinical studies.
Table 1: Biochemical Potency and Selectivity of EPZ004777
| Parameter | Value | Notes |
| DOT1L IC50 | 0.4 nM | Cell-free enzymatic assay.[7][8] |
| DOT1L Ki | 0.08 nM | Inhibition constant.[9] |
| Selectivity | >1200-fold vs. other methyltransferases | Highly selective for DOT1L.[7] |
Table 2: Cellular Activity of EPZ004777 in MLL-Rearranged Leukemia Cell Lines
| Cell Line | MLL Fusion | Effect | IC50 / Concentration |
| MV4-11 | MLL-AF4 | Inhibition of H3K79me2 | Concentration-dependent.[4] |
| Inhibition of proliferation | Selective killing.[4] | ||
| Downregulation of HOXA9 & MEIS1 | IC50 ~700 nM.[4] | ||
| MOLM-13 | MLL-AF9 | Inhibition of H3K79me2 | Concentration-dependent.[4] |
| Inhibition of proliferation | Selective killing.[4] | ||
| Downregulation of HOXA9 & MEIS1 | IC50 ~700 nM.[4] |
Table 3: In Vivo Efficacy of EPZ004777
| Model | Treatment | Outcome |
| Mouse Xenograft (MV4-11 cells) | Continuous infusion | Extension of survival.[4] |
| Reduction of tumor H3K79me2 levels.[4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the DOT1L inhibition pathway and a typical experimental workflow for evaluating EPZ004777.
Caption: DOT1L signaling pathway in MLL-rearranged leukemia and its inhibition by EPZ004777.
Caption: A typical experimental workflow for the characterization of EPZ004777.
Detailed Experimental Protocols
DOT1L Enzymatic Inhibition Assay (Biochemical)
This assay quantifies the ability of EPZ004777 to inhibit the enzymatic activity of DOT1L in a cell-free system.
-
Materials:
-
Recombinant human DOT1L enzyme.
-
Nucleosome substrate (e.g., from chicken erythrocytes).[4]
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
S-adenosyl-L-homocysteine (SAH) as a positive control for inhibition.
-
EPZ004777 serially diluted in DMSO.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.5 mM DTT, 0.002% Tween-20, 0.005% Bovine Skin Gelatin).[4]
-
384-well microtiter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of EPZ004777 in DMSO.
-
Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells for a no-inhibitor control (DMSO vehicle) and a 100% inhibition control (e.g., 2.5 µM SAH).[4]
-
Add 40 µL of a solution containing 0.25 nM DOT1L enzyme in assay buffer to each well.[4]
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding 10 µL of a substrate mix containing [³H]-SAM and nucleosomes.
-
Incubate the reaction for a defined period (e.g., 120 minutes) at room temperature.
-
Stop the reaction (e.g., by adding unlabeled SAM or trichloroacetic acid).[1][7]
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular H3K79 Methylation Assay (Western Blot)
This assay measures the effect of EPZ004777 on global H3K79 methylation levels within cells.
-
Materials:
-
MLL-rearranged (e.g., MV4-11, MOLM-13) and non-MLL-rearranged (e.g., Jurkat) cell lines.[4]
-
Complete cell culture medium.
-
EPZ004777.
-
Histone extraction buffer.
-
SDS-PAGE gels and blotting apparatus.
-
Primary antibodies: anti-H3K79me2, anti-total Histone H3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere or grow to a suitable density.
-
Treat cells with various concentrations of EPZ004777 or DMSO vehicle for a specified duration (e.g., 4 days).[4]
-
Harvest the cells and extract histones using a suitable protocol.
-
Quantify protein concentration of the histone extracts.
-
Separate histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of H3K79me2.
-
Cell Proliferation Assay
This assay determines the effect of EPZ004777 on the growth of cancer cell lines.
-
Materials:
-
Procedure:
-
Plate exponentially growing cells in 96-well plates at a specific density (e.g., 3 x 10⁴ cells/well).[4]
-
Treat the cells with a range of EPZ004777 concentrations or DMSO vehicle.
-
Incubate the cells for an extended period (e.g., up to 18 days), replenishing the medium and compound every 3-4 days.[7]
-
At various time points, determine the number of viable cells using the chosen method.
-
Plot the viable cell number over time to generate growth curves.
-
For IC50 determination, plot the percentage of growth inhibition against the log of the inhibitor concentration at a specific time point.
-
Conclusion and Future Directions
EPZ004777 was a pivotal tool compound that provided the first pharmacological proof-of-concept for DOT1L inhibition as a therapeutic strategy for MLL-rearranged leukemias.[1] Its high potency and selectivity enabled the validation of the "onco-epigenetic" addiction of these cancers to the enzymatic activity of DOT1L. While the suboptimal pharmacokinetic properties of EPZ004777 precluded its own clinical development, it paved the way for the development of second-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which have entered clinical trials.[1][10] The work with EPZ004777 has been instrumental in advancing the field of epigenetic therapy and continues to inform the development of novel cancer treatments targeting chromatin-modifying enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. ovid.com [ovid.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Dot1L and H3K79 methylation in regulating somatic hypermutation of immunoglobulin genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Activity of EPZ004777: A Technical Guide to Its Biochemical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical assays used to characterize the activity of EPZ004777, a potent and highly selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). EPZ004777 has been a pivotal tool compound in understanding the role of DOT1L in normal physiology and in the pathogenesis of diseases such as MLL-rearranged leukemias.[1][2] This document details the mechanism of action of EPZ004777, presents key quantitative data, and provides in-depth experimental protocols for its biochemical characterization.
Mechanism of Action: Competitive Inhibition of DOT1L
EPZ004777 was identified through a mechanism-guided drug discovery approach, designed based on the structures of the natural DOT1L substrate, S-adenosylmethionine (SAM), and its product, S-adenosylhomocysteine (SAH).[1][2] It functions as a SAM-competitive inhibitor, binding to the SAM-binding pocket of DOT1L.[1][2] This binding event prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3 (H3K79), a modification catalyzed exclusively by DOT1L.[1] The inhibition of H3K79 methylation leads to the downregulation of leukemogenic genes, such as HOXA9 and MEIS1, ultimately inducing cell cycle arrest and apoptosis in cancer cells with MLL rearrangements.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for EPZ004777's activity and selectivity from various biochemical and cellular assays.
Table 1: In Vitro Biochemical Activity of EPZ004777
| Parameter | Value | Enzyme | Substrate | Assay Type | Reference |
| IC50 | 0.4 ± 0.1 nM (400 ± 100 pM) | Recombinant Human DOT1L | Nucleosomes | Radioactive Methylation | [2] |
| IC50 | 0.5 ± 0.1 nM | Recombinant Purified DOT1L | Nucleosomal Substrate | Homogeneous Biochemical Assay | [4] |
| IC50 | 5.3 nM | His6-DOT1L | Biotinylated Peptide | AlphaScreen Assay | [5][6] |
| KD | 0.25 ± 0.02 nM | Recombinant Purified DOT1L | - | Surface Plasmon Resonance (SPR) | [4] |
Table 2: Cellular Activity of EPZ004777
| Cell Line | Genotype | Parameter | Value | Assay Type | Reference |
| MV4-11 | MLL-AF4 | IC50 (proliferation) | < 50 µM | Guava Viacount | [2] |
| MOLM-13 | MLL-AF9 | IC50 (proliferation) | < 50 µM | Guava Viacount | [2] |
| MCF10A | Non-cancerous | IC50 (H3K79 methylation) | 84 ± 20 nM | In-Cell Western | [4] |
| A431 | Epidermoid Carcinoma | IC50 (H3K79 methylation) | 264 nM | High-Content Imaging | [4] |
| HeLa | Cervical Cancer | ED50 (H3K79me2) | 1.7 nM | ELISA | [7] |
| Molm-13 | MLL-AF9 | ED50 (HOXA9 expression) | 33 nM | Reporter Gene Assay | [7] |
Table 3: Selectivity of EPZ004777 for DOT1L Over Other Histone Methyltransferases (HMTs)
| HMT | IC50 | Selectivity Fold vs. DOT1L | Reference |
| DOT1L | 0.4 nM | - | [8] |
| PRMT5 | 521 ± 137 nM | >1,300 | [8] |
| Other HMTs | >50 µM | >125,000 | [8] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the central role of DOT1L in MLL-rearranged leukemia and the mechanism by which EPZ004777 inhibits this pathway.
Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.
Experimental Protocols
This section provides detailed methodologies for key biochemical assays used to determine the activity of EPZ004777.
Radioactive Filter-Binding Assay for DOT1L Activity
This assay measures the incorporation of a radiolabeled methyl group from 3H-SAM onto a histone substrate.
Materials:
-
Recombinant human DOT1L (e.g., residues 1-416)
-
Avian erythrocyte oligonucleosomes or recombinant histone H3
-
[3H]-S-adenosylmethionine (3H-SAM)
-
Unlabeled S-adenosylmethionine (SAM)
-
S-adenosyl-L-homocysteine (SAH) for positive control
-
EPZ004777
-
Assay Buffer: 20 mM TRIS-HCl (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin
-
384-well microtiter plates
-
Quench Solution: 800 µM unlabeled SAM
-
Scintillation fluid and counter
Procedure:
-
Serially dilute EPZ004777 in DMSO. Typically, a 10-point, 3-fold dilution series starting from 1 µM is prepared.[2]
-
Add 1 µL of each inhibitor dilution to the wells of a 384-well microtiter plate. Use DMSO for the negative control (0% inhibition) and a final concentration of 2.5 µM SAH for the positive control (100% inhibition).[2]
-
Add 40 µL of 0.25 nM DOT1L enzyme in assay buffer to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding to the enzyme.[2]
-
Initiate the methyltransferase reaction by adding 10 µL of substrate mix containing 200 nM 3H-SAM and 20 nM nucleosomes in assay buffer. The final concentrations of both substrates should be at their respective KM values.[9]
-
Incubate the reaction for 120 minutes at room temperature.[9]
-
Stop the reaction by adding 10 µL of quench solution (800 µM unlabeled SAM).[9]
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated 3H-SAM.
-
Measure the radioactivity incorporated into the nucleosome substrate using a scintillation counter.
-
Calculate the percent inhibition for each EPZ004777 concentration and determine the IC50 value by fitting the data to a dose-response curve.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This is a non-radioactive, bead-based proximity assay to measure inhibitor binding to DOT1L.
Materials:
-
His-tagged recombinant human DOT1L
-
Biotinylated peptide substrate
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
EPZ004777
-
Assay Buffer: 50 mM HEPES (pH 8.0), 150 mM NaCl, 1 mM DTT, 0.5% BSA, 0.05% Tween-20
-
384-well microtiter plates (e.g., AlphaScreen plates)
Procedure:
-
Prepare serial dilutions of EPZ004777 in DMSO.
-
Add 100 nL of the compound dilutions to the wells of a 384-well plate via pin transfer.[5]
-
Prepare a 2x solution of His6-DOT1L (final concentration 80 nM) and biotinylated peptide (final concentration 40 nM) in assay buffer.[5]
-
Add 10 µL of the protein-peptide solution to each well.[5]
-
Incubate the plate for 30 minutes at room temperature.[5]
-
Prepare a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads in the assay buffer according to the manufacturer's instructions.
-
Add the bead mixture to each well.
-
Incubate the plate in the dark for 60 minutes at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
A decrease in the AlphaScreen signal indicates displacement of the biotinylated peptide from DOT1L by the inhibitor. Calculate IC50 values from the dose-response curve.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a biochemical assay to determine the IC50 of EPZ004777.
Caption: A generalized workflow for determining the IC50 of EPZ004777.
This guide provides a foundational understanding of the biochemical evaluation of EPZ004777. For further details and specific applications, consulting the primary literature is recommended. The potent and selective nature of EPZ004777 continues to make it an invaluable chemical probe for dissecting the biological roles of DOT1L.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Effect of EPZ004777 on H3K79 Methylation
Introduction: Targeting the Epigenetic Driver of MLL-Rearranged Leukemia
Histone methylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is a hallmark of various cancers. The histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) is unique as it is the sole enzyme responsible for the mono-, di-, and trimethylation of lysine 79 on histone H3 (H3K79).[1][2] In normal cellular processes, H3K79 methylation is associated with actively transcribed genes.[3]
A specific and aggressive form of cancer, Mixed Lineage Leukemia (MLL)-rearranged leukemia, is characterized by chromosomal translocations of the MLL1 gene.[4] These translocations create fusion proteins that aberrantly recruit DOT1L to specific gene loci, such as HOXA9 and MEIS1.[1][5] This mislocalization of DOT1L leads to hypermethylation of H3K79 at these MLL target genes, driving a potent leukemogenic gene expression program.[4][6] Consequently, DOT1L has emerged as a high-priority therapeutic target for this disease.
EPZ004777 is a pioneering small-molecule inhibitor developed to be a potent and highly selective agent against DOT1L.[4] It serves as a crucial chemical probe for studying the function of DOT1L and provides a foundational basis for targeted therapeutics against MLL-rearranged leukemias.[4][7] This guide details the core mechanism of EPZ004777, its effects on H3K79 methylation, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action
EPZ004777 functions as a competitive inhibitor of S-adenosylmethionine (SAM), the essential methyl-donor cofactor for all methyltransferases.[2][6] By occupying the SAM-binding pocket of the DOT1L enzyme, EPZ004777 directly prevents the catalytic transfer of a methyl group from SAM to the ε-amino group of the lysine 79 residue on histone H3.[6][8] This inhibition of DOT1L's enzymatic activity is the primary mechanism through which EPZ004777 reverses the aberrant epigenetic state in MLL-rearranged leukemia cells.[6] The high potency and remarkable selectivity of EPZ004777 for DOT1L over other histone methyltransferases minimize off-target effects, making it an exceptional tool for targeted epigenetic therapy.[4][9]
Quantitative Data on EPZ004777 Activity
The efficacy of EPZ004777 is defined by its high potency against DOT1L and its selectivity over other methyltransferases. This is quantified through various biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity of EPZ004777
| Enzyme Target | Assay Type | IC50 Value | Fold Selectivity (vs. DOT1L) | Reference |
| DOT1L | Cell-free enzymatic | 0.4 nM | - | [9][10] |
| PRMT5 | Cell-free enzymatic | 521 ± 137 nM | ~1300x | [4] |
| EZH2 | Cell-free enzymatic | >50,000 nM | >125,000x | [4] |
| SETD7 | Cell-free enzymatic | >50,000 nM | >125,000x | [4] |
| PRMT1 | Cell-free enzymatic | >50,000 nM | >125,000x | [4] |
Table 2: Cellular Activity of EPZ004777
| Cell Line | Assay Type | Measured Effect | IC50 / EC50 Value | Reference |
| MV4-11, MOLM-13 | Quantitative PCR | Inhibition of HOXA9 & MEIS1 expression | ~700 nM | [4] |
| MV4-11, MOLM-13 | Proliferation Assay | Selective killing of MLL-rearranged cells | - (Potent inhibition at 3 µM) | [4] |
| MDA-MB231 | Western Blot | Inhibition of cellular H3K79 methylation | ~50 nM | [11] |
| MCF10A | In-Cell Western | Inhibition of cellular H3K79 methylation | 84 ± 20 nM | [12] |
| MDA-MB231 | Proliferation Assay (15-day) | Inhibition of cell growth | 0.19 µM | [11] |
Downstream Cellular and In Vivo Effects
The inhibition of DOT1L by EPZ004777 triggers a cascade of cellular events, ultimately leading to the selective killing of MLL-rearranged leukemia cells.
-
Reduction of H3K79 Methylation: Treatment with EPZ004777 leads to a time- and concentration-dependent decrease in global H3K79me2 levels in leukemia cell lines.[4] A significant reduction is typically observed after 4-5 days of treatment, which is consistent with the slow turnover of histone marks in the absence of a known H3K79-specific demethylase.[4]
-
Suppression of Leukemogenic Gene Expression: By reversing the hypermethylation at MLL-fusion target loci, EPZ004777 causes a significant downregulation of key leukemogenic genes, including HOXA9 and MEIS1.[4][7] This change in the gene expression program is a direct consequence of altering the local chromatin state.
-
Selective Anti-Proliferative Activity: EPZ004777 demonstrates remarkable selectivity, potently inhibiting the proliferation of MLL-rearranged cell lines (e.g., MV4-11, MOLM-13) while having minimal effect on cells without the MLL translocation (e.g., Jurkat).[4] This selective cytotoxicity is a critical feature for a targeted therapy.
-
Induction of Differentiation and Apoptosis: Prolonged exposure to EPZ004777 induces cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged cells.[4][13]
-
In Vivo Efficacy: In mouse xenograft models of MLL-rearranged leukemia, the administration of EPZ004777 leads to a significant extension of survival, providing strong preclinical validation for DOT1L inhibition as a therapeutic strategy.[4]
Detailed Experimental Protocols
The characterization of EPZ004777 relies on a set of key biochemical and cellular assays. The following are detailed protocols for these essential experiments.
In Vitro DOT1L Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of EPZ004777 on the enzymatic activity of recombinant DOT1L.
-
Compound Preparation: Serially dilute EPZ004777 in DMSO to create a range of concentrations (e.g., starting from 1 µM with 3-fold dilutions).[4] Plate 1 µL of each dilution into a 384-well microtiter plate. Use S-adenosyl-L-homocysteine (SAH), the product of the methylation reaction, as a positive control for 100% inhibition.[4]
-
Enzyme Incubation: Add 40 µL of 0.25 nM recombinant human DOT1L (catalytic domain 1-416) in assay buffer (20 mM TRIS pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin) to each well.[4] Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding 10 µL of a substrate mix containing 150 nM recombinant human nucleosomes and 300 nM ³H-labeled S-adenosylmethionine ([³H]-SAM) in the assay buffer.
-
Reaction Incubation and Quenching: Incubate the reaction for 120 minutes at room temperature.[10] Quench the reaction by adding a high concentration of unlabeled SAM.[10]
-
Detection: Measure the incorporation of radioactivity into the nucleosome substrate using a scintillation counter.[14]
-
Data Analysis: Calculate the percent inhibition for each EPZ004777 concentration relative to DMSO (0% inhibition) and SAH (100% inhibition) controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Cellular H3K79 Methylation Assay (Western Blot)
This assay measures the effect of EPZ004777 on H3K79 methylation levels within cells.
-
Cell Treatment: Culture MLL-rearranged cells (e.g., MV4-11) and treat them with various concentrations of EPZ004777 or DMSO (vehicle control) for a specified duration (e.g., 4 days).[4]
-
Histone Extraction: Harvest the cells and extract histones using an acid extraction protocol. Briefly, lyse the cells, isolate the nuclei, and incubate with sulfuric acid to extract basic histone proteins.
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a standard method like the Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for dimethylated H3K79 (H3K79me2).[4] Subsequently, strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.[4]
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal to determine the relative change in methylation.[15]
Cell Proliferation Assay
This assay assesses the impact of EPZ004777 on the growth and viability of leukemia cell lines.
-
Cell Seeding: Seed MLL-rearranged cells (e.g., MV4-11, MOLM-13) and non-MLL-rearranged control cells (e.g., Jurkat) at a low density in culture plates.[4]
-
Treatment: Treat the cells with a fixed concentration of EPZ004777 (e.g., 3 µM) or DMSO vehicle control.[4]
-
Cell Counting: At regular intervals (e.g., every 3 to 4 days) over a prolonged period (e.g., 14 days), count the number of viable cells using a hemocytometer and trypan blue exclusion.[4]
-
Data Analysis: Plot the viable cell counts on a logarithmic scale against time to generate growth curves.[4] Compare the growth rates of treated versus control cells for each cell line to determine the anti-proliferative effect.
Conclusion
EPZ004777 is a seminal small-molecule inhibitor that has profoundly advanced our understanding of the role of DOT1L and H3K79 methylation in MLL-rearranged leukemia. Through its potent and highly selective inhibition of DOT1L's enzymatic activity, it effectively reverses the aberrant epigenetic signature that drives this aggressive cancer. It reduces H3K79 hypermethylation, downregulates critical leukemogenic genes, and selectively induces apoptosis in cancer cells. The detailed characterization of EPZ004777 not only validates DOT1L as a therapeutic target but also provides a robust framework and essential tools for the ongoing development of next-generation epigenetic therapies.
References
- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of histone H3K79 methylation selectively inhibits proliferation, self-renewal and metastatic potential of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 14. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of EPZ004777 in MLL-Rearranged Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a poor prognosis, affecting both pediatric and adult populations.[1] A key driver of this disease is the aberrant recruitment of the histone methyltransferase DOT1L by MLL fusion proteins, leading to the hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][3][4] EPZ004777 was developed as a potent and highly selective small-molecule inhibitor of DOT1L, representing a pioneering effort in targeting the epigenetic machinery in this specific leukemia subtype. This technical guide provides a comprehensive overview of the core mechanism of action of EPZ004777, its preclinical efficacy, and the experimental methodologies used to validate its therapeutic potential. While suboptimal pharmacokinetic properties limited its clinical development, the study of EPZ004777 has provided critical proof-of-concept for DOT1L inhibition as a viable therapeutic strategy, paving the way for next-generation inhibitors.[2][5]
Core Mechanism of Action
EPZ004777 is an S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L.[3][6] In MLL-r leukemia, the MLL fusion protein aberrantly recruits DOT1L to the chromatin of target genes.[3] This leads to increased H3K79 methylation, an epigenetic mark associated with active transcription.[7] EPZ004777 binds to the SAM-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[2][3] This selective inhibition of DOT1L's enzymatic activity leads to a reduction in global H3K79 methylation, particularly at MLL target gene loci.[1] Consequently, the expression of key leukemogenic genes, including HOXA9 and MEIS1, is downregulated.[1][2][6] This reversal of the aberrant epigenetic state selectively inhibits the proliferation of MLL-rearranged cells, induces cell cycle arrest, and ultimately leads to apoptosis and cellular differentiation.[1][2][8]
Quantitative Data Presentation
The preclinical evaluation of EPZ004777 generated significant quantitative data, demonstrating its potency, selectivity, and anti-leukemic activity.
Table 1: In Vitro Enzymatic Activity of EPZ004777
| Enzyme | IC50 (nM) | Fold Selectivity vs. DOT1L |
| DOT1L | 0.4 ± 0.1 | 1 |
| CARM1 | >50,000 | >100,000 |
| EHMT2 | >50,000 | >100,000 |
| EZH1 | >50,000 | >100,000 |
| EZH2 | >50,000 | >100,000 |
| PRMT1 | >50,000 | >100,000 |
| PRMT3 | >50,000 | >100,000 |
| PRMT5 | 521 ± 137 | >1,300 |
| PRMT6 | >50,000 | >100,000 |
| SETD2 | >50,000 | >100,000 |
| SETD7 | >50,000 | >100,000 |
| SETD8 | >50,000 | >100,000 |
| SUV39H1 | >50,000 | >100,000 |
| SUV39H2 | >50,000 | >100,000 |
| Data compiled from Daigle et al., 2011.[1] |
Table 2: Anti-proliferative Activity of EPZ004777 in Leukemia Cell Lines
| Cell Line | MLL Status | IC50 (nM) |
| MV4-11 | MLL-AF4 | 8.3 |
| MOLM-13 | MLL-AF9 | 11 |
| THP-1 | MLL-AF9 | 26 |
| RS4;11 | MLL-AF4 | 7.8 |
| SEM | MLL-AF4 | 3.5 |
| Jurkat | Non-MLL-rearranged | >30,000 |
| HL-60 | Non-MLL-rearranged | >30,000 |
| K562 | Non-MLL-rearranged | >30,000 |
| IC50 values determined after 14 days of treatment. Data from Daigle et al., 2011.[1] |
Table 3: In Vivo Efficacy of EPZ004777 in a Mouse Xenograft Model
| Treatment Group | Dosing | Median Survival (days) | Increase in Median Survival |
| Vehicle | - | 35 | - |
| EPZ004777 | 100 mg/mL via osmotic pump | 46 | 31% |
| EPZ004777 | 150 mg/mL via osmotic pump | 53 | 51% |
| MV4-11 xenograft model. Data from Daigle et al., 2011.[1][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are summaries of key experimental protocols used in the evaluation of EPZ004777.
Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of DOT1L and the inhibitory effect of EPZ004777 in a cell-free system.
-
Reagents: Recombinant human DOT1L (e.g., residues 1-416), S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), S-adenosyl-L-homocysteine (SAH) for control, purified oligonucleosomes (e.g., from chicken erythrocytes), EPZ004777, assay buffer (e.g., 20 mM TRIS pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin).[1]
-
Procedure:
-
Serially dilute EPZ004777 in DMSO. Plate 1 µL of each dilution into a 384-well microtiter plate.[1][8]
-
Add 40 µL of DOT1L enzyme solution to each well and incubate for 30 minutes at room temperature.[1][8]
-
Initiate the reaction by adding 10 µL of a solution containing the oligonucleosome substrate and [³H]-SAM.
-
Incubate for a defined period (e.g., 120 minutes) at room temperature.[1]
-
Quench the reaction (e.g., by adding unlabeled SAM or SAH).[1]
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid and measure radioactivity using a microplate scintillation counter.
-
Calculate IC50 values by fitting the data to a four-parameter dose-response curve.
-
Cell Viability and Proliferation Assay
This assay measures the effect of EPZ004777 on the growth and viability of leukemia cell lines over an extended period.
-
Reagents: MLL-r cell lines (e.g., MV4-11, MOLM-13) and non-MLL-r control cell lines (e.g., Jurkat), complete culture medium, EPZ004777, DMSO (vehicle control), viability dye (e.g., Guava ViaCount reagent).[1]
-
Procedure:
-
Plate exponentially growing cells in triplicate in 96-well plates at a defined density (e.g., 5x10⁴ cells/well).[8]
-
Treat cells with a range of EPZ004777 concentrations or DMSO vehicle control.
-
Incubate cells under standard culture conditions.
-
Every 3-4 days, determine viable cell counts using an automated cell counter (e.g., Guava EasyCyte) with a viability dye.[1][8]
-
At each time point, replenish the media and compound, and re-plate the cells at the initial density.[8]
-
Calculate the total number of viable cells, adjusting for the splits.[8]
-
Plot growth curves and determine IC50 values at late time points (e.g., day 14) when the values have stabilized.[8]
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to assess the levels of H3K79 methylation at specific gene promoters (e.g., HOXA9) following EPZ004777 treatment.
-
Reagents: MLL-r cells, EPZ004777, formaldehyde, lysis buffer, sonicator or micrococcal nuclease, antibody specific for H3K79me2, control IgG, protein A/G beads, wash buffers, elution buffer, proteinase K, reagents for DNA purification and qPCR.
-
Procedure:
-
Treat cells with EPZ004777 or DMSO for a specified duration (e.g., 4-6 days).
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium.[3]
-
Lyse the cells and shear the chromatin into 200-1000 bp fragments by sonication.[3]
-
Incubate the sheared chromatin with an anti-H3K79me2 antibody or control IgG overnight.[3]
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific gene promoters (e.g., HOXA9, MEIS1) using quantitative PCR (qPCR).
-
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of EPZ004777 in a living organism.
-
Materials: Immunocompromised mice (e.g., SCID mice), MV4-11 cells, EPZ004777, vehicle, osmotic mini-pumps.[1][8]
-
Procedure:
-
Inoculate mice subcutaneously or intravenously with MV4-11 cells.
-
Once tumors are established or on a specified day post-inoculum, implant osmotic mini-pumps loaded with vehicle or EPZ004777 at various concentrations (e.g., 50, 100, 150 mg/mL).[1][8]
-
Monitor tumor volume and animal body weight regularly.
-
For survival studies, monitor animals until a predefined endpoint (e.g., tumor size limit, clinical signs of distress) and record the date of euthanasia.
-
Analyze tumor growth inhibition and perform survival analysis (e.g., Kaplan-Meier plots).
-
Pharmacodynamic studies can be performed by collecting tumor and surrogate tissues at various time points to measure H3K79 methylation levels.
-
Conclusion and Future Directions
EPZ004777 was instrumental in validating DOT1L as a therapeutic target in MLL-rearranged leukemia.[1] Preclinical studies conclusively demonstrated that its potent and selective inhibition of DOT1L's methyltransferase activity leads to the downregulation of the MLL-fusion-driven oncogenic program and selective killing of MLL-r leukemia cells.[1][6] Although the suboptimal pharmacokinetic properties of EPZ004777 prevented its advancement into clinical trials, the knowledge gained from its development directly led to the creation of second-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which have entered clinical evaluation.[2][5] The story of EPZ004777 serves as a successful example of mechanism-based drug discovery in the field of epigenetics and has laid a solid foundation for ongoing efforts to develop more effective therapies for this devastating disease.
References
- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
EPZ004777: A Technical Deep Dive into the Discovery and Preclinical Development of a Pioneering DOT1L Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ004777 emerged as a first-in-class, potent, and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). Its discovery and preclinical evaluation provided a critical proof-of-concept for targeting epigenetic pathways in oncology, particularly for the treatment of mixed lineage leukemia (MLL)-rearranged leukemias. This technical guide delineates the discovery, mechanism of action, and preclinical development of EPZ004777, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks. While suboptimal pharmacokinetic properties hindered its progression to the clinic, the development of EPZ004777 was instrumental in validating DOT1L as a therapeutic target and laid the groundwork for the development of next-generation inhibitors, such as pinometostat (EPZ-5676).
Introduction: The Rationale for DOT1L Inhibition in MLL-Rearranged Leukemia
Mixed lineage leukemia (MLL), characterized by chromosomal translocations of the MLL gene on chromosome 11q23, is an aggressive form of acute leukemia with a grim prognosis, especially in infants.[1] These translocations generate oncogenic MLL fusion proteins that aberrantly recruit the histone methyltransferase DOT1L to ectopic gene loci.[2][3] DOT1L is the sole known enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[3][4] This aberrant H3K79 hypermethylation at MLL target genes, including the HOXA9 and MEIS1 proto-oncogenes, leads to their sustained transcriptional activation, a key driver of leukemogenesis.[5][6] This direct pathogenic role of DOT1L's enzymatic activity established it as a compelling therapeutic target. The central hypothesis was that a selective DOT1L inhibitor could reverse the aberrant H3K79 methylation, leading to the transcriptional repression of leukemogenic genes and selective elimination of MLL-rearranged cancer cells.[2]
Discovery and Mechanism of Action
EPZ004777 was identified through a mechanism-guided drug discovery approach, designed as a S-adenosylmethionine (SAM)-competitive inhibitor.[2] The design was inspired by the structures of DOT1L's natural substrate, SAM, and its product, S-adenosylhomocysteine (SAH).[2]
EPZ004777 acts as a potent and selective inhibitor of DOT1L's enzymatic activity by competitively binding to the SAM-binding pocket of the enzyme.[2][5] This prevents the transfer of a methyl group from SAM to the lysine 79 residue of histone H3.[2] The inhibition of H3K79 methylation in MLL-rearranged leukemia cells triggers a cascade of downstream events:
-
Suppression of MLL Fusion Target Gene Expression: By reversing the aberrant H3K79 hypermethylation, EPZ004777 leads to the downregulation of key leukemogenic genes such as HOXA9 and MEIS1.[1][5]
-
Induction of Cell Cycle Arrest and Apoptosis: The inhibition of DOT1L activity causes cell cycle arrest, predominantly in the G0/G1 phase, and subsequently induces programmed cell death (apoptosis).[1][2]
-
Promotion of Cellular Differentiation: Treatment with EPZ004777 has been observed to induce the differentiation of leukemic cells into more mature cell types.[7]
A hallmark of EPZ004777's activity is its selective cytotoxicity towards cancer cells harboring MLL translocations, while exhibiting minimal effects on non-MLL-rearranged cells.[1]
Caption: Signaling pathway of DOT1L in normal and MLL-rearranged cells and the inhibitory action of EPZ004777.
Quantitative Data Summary
The preclinical evaluation of EPZ004777 generated a significant amount of quantitative data, which is summarized in the tables below for clarity and comparative analysis.
Table 1: In Vitro Potency and Selectivity of EPZ004777
| Parameter | Value | Notes |
| DOT1L IC50 | 0.4 nM[7][8] | Cell-free enzymatic assay.[2] |
| Selectivity | >1,200-fold[7] | Against a panel of other protein methyltransferases.[2] |
Table 2: Cellular Activity of EPZ004777 in MLL-Rearranged Cell Lines
| Cell Line | MLL Fusion | EC50 (Proliferation Inhibition) |
| MV4-11 | MLL-AF4 | 8.3 nM[2] |
| MOLM-13 | MLL-AF9 | 10 nM[2] |
| THP-1 | MLL-AF9 | 4 nM[2] |
Table 3: In Vivo Pharmacokinetics of EPZ004777 (Mouse)
| Parameter | Value | Dosing Route |
| Plasma Concentration | ~0.5 µM[9] | Continuous subcutaneous infusion.[2] |
Note: The suboptimal pharmacokinetic properties of EPZ004777, including a short plasma half-life, necessitated continuous infusion for in vivo studies.[1][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical development of EPZ004777 are provided below.
DOT1L Enzymatic Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.
Materials:
-
Recombinant human DOT1L enzyme
-
Nucleosomes (as substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
S-adenosyl-L-methionine (unlabeled SAM)
-
EPZ004777
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Filter plates (e.g., phosphocellulose)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Serially dilute EPZ004777 in DMSO to create a range of concentrations.
-
In a microplate, combine the recombinant DOT1L enzyme and the test compound (or DMSO for control) in the assay buffer and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding a mixture of nucleosomes, [³H]-SAM, and unlabeled SAM.
-
Incubate the reaction mixture at 30°C for a defined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay measures the effect of EPZ004777 on the growth of cancer cell lines.
Materials:
-
MLL-rearranged and non-MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13, Jurkat)
-
Appropriate cell culture medium and supplements
-
EPZ004777
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or trypan blue)
-
Plate reader or cell counter
Procedure:
-
Seed the cells in 96-well plates at a predetermined density.
-
Add serial dilutions of EPZ004777 (or DMSO as a vehicle control) to the wells.
-
Incubate the plates for an extended period (e.g., 7-14 days), as the antiproliferative effects of DOT1L inhibitors are often delayed.
-
At various time points, measure cell viability using a chosen method. For example, with a luminescent assay, add the reagent and measure luminescence with a plate reader.
-
Plot the cell viability against the inhibitor concentration and calculate the EC50 value at each time point.
Caption: A typical experimental workflow for the in vitro characterization of EPZ004777.
In Vivo Studies
The in vivo efficacy of EPZ004777 was evaluated in a mouse xenograft model of MLL. Due to its poor pharmacokinetic profile, the compound was administered via subcutaneously implanted mini-osmotic pumps for continuous infusion.[1]
In these models, administration of EPZ004777 led to:
-
Inhibition of H3K79 methylation in tumors. [1]
-
Significant extension of survival in a mouse MLL xenograft model. [1]
-
Good tolerability with no overt signs of toxicity at efficacious doses. [1][10]
These in vivo results provided strong evidence for the therapeutic potential of DOT1L inhibition in MLL-rearranged leukemia.
Conclusion and Future Directions
The discovery and preclinical development of EPZ004777 were a landmark achievement in the field of epigenetics-based cancer therapy. It provided the first compelling evidence that a potent and selective small-molecule inhibitor of a histone methyltransferase could effectively suppress a leukemogenic gene expression program and selectively kill cancer cells dependent on an MLL fusion oncogene.[2]
Although the suboptimal pharmacokinetic properties of EPZ004777 precluded its own clinical development, the knowledge gained from its study was invaluable.[1] It directly led to the development of second-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which possesses improved drug-like properties and has advanced into clinical trials.[2][11] The journey of EPZ004777 serves as a powerful example of how a pioneering chemical probe can validate a novel therapeutic target and pave the way for future drug discovery efforts.
Caption: The logical progression from the discovery of EPZ004777 to its successor, EPZ-5676.
References
- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]
- 5. Exploring the Therapeutic Potential of the DOT1L Inhibitor EPZ004777 Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia | MDPI [mdpi.com]
- 6. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L. | J. Craig Venter Institute [jcvi.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and Structure Activity Relationship Investigation of Adenosine-containing Inhibitors of Histone Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Mixed lineage rearranged leukaemia: pathogenesis and targeting DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Selectivity Profile of EPZ004777 Hydrochloride
Introduction: EPZ004777 is a pioneering small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its discovery was a landmark achievement in the field of epigenetics, providing critical proof-of-concept for targeting this enzyme class in oncology.[1] DOT1L is the sole known enzyme responsible for methylating histone H3 at lysine 79 (H3K79), a mark crucial for gene transcription.[1] In aggressive forms of acute leukemia characterized by Mixed Lineage Leukemia (MLL) gene rearrangements, oncogenic MLL fusion proteins aberrantly recruit DOT1L to ectopic gene loci, including HOXA9 and MEIS1.[1][2] This leads to hypermethylation of H3K79, sustained expression of leukemogenic genes, and ultimately, the cancerous phenotype.[1][2]
EPZ004777 was developed as a potent and highly selective S-adenosylmethionine (SAM)-competitive inhibitor of DOT1L.[1] It effectively suppresses H3K79 methylation, downregulates MLL fusion target genes, and selectively induces apoptosis and cell cycle arrest in MLL-rearranged cancer cells.[1][3] While its suboptimal pharmacokinetic properties have precluded its clinical development, EPZ004777 remains an invaluable chemical probe for studying DOT1L biology and has paved the way for second-generation inhibitors with improved drug-like properties, such as Pinometostat (EPZ-5676).[1][2] This guide provides a comprehensive overview of the selectivity profile of EPZ004777, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Data Presentation: Quantitative Selectivity Profile
The selectivity of EPZ004777 is a key attribute, demonstrating potent inhibition of its intended target, DOT1L, with minimal activity against other histone methyltransferases (HMTs).
Table 1: In Vitro Biochemical Potency of EPZ004777
| Target | IC50 | Assay Type |
|---|
| DOT1L | 0.4 nM | Cell-free enzymatic assay[1][4][5][6] |
Table 2: Selectivity of EPZ004777 Against Other Histone Methyltransferases
| Target HMT | IC50 (nM) | Fold Selectivity (vs. DOT1L) |
|---|---|---|
| DOT1L | 0.4 | 1 |
| PRMT5 | 521 | 1,280 |
| EZH1 | >50,000 | >100,000 |
| EZH2 | >50,000 | >100,000 |
| PRMT1 | >50,000 | >100,000 |
| PRMT8 | >50,000 | >100,000 |
| SETD7 | >50,000 | >100,000 |
| WHSC1 | >50,000 | >100,000 |
Data sourced from Daigle et al., 2011.[3]
Table 3: Cellular Antiproliferative Activity of EPZ004777
| Cell Line | MLL Fusion Status | EC50 (Proliferation Inhibition) |
|---|---|---|
| THP-1 | MLL-AF9 | 4 nM[1] |
| MOLM-13 | MLL-AF9 | 10 nM[1] |
| MV4-11 | MLL-AF4 | 8.3 nM[1] |
| Jurkat | Non-MLL-rearranged | Growth unaffected at 3 µM[4] |
Experimental Protocols
The quantitative data presented above were generated using specific and rigorous methodologies.
Biochemical DOT1L Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.[6]
-
Materials:
-
Recombinant human DOT1L (e.g., residues 1-416).
-
Nucleosome substrate.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
EPZ004777 serially diluted in DMSO.
-
S-adenosyl-L-homocysteine (SAH) as a positive control for 100% inhibition.
-
Assay Buffer: 20 mM TRIS (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin.[3][7]
-
384-well microtiter plates.
-
-
Procedure:
-
A 1 µL aliquot of each EPZ004777 dilution is plated into a 384-well microtiter plate.
-
40 µL of 0.25 nM DOT1L enzyme in assay buffer is added to each well and incubated with the compound for 30 minutes.[3][7]
-
The enzymatic reaction is initiated by adding 10 µL of a substrate mix containing nucleosomes and [³H]-SAM (final concentrations equal to their respective Km values).
-
The reaction is allowed to proceed for a set time (e.g., 120 minutes) at room temperature.[6]
-
The reaction is quenched by the addition of excess non-radiolabeled SAM.[6]
-
The incorporation of the [³H]-methyl group into the nucleosome substrate is measured using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter equation.
-
Cellular H3K79 Methylation Assay (Western Blot)
This assay determines the ability of EPZ004777 to inhibit DOT1L activity within cells by measuring the global levels of H3K79 dimethylation (H3K79me2).
-
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13).
-
EPZ004777.
-
Cell lysis buffer.
-
Reagents for histone acid extraction.
-
Antibodies: Primary antibody specific for H3K79me2, primary antibody for total Histone H3 (loading control), and appropriate secondary antibodies.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Culture MLL-rearranged cells (e.g., MV4-11) to the desired density.
-
Treat cells with various concentrations of EPZ004777 or DMSO vehicle control for a specified duration (e.g., 4-5 days, to account for histone turnover).[3]
-
Harvest the cells and perform histone acid extraction.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against H3K79me2, followed by a secondary antibody.
-
Strip and re-probe the membrane with an antibody against total Histone H3 as a loading control.
-
Visualize the protein bands using an appropriate detection system and quantify band intensity to determine the concentration-dependent reduction in H3K79me2 levels.
-
Cell Proliferation Assay
This assay measures the effect of EPZ004777 on the growth and viability of cancer cell lines.
-
Materials:
-
MLL-rearranged cell lines (e.g., MV4-11, MOLM-13) and non-MLL-rearranged control cells (e.g., Jurkat).
-
EPZ004777.
-
Appropriate cell culture media and reagents.
-
Multi-well plates (e.g., 24-well or 96-well).
-
Method for counting viable cells (e.g., trypan blue exclusion with a hemocytometer, or a viability reagent like CellTiter-Glo).
-
-
Procedure:
-
Plate cells at a low density in multi-well plates.
-
Treat cells with a range of EPZ004777 concentrations or a DMSO vehicle control.
-
Incubate the cells for an extended period (e.g., 10-14 days), as the effects of DOT1L inhibition on proliferation are often delayed.[3]
-
At regular intervals (e.g., every 2-4 days), count the number of viable cells. For suspension cells, this involves taking an aliquot for counting and re-plating the cells at the initial density in fresh media with the compound.[6]
-
Plot the split-adjusted viable cell counts over time to generate growth curves.
-
Determine the EC50 for proliferation inhibition from concentration-response curves at a late time point (e.g., Day 14).[6]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.
Caption: Experimental workflow for the biochemical DOT1L inhibition assay.
Caption: Experimental workflow for the cellular proliferation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
EPZ004777 Hydrochloride: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EPZ004777 hydrochloride is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its discovery represented a significant advancement in the field of epigenetics, particularly for the treatment of cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[1] MLL-rearranged leukemias, which are aggressive hematological malignancies, are characterized by the aberrant recruitment of DOT1L, leading to the hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][3] EPZ004777 competitively binds to the S-adenosylmethionine (SAM) binding pocket of DOT1L, preventing the transfer of methyl groups and thereby reversing the aberrant epigenetic state.[1][3] Preclinical studies have demonstrated that EPZ004777 selectively inhibits the proliferation of MLL-rearranged leukemia cells, induces apoptosis and differentiation, and extends survival in in vivo models.[4][5] While its suboptimal pharmacokinetic properties have limited its clinical development, EPZ004777 remains a critical tool for cancer research and has paved the way for second-generation DOT1L inhibitors.[1][2] This guide provides an in-depth overview of the core mechanism of action, experimental protocols, and preclinical data related to EPZ004777.
Core Mechanism of Action
EPZ004777 functions as a competitive inhibitor of the SAM cofactor at the DOT1L enzyme's active site.[3] This inhibition blocks the methylation of H3K79, a hallmark of MLL-rearranged leukemias.[4] The reduction in H3K79 methylation leads to the transcriptional repression of MLL fusion target genes, including the HOXA gene cluster and MEIS1.[4][5] This ultimately results in cell cycle arrest, apoptosis, and cellular differentiation in MLL-rearranged cancer cells.[4][6]
Figure 1. Mechanism of action of EPZ004777 in MLL-rearranged leukemia.
Quantitative Data
The following tables summarize the key quantitative data for EPZ004777 from various preclinical studies.
Table 1: In Vitro Enzymatic Activity
| Parameter | Value | Notes |
| IC50 | 0.4 nM | Cell-free enzymatic assay.[6][7] |
| Selectivity | >1200-fold | Over other tested protein methyltransferases.[6] |
Table 2: Cellular Activity in MLL-rearranged and Non-MLL-rearranged Cell Lines
| Cell Line | MLL Status | IC50 (nM) | Assay Duration |
| MV4-11 | MLL-AF4 | 8.6 | 14 days |
| MOLM-13 | MLL-AF9 | 4.8 | 14 days |
| THP-1 | MLL-AF9 | 11.2 | 18 days |
| RS4;11 | MLL-AF4 | 3.5 | 14 days |
| SEM | MLL-AF4 | 7.9 | 14 days |
| KOPN-8 | MLL-ENL | 4.5 | 14 days |
| Jurkat | Non-rearranged | >50,000 | 14 days |
| HL-60 | Non-rearranged | >50,000 | 14 days |
| Kasumi-1 | Non-rearranged | >50,000 | 14 days |
| U937 | Non-rearranged | >50,000 | 14 days |
Data compiled from multiple sources.[4][6]
Experimental Protocols
DOT1L Enzymatic Assay (Cell-Free)
This assay quantifies the ability of EPZ004777 to inhibit the enzymatic activity of DOT1L in a cell-free system.
Materials:
-
Recombinant human DOT1L (e.g., residues 1-416)
-
This compound
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
S-adenosyl-L-homocysteine (SAH) for positive control
-
Chicken erythrocyte oligonucleosomes
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween-20, 0.005% Bovine Skin Gelatin)
-
384-well microtiter plates
-
Scintillation fluid and counter
Procedure:
-
Serially dilute EPZ004777 in DMSO, typically starting from 1 µM.[5]
-
Add 1 µL of each inhibitor dilution to a 384-well plate. Use SAH (final concentration 2.5 µM) as a 100% inhibition control and DMSO as a vehicle control.[5]
-
Add 40 µL of 0.25 nM DOT1L in assay buffer to each well and incubate for 30 minutes at room temperature.[5]
-
Initiate the reaction by adding a mixture of [3H]-SAM and oligonucleosomes.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and transfer the contents to a filter plate to capture the radiolabeled oligonucleosomes.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of EPZ004777 and determine the IC50 value using non-linear regression analysis.
Figure 2. Experimental workflow for the DOT1L enzymatic assay.
Cell Proliferation Assay
This assay determines the effect of EPZ004777 on the growth and viability of leukemia cell lines.
Materials:
-
Human leukemia cell lines (e.g., MV4-11, MOLM-13, Jurkat)[6]
-
Appropriate cell culture medium and supplements
-
This compound
-
96-well plates
-
Viable cell counting method (e.g., Guava ViaCount assay, Trypan blue exclusion)[6]
Procedure:
-
Plate exponentially growing cells in 96-well plates at a suitable density in a final volume of 150 µL.[6]
-
Treat cells with increasing concentrations of EPZ004777 (up to 50 µM) or DMSO as a vehicle control.[6] For time-course experiments, a single concentration (e.g., 3 µM) can be used.[4]
-
Incubate the plates under standard cell culture conditions.
-
Determine the number of viable cells every 3-4 days for up to 18 days.[6] At each time point, replenish the medium and compound.[6]
-
Plot the viable cell count over time for the time-course experiments.
-
For IC50 determination, use the data from a fixed time point (e.g., day 14) to generate a dose-response curve and calculate the IC50 value.[6]
Western Blot for H3K79 Methylation
This assay is used to assess the in-cell inhibition of DOT1L by measuring the levels of H3K79 dimethylation (H3K79me2).
Materials:
-
Leukemia cell lines
-
This compound
-
Cell lysis buffer
-
Histone extraction kit or buffers
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-H3K79me2, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of EPZ004777 for a specified period (e.g., 4-6 days).
-
Harvest the cells and perform histone extraction according to the manufacturer's protocol or standard laboratory procedures.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.
-
Analyze the band intensities to determine the concentration-dependent reduction in global H3K79me2 levels.[4]
In Vivo Efficacy in a Mouse Xenograft Model
EPZ004777 has demonstrated anti-tumor efficacy in a subcutaneous MV4-11 xenograft mouse model.[4]
Experimental Design:
-
Animal Model: Female nude mice (nu/nu).[4]
-
Cell Line: MV4-11 cells are injected subcutaneously in a mixture of PBS and Matrigel.[4]
-
Treatment: Once tumors are established, mice are implanted with osmotic mini-pumps for continuous infusion of EPZ004777 or vehicle control.[6] Dosages can range from 50 to 150 mg/mL in the pump solution.[7]
-
Endpoints: Tumor volume is measured regularly. Survival is monitored. At the end of the study, tumors and tissues can be collected for pharmacodynamic analysis (e.g., H3K79me2 levels).
Results: Continuous administration of EPZ004777 has been shown to significantly inhibit tumor growth and extend the survival of mice bearing MLL-rearranged leukemia xenografts.[4][5] The treatment is generally well-tolerated with no significant weight loss observed.[7]
Conclusion and Future Directions
This compound has been instrumental as a proof-of-concept molecule, validating DOT1L as a therapeutic target in MLL-rearranged leukemias.[1] Its high potency and selectivity have made it an invaluable tool for dissecting the biological functions of DOT1L in both cancerous and normal cellular processes. While its own clinical progression was halted by unfavorable pharmacokinetic properties, the research surrounding EPZ004777 directly led to the development of clinically investigated DOT1L inhibitors like EPZ-5676 (Pinometostat).[1][2] Future research may focus on combination therapies, exploring the synergy of DOT1L inhibitors with other anti-cancer agents to overcome potential resistance mechanisms and enhance therapeutic efficacy in a broader range of malignancies, including solid tumors like colorectal and breast cancer where DOT1L has been implicated.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of EPZ004777 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] Its discovery represented a significant advancement in the exploration of epigenetic therapies, particularly for cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements. This document provides a comprehensive technical overview of the preclinical data for EPZ004777 hydrochloride, including its mechanism of action, quantitative potency and selectivity, detailed experimental protocols, and visualization of key biological pathways and experimental workflows. While suboptimal pharmacokinetic properties prevented its clinical advancement, EPZ004777 was a crucial proof-of-concept for DOT1L inhibition, paving the way for next-generation inhibitors.[1]
Mechanism of Action
EPZ004777 functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for DOT1L's enzymatic activity.[1] By binding to the SAM pocket of DOT1L, it prevents the methylation of histone H3 at lysine 79 (H3K79).[1] In the context of MLL-rearranged leukemias, MLL fusion proteins aberrantly recruit DOT1L to target genes, such as the HOXA9 and MEIS1 oncogenes.[1] This leads to hypermethylation of H3K79 and sustained expression of these leukemogenic genes. EPZ004777-mediated inhibition of DOT1L reverses this hypermethylation, leading to the downregulation of MLL target gene expression, cell cycle arrest, and ultimately apoptosis in MLL-rearranged cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| DOT1L IC50 | 0.4 nM | Cell-free enzymatic assay.[1] |
| Selectivity | >1,200-fold | Against a panel of other protein methyltransferases.[1] |
Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines
| Cell Line | MLL Fusion | EC50 (Proliferation Inhibition) |
| MV4-11 | MLL-AF4 | 8.3 nM |
| MOLM-13 | MLL-AF9 | 10 nM |
| THP-1 | MLL-AF9 | 4 nM |
Table 3: In Vivo Pharmacokinetics (Mouse)
| Parameter | Value | Dosing Route |
| Plasma Concentration | ~0.5 µM | Continuous subcutaneous infusion. |
Note: The poor pharmacokinetic properties of EPZ004777, including a short half-life, necessitated continuous infusion for in vivo studies.[2]
Experimental Protocols
In Vitro DOT1L Enzymatic Inhibition Assay
This assay quantifies the ability of EPZ004777 to inhibit the enzymatic activity of DOT1L in a cell-free system.
Materials:
-
Recombinant human DOT1L enzyme
-
Histone H3 substrate (e.g., nucleosomes)
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.5 mM DTT, 0.002% Tween-20, 0.005% Bovine Skin Gelatin, 100 mM KCl)[1]
-
384-well microtiter plates[1]
-
Scintillation counter[1]
Procedure:
-
Serially dilute EPZ004777 in DMSO. A common starting concentration is 1 µM, followed by 3-fold serial dilutions for a ten-point concentration curve.[2]
-
Add 1 µL of each inhibitor dilution to the wells of a 384-well plate.[2]
-
Add 40 µL of DOT1L enzyme in assay buffer to each well and incubate for a defined period (e.g., 30 minutes) at room temperature.[2]
-
Initiate the methyltransferase reaction by adding a solution containing the histone H3 substrate and [³H]-SAM.[1]
-
Incubate the reaction for a specific time (e.g., 120 minutes) at room temperature.[3]
-
Stop the reaction (e.g., by adding unlabeled SAM or trichloroacetic acid).[1][3]
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay measures the effect of EPZ004777 on the growth of cancer cell lines.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) and non-MLL-rearranged control cell lines (e.g., Jurkat).[2]
-
Complete cell culture medium.
-
This compound.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® or trypan blue).
-
Plate reader or automated cell counter.
Procedure:
-
Seed the cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with a range of concentrations of EPZ004777. Include a DMSO vehicle control.
-
Incubate the plates for an extended period (e.g., 7-14 days), as the antiproliferative effects of EPZ004777 are often delayed.[2]
-
At various time points, measure cell viability using a suitable reagent.
-
For suspension cells, perform cell counts at regular intervals, splitting the cells as necessary and adjusting the total cell number based on the split ratio.[2]
-
Plot the cell growth over time for each concentration.
-
Determine the EC50 value (the concentration that inhibits cell growth by 50%) at a specific time point by fitting the data to a dose-response curve.
In Vivo Mouse Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of EPZ004777.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
MV4-11 human leukemia cells.[2]
-
Phosphate-buffered saline (PBS).
-
Matrigel.[2]
-
This compound formulated for in vivo use.
-
Vehicle control.
-
Mini-osmotic pumps for continuous infusion.[2]
Procedure:
-
Harvest MV4-11 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[2]
-
Inject 200 µL of the cell suspension subcutaneously into the flank of each mouse.[2]
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Due to the poor pharmacokinetic properties of EPZ004777, administer the compound via subcutaneously implanted mini-osmotic pumps for continuous infusion over a period of, for example, 7 or 14 days.[2] The control group receives pumps containing the vehicle.
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Monitor the health of the mice, including body weight.
-
For survival studies, monitor the mice until they reach a predetermined endpoint (e.g., tumor size limit or signs of morbidity).[1]
Visualizations
Signaling Pathway
Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.
Experimental Workflow
Caption: A typical experimental workflow for the preclinical characterization of EPZ004777.
Logical Progression
Caption: The logical progression from the discovery of EPZ004777 to subsequent clinical development.
References
Methodological & Application
EPZ004777 Hydrochloride: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ004777 hydrochloride is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] This document provides detailed application notes and protocols for the in vitro use of EPZ004777, focusing on its mechanism of action, key experimental procedures, and data interpretation. These guidelines are intended to assist researchers in effectively utilizing this compound for studies in epigenetics and cancer biology, particularly in the context of MLL-rearranged leukemias.[1][4]
Mechanism of Action
EPZ004777 functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for histone methyltransferases.[1][4] It specifically binds to the SAM-binding pocket of DOT1L, thereby preventing the methylation of histone H3 at lysine 79 (H3K79).[1] In MLL-rearranged leukemias, the aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[1][5] Inhibition of DOT1L by EPZ004777 reverses this hypermethylation, leading to the downregulation of these oncogenic genes, cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged cancer cells.[1][2][4]
Data Presentation
In Vitro Activity of EPZ004777
| Assay Type | Cell Line | Translocation | IC50 | Reference |
| Biochemical Assay | - | - | 0.4 nM | [2][3][6] |
| Antiproliferative Assay | MOLM-13 | MLL-AF9 | 0.004 µM | [2] |
| Antiproliferative Assay | MV4-11 | MLL-AF4 | - | [2] |
| Cytotoxicity Assay | HL-60 | - | > 10 µM | [3] |
| Cytotoxicity Assay | 697 | - | > 10 µM | [3] |
Signaling Pathway and Experimental Workflow
References
EPZ004777 Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ004777 hydrochloride is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), with an IC50 of 0.4 nM in cell-free assays.[1][2] Its primary mechanism of action involves the competitive inhibition of the S-adenosylmethionine (SAM) binding pocket of DOT1L, which prevents the methylation of histone H3 at lysine 79 (H3K79).[3] This inhibition of H3K79 methylation leads to the downregulation of key target genes, such as HOXA9 and MEIS1, ultimately inducing cell cycle arrest, differentiation, and apoptosis in specific cancer cell types, particularly those with MLL (Mixed Lineage Leukemia) gene rearrangements.[3][4] EPZ004777 exhibits selective cytotoxicity towards MLL-rearranged leukemia cells while having minimal effects on non-MLL-rearranged cells.[3][4]
Data Presentation
Solubility
For optimal results, prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[5] It is recommended to warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[6][7]
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (185.29 mM) | Use fresh, moisture-free DMSO as moisture can reduce solubility.[1] |
| Ethanol | 100 mg/mL | [1] |
| Water | Insoluble | [1] |
In Vitro Potency and Cellular Activity
EPZ004777 demonstrates potent enzymatic inhibition and selective anti-proliferative activity in a time- and concentration-dependent manner. The anti-proliferative effects are most pronounced after extended treatment periods (several days).[4][8]
| Parameter | Cell Line | Value | Notes |
| Enzymatic IC50 | - | 0.4 nM | Cell-free enzymatic assay.[9] |
| Anti-proliferative EC50 | MOLM13 (MLL-AF9) | 0.004 µM | [1] |
| MV4-11 (MLL-AF4) | 0.17 µM | [7] | |
| KOPN-8 | 0.62 µM | [7] | |
| MOLM-13 | 0.72 µM | [7] | |
| SEM | 1.72 µM | [7] | |
| THP-1 | 3.36 µM | [7] | |
| RS4;11 | 6.47 µM | [7] | |
| REH | 13.9 µM | [7] | |
| Kasumi-1 | 32.99 µM | [7] | |
| 697 | > 10 µM | [2] | |
| HL-60 | > 10 µM | [2] | |
| Effective Concentration for H3K79me2 Reduction | MV4-11, MOLM-13 | 3 µM | After 4 days of treatment.[4] |
| Concentration for Proliferation Inhibition | MLL-AF9-transformed cells | ≥ 3 µM | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Aseptically weigh the desired amount of this compound powder. Reconstitute in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[5]
-
Solubilization: To ensure complete dissolution, gently warm the vial at 37°C for 10 minutes and vortex. An ultrasonic bath can also be used.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[2][9]
Protocol 2: Cell Proliferation and Viability Assay
This protocol is adapted from methodologies used for human leukemia cell lines.[1][10]
-
Cell Plating: Plate exponentially growing cells in triplicate in 96-well plates at a density of 3 x 10^4 cells per well in a final volume of 150 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of EPZ004777 from your stock solution in culture medium. Add the desired final concentrations to the wells. For IC50 determination, a range of concentrations up to 50 µM may be used.[10] A DMSO vehicle control should be included.
-
Incubation: Incubate the cells for the desired period. For MLL-rearranged cell lines, extended incubation times (e.g., up to 18 days) are often necessary to observe significant anti-proliferative effects.[1]
-
Cell Counting: Determine the number of viable cells every 3-4 days using a suitable method, such as the Guava ViaCount assay or other automated cell counters.[1][10]
-
Media and Compound Replacement: On the days of cell counting, replace the growth media and EPZ004777 and re-plate the cells at a consistent density (e.g., 5 x 10^4 cells/well).[10]
-
Data Analysis: Calculate the split-adjusted viable cell number. Determine IC50 values from concentration-response curves at each time point using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blot Analysis of H3K79 Methylation
This protocol is based on the observation that EPZ004777 treatment leads to a reduction in cellular H3K79 methylation.[4]
-
Cell Treatment: Seed cells (e.g., MV4-11, MOLM-13) and treat with EPZ004777 at the desired concentrations (e.g., 1-10 µM) or a DMSO vehicle control for a specified duration (e.g., 4 days).[4]
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K79me2.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: To ensure equal loading, probe the same membrane with an antibody against total Histone H3.
-
Analysis: Quantify the band intensities to determine the relative levels of H3K79me2 normalized to total H3.
Mandatory Visualizations
Signaling Pathway of EPZ004777 Action
Caption: Mechanism of EPZ004777 in MLL-rearranged leukemia.
Experimental Workflow for Cellular Assays
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
- 8. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: EPZ004777 Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), with an IC50 of 0.4 nM in cell-free assays.[1][2] In Mixed Lineage Leukemia (MLL)-rearranged cancers, the fusion of the MLL gene to various partners leads to the mislocalization of DOT1L. This results in aberrant hypermethylation of histone H3 on lysine 79 (H3K79) at MLL target genes, driving the expression of leukemogenic genes such as HOXA9 and MEIS1.[3] EPZ004777 selectively kills MLL-rearranged leukemia cells by inhibiting DOT1L, which reverses the aberrant H3K79 methylation, suppresses the expression of these oncogenes, and induces cell cycle arrest and apoptosis.[1][3] These application notes provide a detailed protocol for the preparation and handling of EPZ004777 hydrochloride stock solutions for research use.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride | [4] |
| Molecular Formula | C₂₈H₄₁N₇O₄·HCl | [4] |
| Molecular Weight | 576.13 g/mol | [4] |
| CAS Number | 1380316-03-9 | [4] |
| Purity | ≥ 98% | [5] |
| Appearance | Crystalline solid | [5] |
| IC₅₀ | 0.4 nM (cell-free assay) | [2][6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥16.5 mg/mL; up to 100 mg/mL | Use fresh, anhydrous DMSO. Warming (37-60°C) and sonication can aid dissolution. | [1][4][6][7] |
| Ethanol | ≥26.35 mg/mL | Sonication may be required. | [4][7] |
| Water | Insoluble | [4][8] | |
| PBS | 100 mg/mL | [2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Sonicator (optional)
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Procedure:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.[7]
-
Calculation: Calculate the volume of DMSO required. To prepare a 10 mM stock solution from 1 mg of this compound (MW = 576.13 g/mol ), use the following calculation: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000 Volume (µL) = (1 / 576.13) * (1 / 0.010) * 1,000,000 ≈ 173.57 µL
-
Reconstitution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.[7]
-
Dissolution: To ensure complete dissolution, vortex the vial thoroughly. If the compound does not fully dissolve, gently warm the solution at 37°C for 10-15 minutes and/or place it in an ultrasonic bath for a few minutes.[4][7]
-
Visual Inspection: Visually inspect the solution to confirm that all the powder has completely dissolved and the solution is clear.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5][6][7]
-
Storage: Store the aliquoted stock solutions at -20°C for short-to-medium term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][6] When stored as a powder at -20°C, it is stable for at least 3 years.[1]
Application Notes and Best Practices
-
Solvent Choice: Anhydrous DMSO is the recommended solvent for preparing primary stock solutions. Using DMSO that has absorbed moisture can significantly reduce the solubility of the compound.[1][6]
-
Dilution into Aqueous Media: EPZ004777 has low solubility in aqueous media.[5] When preparing working solutions for cell culture, it is critical to add the DMSO stock solution to the aqueous buffer or media with vigorous mixing to prevent precipitation.
-
Final DMSO Concentration: The final concentration of DMSO in cell-based assays should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to maintain compound solubility.[7] Prepare intermediate dilutions in DMSO if necessary before the final dilution into the aqueous medium.[7]
-
Typical Working Concentrations: For in vitro cell proliferation assays, EPZ004777 is often used at concentrations ranging from low nanomolar to micromolar. A common starting concentration for generating a dose-response curve is 1 µM, followed by serial dilutions.[4][9] The potent effect of the inhibitor is observed with EC₅₀ values in the low nanomolar range (e.g., 4 nM for MOLM13 and MV4-11 cell lines).[1]
Visualization of the DOT1L Signaling Pathway
The following diagram illustrates the mechanism of DOT1L in MLL-rearranged leukemia and its inhibition by EPZ004777.
Caption: DOT1L signaling in MLL-rearranged leukemia and inhibition by EPZ004777.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPZ004777 Hydrochloride in Western Blot Analysis of H3K79me2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing EPZ004777 hydrochloride, a potent and selective inhibitor of the histone methyltransferase DOT1L, for the analysis of histone H3 lysine 79 dimethylation (H3K79me2) by Western blot.
Introduction
Histone H3 lysine 79 (H3K79) methylation is a critical epigenetic modification predominantly associated with active gene transcription.[1] The enzyme responsible for this modification is DOT1L (Disruptor of Telomeric Silencing 1-Like).[2] EPZ004777 is a small molecule inhibitor that acts as a competitive antagonist of S-adenosylmethionine (SAM), the methyl donor coenzyme for DOT1L.[3][4] By inhibiting DOT1L activity, EPZ004777 leads to a reduction in the levels of H3K79 methylation, particularly H3K79me2.[5][6] This makes it a valuable tool for studying the role of H3K79 methylation in various biological processes, including gene expression, DNA repair, and cell cycle progression.[6] Notably, its effects have been studied in the context of MLL-rearranged leukemias and other cancers.[3][4][5]
Mechanism of Action
EPZ004777 selectively targets the SAM-binding pocket of DOT1L, preventing the transfer of a methyl group to the lysine 79 residue of histone H3.[3] This inhibition is highly specific, with minimal effects on other histone methyltransferases.[3] The reduction in H3K79 methylation following EPZ004777 treatment is a time- and concentration-dependent process.[5][6] Since there is no known specific demethylase for H3K79, the decrease in methylation levels is primarily achieved through histone turnover and the incorporation of unmethylated H3 during DNA replication.[5]
Caption: Mechanism of EPZ004777 action on H3K79me2.
Data Presentation
The following tables summarize the quantitative effects of EPZ004777 on H3K79me2 levels in various cancer cell lines as determined by Western blot analysis.
Table 1: Concentration-Dependent Inhibition of H3K79me2 by EPZ004777
| Cell Line | Treatment Duration | EPZ004777 Concentration | Observed Effect on H3K79me2 | Reference |
| MV4-11 (MLL-rearranged leukemia) | 4-6 days | 3 µM | Maximal inhibition | [5] |
| MOLM-13 (MLL-rearranged leukemia) | Not specified | Concentration-dependent | Reduction in global levels | [5] |
| Jurkat (non-MLL-rearranged leukemia) | Not specified | Concentration-dependent | Reduction in global levels | [5] |
| MCF-7 (Breast Cancer) | 3 days | Not specified | >70% decrease | [6] |
| Ramos (Burkitt's Lymphoma) | Not specified | Dose-dependent | Global decrease in H3K79me1, -me2, and -me3 | [7] |
Table 2: Time-Course of H3K79me2 Depletion by EPZ004777
| Cell Line | EPZ004777 Concentration | Time Point | Observed Effect on H3K79me2 | Reference |
| MV4-11 | 3 µM | 1 day | Modest reduction | [5] |
| MV4-11 | 3 µM | 4-5 days | Full depletion | [5] |
| MLL-AF9 transformed cells | Not specified | 9 days | Most profound inhibition | [8] |
Experimental Protocols
This section provides a detailed protocol for the treatment of cells with this compound, subsequent histone extraction, and Western blot analysis of H3K79me2.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., MV4-11, MOLM-13) in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at a density that allows for logarithmic growth throughout the treatment period.[9]
-
EPZ004777 Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO (e.g., 10 mM).
-
Treatment: Treat cells with varying concentrations of EPZ004777 (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest EPZ004777 treatment.
-
Incubation: Incubate the cells for the desired duration (e.g., 1 to 6 days) at 37°C in a humidified atmosphere with 5% CO2.[9] A prolonged incubation is often necessary to observe a significant reduction in H3K79me2 levels due to the reliance on histone turnover.[5][9]
-
Cell Harvest: Collect cells by centrifugation and wash the cell pellet with ice-cold PBS. The pellet can be stored at -80°C or used immediately for histone extraction.[9]
Part 2: Histone Extraction (Acid Extraction Method)
-
Lysis: Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, protease inhibitors, and 2 mM PMSF).[9]
-
Incubation and Centrifugation: Incubate on ice for 10 minutes with gentle agitation, then centrifuge to pellet the nuclei. Discard the supernatant.[9]
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N hydrochloric acid (HCl) and incubate overnight at 4°C with rotation to extract histones.[9]
-
Neutralization and Quantification: Centrifuge to pellet the debris. Transfer the supernatant containing the histones to a new tube and neutralize the acid with NaOH. Determine the protein concentration using a suitable method like the Bradford or BCA assay.[8][9]
Part 3: Western Blotting for H3K79me2
-
Sample Preparation: Mix an equal amount of histone extract (e.g., 10-20 µg) with Laemmli sample buffer and boil for 5 minutes.[9]
-
Gel Electrophoresis: Separate the histone proteins on a 15% SDS-polyacrylamide gel. Due to the small size of histones (H3 is ~17 kDa), a higher percentage gel provides better resolution.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K79me2 (e.g., Abcam ab3594) diluted in blocking buffer, typically overnight at 4°C.[4]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a chemiluminescence imaging system.[9]
-
Analysis: Quantify the band intensities for H3K79me2. To ensure equal loading, it is crucial to also probe the membrane with an antibody against total Histone H3 (e.g., Abcam ab1791) or another loading control.[4] Normalize the H3K79me2 signal to the total H3 signal to determine the relative reduction in methylation.
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histone methyltransferase DOT1L silences ERα gene and blocks proliferation of antiestrogen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Dot1L and H3K79 methylation in regulating somatic hypermutation of immunoglobulin genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
Application Notes and Protocols for EPZ004777 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] Its primary application lies in the study of cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements, where it has been shown to selectively induce apoptosis and inhibit proliferation in sensitive cell lines such as MV4-11 and MOLM-13.[3][4][5][6] These application notes provide a comprehensive overview of the mechanism of action of EPZ004777, detailed protocols for its use in cell-based assays, and quantitative data on its effects on sensitive and non-sensitive leukemia cell lines.
Introduction
The MLL gene is frequently rearranged in aggressive forms of acute leukemia.[1] These rearrangements lead to the formation of oncogenic MLL fusion proteins that aberrantly recruit the histone methyltransferase DOT1L.[1] DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1] The resulting hypermethylation of H3K79 at MLL target genes, including critical hematopoietic development genes like HOXA9 and MEIS1, leads to their sustained transcriptional activation, a key driver of leukemogenesis.[1][4]
EPZ004777 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing the transfer of a methyl group to H3K79.[1] This inhibition of H3K79 methylation leads to the downregulation of MLL fusion target gene expression, ultimately resulting in cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.[1][4]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by EPZ004777 in MLL-rearranged leukemia.
Caption: Mechanism of EPZ004777 in MLL-rearranged leukemia.
Quantitative Data
The following table summarizes the in vitro activity of EPZ004777 in a panel of human leukemia cell lines.
| Cell Line | MLL Status | Proliferation IC50 (µM) |
| MV4-11 | MLL-AF4 | 0.17 [6] |
| MOLM-13 | MLL-AF9 | 0.72 [6] |
| KOPN-8 | MLL-ENL | 0.62 [6] |
| SEM | MLL-AF4 | 1.72 [6] |
| THP-1 | MLL-AF9 | 3.36 [6] |
| RS4;11 | MLL-AF4 | 6.47 [6] |
| REH | MLL-AF4 | 13.9[6] |
| Kasumi-1 | Non-MLL | 32.99[6] |
| 697 | Non-MLL | 36.57[6] |
| Jurkat | Non-MLL | >50 |
Note: IC50 values can vary depending on the assay duration and specific experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of EPZ004777 on sensitive cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of EPZ004777 on cell proliferation.
Materials:
-
EPZ004777
-
Sensitive (e.g., MV4-11, MOLM-13) and non-sensitive (e.g., Jurkat) leukemia cell lines
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed exponentially growing cells in a 96-well plate at a density of 3 x 10^4 cells/well in a final volume of 150 µL.[5]
-
Compound Treatment: Prepare serial dilutions of EPZ004777 in culture medium. Add the desired concentrations of EPZ004777 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 15 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for H3K79 Dimethylation
This protocol is for detecting the inhibition of DOT1L activity by measuring the levels of H3K79me2.
Materials:
-
Cells treated with EPZ004777
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for better resolution of histones)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate the proteins on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-H3K79me2 and anti-total H3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying the induction of apoptosis following EPZ004777 treatment.
Materials:
-
Cells treated with EPZ004777
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of EPZ004777.
Caption: A typical experimental workflow for EPZ004777 studies.
Conclusion
EPZ004777 serves as a critical tool for investigating the role of DOT1L and H3K79 methylation in MLL-rearranged leukemias. The protocols and data presented here provide a foundation for researchers to effectively utilize this potent and selective inhibitor in their studies of epigenetic regulation and cancer therapy. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to a deeper understanding of the therapeutic potential of DOT1L inhibition.
References
- 1. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L. | J. Craig Venter Institute [jcvi.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for EPZ004777 Hydrochloride In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ004777 hydrochloride is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like).[1] DOT1L is the sole enzyme responsible for the methylation of lysine 79 on histone H3 (H3K79), a mark associated with active transcription.[2] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at specific gene loci, driving the expression of leukemogenic genes such as HOXA9 and MEIS1.[3][4] EPZ004777 competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, inhibiting its methyltransferase activity.[1] This targeted inhibition leads to a reduction in H3K79 methylation, suppression of MLL fusion target gene expression, and ultimately, selective killing of MLL-rearranged cancer cells.[4][5]
These application notes provide a comprehensive overview of the in vivo study design for EPZ004777, focusing on a widely used xenograft model. Due to its suboptimal pharmacokinetic properties, specific in vivo administration methods are required to maintain therapeutic concentrations.[5][6]
Data Presentation
In Vitro Potency of EPZ004777
| Assay Type | Target/Cell Line | IC50 | Reference |
| Cell-free enzymatic assay | DOT1L | 0.4 nM | [7] |
| Cell Proliferation Assay | MV4-11 (MLL-rearranged) | 8.8 nM | [7] |
| Cell Proliferation Assay | MOLM-13 (MLL-rearranged) | 4.0 nM | [5] |
| H3K79me2 Inhibition (in cells) | MV4-11 | ~700 nM (for downstream gene expression) | [3] |
In Vivo Efficacy of EPZ004777 in MV4-11 Xenograft Model
| Animal Model | Treatment | Dosing Regimen | Key Outcomes | Reference |
| NSG mice with intravenous MV4-11 cells | EPZ004777 | 50, 100, or 150 mg/mL via continuous infusion (osmotic pump) for 14 days | Dose-dependent, statistically significant increase in median survival. Well-tolerated with no significant weight loss. | [5] |
| Nude mice with subcutaneous MV4-11 tumors | EPZ004777 | 50 mg/mL via continuous infusion (osmotic pump) for 6 days | Significant decrease in H3K79me2 levels in tumor tissue. | [3] |
Note: While a statistically significant increase in median survival was observed, specific survival durations in days were not detailed in the reviewed literature.
Experimental Protocols
Murine Xenograft Model of MLL-Rearranged Leukemia
This protocol describes the establishment of a disseminated leukemia model using the MV4-11 cell line, which is essential for evaluating the in vivo efficacy of EPZ004777.
Materials:
-
MV4-11 human MLL-rearranged acute myeloid leukemia (AML) cell line
-
Immunodeficient mice (e.g., NOD/SCID or NSG), female, 6-8 weeks old
-
Sterile PBS
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture MV4-11 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and exhibit >95% viability before injection.
-
Cell Preparation: Harvest cells by centrifugation. Wash the cell pellet twice with sterile, ice-cold PBS. Resuspend the cells in sterile PBS at a final concentration of 5 x 10^7 cells/mL.
-
Animal Inoculation: Anesthetize the mice using an approved institutional protocol. Inject 1 x 10^7 MV4-11 cells (in 200 µL of PBS) into the lateral tail vein of each mouse.
-
Monitoring: Monitor the animals daily for clinical signs of disease, such as weight loss, lethargy, or hind-limb paralysis. Body weight should be recorded at least three times per week.
Administration of EPZ004777 via Osmotic Pump
Due to the poor pharmacokinetic profile of EPZ004777, continuous infusion via a subcutaneously implanted mini-osmotic pump is the required method for maintaining systemic exposure in vivo.[5]
Materials:
-
This compound
-
Vehicle solution (e.g., 15% ethanol, 50% PEG300, 35% water)[7]
-
Mini-osmotic pumps (e.g., Alzet® model appropriate for the desired duration and flow rate)
-
Surgical tools for subcutaneous implantation
-
Anesthesia
Procedure:
-
Drug Formulation: Prepare the EPZ004777 solution in the vehicle at the desired concentrations (e.g., 50, 100, or 150 mg/mL). Ensure complete dissolution. The solution should be prepared fresh.[7]
-
Pump Loading: Under sterile conditions, fill the mini-osmotic pumps with the EPZ004777 solution or vehicle control according to the manufacturer's instructions.
-
Pump Implantation: Once leukemia engraftment is confirmed (if using a bioluminescent line) or at a predetermined time post-cell injection, anesthetize the mice. Make a small incision in the skin on the back, and using blunt dissection, create a subcutaneous pocket. Insert the filled osmotic pump into the pocket and close the incision with wound clips or sutures.
-
Pump Replacement: For studies longer than the pump's specified duration, the pumps must be replaced. For a 14-day study, a pump exchange is necessary after 7 days.[7]
Pharmacodynamic Analysis
1. Western Blot for H3K79me2 in Tumor Tissue:
-
Tumor Harvesting: At the end of the treatment period, euthanize the mice and excise the tumors (from subcutaneous models) or harvest bone marrow/spleen (from disseminated models).
-
Histone Extraction: Isolate histones from the tissue samples using a histone extraction kit or standard acid extraction protocols.
-
Western Blotting: Separate the extracted histones by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for H3K79me2 and total Histone H3 (as a loading control). Following incubation with appropriate secondary antibodies, visualize the protein bands using a chemiluminescence detection system. A significant reduction in the H3K79me2 signal relative to total H3 is expected in the EPZ004777-treated groups.[3]
2. qRT-PCR for HOXA9 and MEIS1 Expression:
-
RNA Extraction: Extract total RNA from tumor tissue or sorted leukemic cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers and probes specific for human HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or TBP) for normalization. A dose-dependent decrease in the relative mRNA expression of HOXA9 and MEIS1 is the anticipated outcome.[3]
Visualizations
Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.
Caption: Experimental workflow for an EPZ004777 in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for EPZ004777 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] In specific hematological malignancies, such as Mixed Lineage Leukemia (MLL), chromosomal translocations lead to the aberrant recruitment of DOT1L to chromatin. This results in the hypermethylation of histone H3 at lysine 79 (H3K79), a key epigenetic modification associated with active gene transcription.[3] The subsequent upregulation of leukemogenic genes, including HOXA9 and MEIS1, is a primary driver of the disease.[1][4]
EPZ004777 acts as a competitive antagonist of S-adenosylmethionine (SAM), the methyl donor for DOT1L's enzymatic activity.[5] By inhibiting DOT1L, EPZ004777 effectively reduces H3K79 methylation levels, leading to the transcriptional repression of MLL fusion target genes. This selective mechanism induces cell cycle arrest, apoptosis, and a significant reduction in proliferation in MLL-rearranged leukemia cells, while having minimal effects on non-MLL translocated cells.[1][6]
Despite its potent in vitro activity, EPZ004777 exhibits poor pharmacokinetic properties, including a short in vivo half-life, which necessitates continuous administration in animal models to maintain therapeutic exposure.[1][7] These application notes provide detailed protocols for the use of EPZ004777 in a subcutaneous mouse xenograft model of MLL, specifically using the MV4-11 cell line.
Data Presentation
The following tables summarize key quantitative data regarding the activity of EPZ004777 from preclinical studies.
Table 1: In Vitro Activity of EPZ004777
| Parameter | Cell Line | Value | Notes |
| DOT1L Inhibition (IC50) | - | 0.4 nM | Cell-free biochemical assay.[8][9] |
| H3K79me2 Inhibition (IC50) | MV4-11 | ~15 nM | Cellular assay measuring target engagement. |
| Proliferation Inhibition (IC50) | MV4-11 (MLL-rearranged) | ~8.9 nM | Determined after 10-14 days of treatment. |
| MOLM-13 (MLL-rearranged) | ~3.5 nM | Determined after 10-14 days of treatment. | |
| Jurkat (non-MLL) | >50 µM | Demonstrates high selectivity for MLL-rearranged cells.[7] |
Table 2: In Vivo Pharmacodynamic and Efficacy Data for EPZ004777 in MV4-11 Xenograft Model
| Parameter | Treatment Group | Result | Duration | Notes |
| H3K79me2 Levels in Tumor | Vehicle Control | Baseline | 6 Days | Tumors harvested for Western blot analysis. |
| EPZ004777 (50 mg/mL in pump) | Significantly Decreased | 6 Days | Demonstrates in vivo target engagement.[1] | |
| Tumor Growth | Vehicle Control | Progressive Growth | 14-21 Days | Illustrative outcome based on typical xenograft studies. |
| EPZ004777 (50-150 mg/mL in pump) | Tumor Growth Inhibition | 14-21 Days | EPZ004777 leads to a reduction in tumor growth rate. | |
| Median Survival | Vehicle Control | ~28-35 Days | Survival endpoint is typically when tumor reaches a predetermined size or animal shows signs of distress. | |
| EPZ004777 (50-150 mg/mL in pump) | Significant Extension | >40 Days | Treatment with EPZ004777 leads to a modest but significant increase in survival.[1] |
Experimental Protocols
Protocol 1: Establishment of MV4-11 Subcutaneous Xenograft Mouse Model
This protocol details the procedure for establishing a subcutaneous tumor model using the human MLL-rearranged leukemia cell line, MV4-11.
Materials:
-
MV4-11 cells (ATCC® CRL-9591™)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (Corning)
-
9-week-old female immunodeficient mice (e.g., nu/nu, NOD/SCID, or NSG)[4]
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2. Maintain cells in exponential growth phase.
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet once with sterile PBS.
-
Cell Counting: Resuspend the cells in PBS and perform a viable cell count using trypan blue exclusion.
-
Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 107 cells/mL.[4] Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Implantation: Anesthetize the mouse according to approved institutional protocols. Subcutaneously inject 200 µL of the cell suspension (containing 1 x 107 cells) into the right flank of each mouse.[4]
-
Tumor Growth Monitoring: Begin monitoring tumor growth 5-7 days post-implantation. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach an average volume of 300-400 mm3, randomize the mice into treatment and control groups.[1]
Protocol 2: Preparation and Administration of EPZ004777 via Mini-Osmotic Pumps
Due to its poor pharmacokinetic profile, EPZ004777 requires continuous infusion for in vivo studies. This is best achieved using subcutaneously implanted mini-osmotic pumps.
Materials:
-
EPZ004777 powder
-
Vehicle solution (e.g., 15% ethanol, 50% PEG300, 35% sterile water)[3]
-
Mini-osmotic pumps (e.g., Alzet® Model 2001 for 7-day infusion)
-
Surgical instruments for subcutaneous implantation
-
Wound clips or sutures
Procedure:
-
EPZ004777 Solution Preparation: Under sterile conditions, prepare the desired concentration of EPZ004777 (e.g., 50 mg/mL, 100 mg/mL, or 150 mg/mL) in the chosen vehicle.[3][8] Ensure the compound is completely dissolved. Gentle warming or vortexing may be necessary. Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Pump Loading: Following the manufacturer's instructions, fill the Alzet mini-osmotic pumps with the EPZ004777 or vehicle solution. Ensure no air bubbles are trapped inside.
-
Pump Priming: Prime the pumps as recommended by the manufacturer to ensure immediate drug delivery upon implantation.
-
Surgical Implantation: Anesthetize a tumor-bearing mouse. Make a small incision in the skin on the back, slightly away from the head. Using forceps, create a subcutaneous pocket large enough to accommodate the pump.
-
Pump Insertion: Insert the filled and primed mini-osmotic pump into the subcutaneous pocket.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-Operative Care: Monitor the animal's recovery from anesthesia and check the incision site daily. For studies longer than the pump's duration, the pump will need to be surgically replaced. Note that local irritation has been observed at higher concentrations (100 and 150 mg/mL), which may preclude multiple pump replacements.[3]
-
Monitoring: Continue to monitor tumor volume and the general health of the mice (body weight, behavior) throughout the study.
Protocol 3: Pharmacodynamic Analysis of H3K79me2 by Western Blot
This protocol is for assessing the in vivo target engagement of EPZ004777 by measuring the levels of H3K79 dimethylation (H3K79me2) in tumor tissue.
Materials:
-
Tumor tissue harvested from xenograft models
-
Liquid nitrogen
-
Histone extraction buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tumor Harvesting: At the end of the treatment period (e.g., 6 days for a pharmacodynamic study), euthanize the mice and excise the tumors.[1]
-
Sample Preparation: Immediately snap-freeze the tumors in liquid nitrogen and store at -80°C until analysis.
-
Histone Extraction: Extract histones from the tumor tissue using a suitable histone extraction protocol or commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or similar protein assay.
-
Western Blotting: a. Separate equal amounts of protein (e.g., 10-20 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading of samples.
-
Analysis: Quantify the band intensities and normalize the H3K79me2 signal to the total Histone H3 signal. Compare the levels between the vehicle-treated and EPZ004777-treated groups.
Mandatory Visualization
References
- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for EPZ004777 Delivery Using Mini-Osmotic Pumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ004777 is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), a modification associated with active gene transcription.[4] In certain cancers, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at MLL target genes, driving leukemogenesis.[2][4] EPZ004777 competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[2] This inhibition leads to the downregulation of key leukemogenic genes, such as HOXA9 and MEIS1, and induces cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.[2][5]
Due to its suboptimal pharmacokinetic properties, continuous infusion via mini-osmotic pumps is the preferred method for in vivo studies to maintain steady-state plasma concentrations and achieve therapeutic efficacy.[6][7][8] These application notes provide detailed protocols for the use of mini-osmotic pumps for the systemic delivery of EPZ004777 in preclinical animal models.
Data Presentation
In Vitro Potency of EPZ004777
| Cell Line | MLL Status | Assay Type | IC50 | Incubation Time | Reference |
| MOLM13 | MLL-AF9 | Antiproliferative assay | 0.004 µM | Not Specified | [1] |
| MV4-11 | MLL-AF4 | Antiproliferative assay | Not Specified | Not Specified | [1] |
| MLL-rearranged cell lines | MLL-rearranged | Proliferation IC₅₀ | 0.17 µM (MV4-11), 0.72 µM (MOLM-13) | 14-18 days | [6] |
| Non-MLL-rearranged cell lines | Wild-type | Proliferation IC₅₀ | >50 µM | 14 days | [6] |
In Vivo Pharmacokinetics and Dosing of EPZ004777
| Parameter | Value | Animal Model | Dosing | Reference |
| In Vivo Half-life | ~5 minutes | Mouse liver microsomes | Not Applicable | [6] |
| Steady-state plasma concentration | 0.64 ± 0.48 µM | Mouse | 100 mg/mL in mini-osmotic pump | [6] |
| Steady-state plasma concentration | 0.84 ± 0.45 µM | Mouse | 150 mg/mL in mini-osmotic pump | [6] |
Signaling Pathway
The primary mechanism of action of EPZ004777 is the inhibition of DOT1L, which leads to a reduction in H3K79 methylation and subsequent downregulation of MLL fusion target genes. Additionally, studies have shown that EPZ004777 treatment can modulate other signaling pathways, such as the Rap1 signaling pathway, and activate immune-related pathways.[9][10]
Caption: Mechanism of EPZ004777 action in MLL-rearranged leukemia.
Experimental Protocols
Protocol 1: Preparation of EPZ004777 Solution for Mini-Osmotic Pumps
Materials:
-
EPZ004777 powder
-
Vehicle solution (e.g., 10% ethanol and 90% water, or a formulation with 15% ethanol and 50% PEG300)[3][5][6]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Under sterile conditions, weigh the required amount of EPZ004777 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the desired concentration (e.g., 50, 100, or 150 mg/mL).[3][6]
-
Vortex the solution vigorously to aid in dissolution. Gentle warming (e.g., to 60°C) may be necessary to completely dissolve the compound.[3][6]
-
Once the EPZ004777 is completely dissolved and the solution is clear, filter-sterilize it using a 0.22 µm syringe filter into a new sterile tube.
Protocol 2: Filling and Priming of ALZET® Mini-Osmotic Pumps
Materials:
-
Prepared sterile EPZ004777 solution
-
ALZET® mini-osmotic pumps (e.g., Model 2001 for 7-day infusion or Model 2002 for 14-day infusion)[6][11]
-
Sterile syringes and filling tubes (provided with the pumps)
-
Sterile beaker with sterile saline
-
Incubator at 37°C
Procedure:
-
Follow the manufacturer's instructions for filling the ALZET® mini-osmotic pumps.[6]
-
Using a sterile syringe and the provided filling tube, slowly inject the EPZ004777 solution into the pump until the reservoir is full.
-
Insert the flow moderator into the pump opening.
-
To ensure immediate delivery upon implantation, prime the pumps by placing them in a sterile beaker containing sterile saline and incubating at 37°C for at least 4-6 hours before implantation.[6]
Protocol 3: Subcutaneous Implantation of Mini-Osmotic Pumps in Mice
Materials:
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Wound clips or sutures
-
Antiseptic solution and sterile swabs
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the mouse according to your institution's approved animal care and use protocols.[6]
-
Shave the fur on the back of the mouse, between the shoulder blades.
-
Clean the surgical area with an antiseptic solution.
-
Make a small midline incision in the skin.
-
Using blunt dissection with forceps, create a small subcutaneous pocket to one side of the incision.
-
Insert the primed mini-osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.[5]
-
Close the incision with wound clips or sutures.[6]
-
Provide appropriate post-operative care, including analgesics as needed, and monitor the animals daily for any signs of distress, toxicity, or irritation at the implantation site.[6][12] For studies requiring treatment longer than the pump's duration, the pump will need to be surgically replaced.[5]
Protocol 4: Pharmacodynamic Analysis
Western Blot for H3K79me2:
-
At the desired time points, euthanize the animals and collect tissues of interest (e.g., tumor, bone marrow).
-
Prepare whole-cell lysates from the collected tissues.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K79me2 and total histone H3 (as a loading control).[5]
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system. A reduction in the H3K79me2 signal relative to total H3 indicates target engagement.[5]
RT-qPCR for MLL Fusion Target Genes:
-
Extract total RNA from the tumor samples.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers specific for HOXA9 and MEIS1.[5]
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH). A decrease in the mRNA levels of HOXA9 and MEIS1 in the EPZ004777-treated group compared to the vehicle control indicates a pharmacodynamic effect.[5]
Experimental Workflow
Caption: Experimental workflow for an in vivo study using EPZ004777.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Therapeutic Potential of the DOT1L Inhibitor EPZ004777 Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. criver.com [criver.com]
- 12. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
EPZ004777 Hydrochloride in Prostate Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ004777 is a potent and highly selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like), with an IC50 of 0.4 nM in cell-free assays.[1] Recent research has highlighted the therapeutic potential of targeting DOT1L in prostate cancer. DOT1L is frequently overexpressed in prostate cancer and is associated with poor clinical outcomes.[2] Notably, the inhibition of DOT1L has demonstrated selective impairment of viability in androgen receptor (AR)-positive prostate cancer cells, including those that are castration-resistant and enzalutamide-resistant.[2]
The mechanism of action involves the disruption of a critical interplay between DOT1L, the androgen receptor (AR), and the oncogenic transcription factor MYC. DOT1L and AR are co-localized at a distal enhancer of the MYC gene, where DOT1L-mediated H3K79 methylation contributes to MYC expression.[2] Treatment with EPZ004777 leads to a reduction in MYC levels, which in turn promotes the degradation of both AR and MYC proteins, creating a negative feedback loop that suppresses tumor growth.[2]
These application notes provide a summary of the effects of EPZ004777 on prostate cancer cell lines and detailed protocols for key experiments to assess its activity.
Data Presentation
EPZ004777 Effect on Prostate Cancer Cell Viability
| Cell Line | Androgen Receptor Status | Treatment Duration | Effect on Viability |
| LNCaP | Positive | 8 days | Significant decrease |
| C4-2B | Positive | 8 days | Significant decrease |
| 22Rv1 | Positive (expresses AR-V7) | 8 days | Significant decrease |
| VCaP | Positive | Not explicitly stated | Expected to be sensitive |
| PC3 | Negative | 8 days | No significant effect |
| DU145 | Negative | Not explicitly stated | Expected to be insensitive |
Data summarized from Vatapalli et al., 2020.
Effect of EPZ004777 on AR and MYC Protein Levels in AR-Positive Cell Lines
| Cell Line | Treatment | Duration | Change in AR Protein Level | Change in MYC Protein Level |
| LNCaP | 1 µM EPZ004777 | 8 days | Decrease | Dramatic Decrease |
| C4-2B | 1 µM EPZ004777 | 8 days | Decrease | Dramatic Decrease |
| 22Rv1 | 1 µM EPZ004777 | 8 days | Decrease | Dramatic Decrease |
Data summarized from Vatapalli et al., 2020.
Signaling Pathway Diagram
Caption: Mechanism of EPZ004777 action in AR-positive prostate cancer cells.
Experimental Protocols
General Cell Culture of Prostate Cancer Lines
Materials:
-
Prostate cancer cell lines: LNCaP, C4-2B, 22Rv1, PC3, DU145
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture all prostate cancer cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For androgen-deprivation studies, use charcoal-stripped FBS.
-
Subculture cells upon reaching 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at the desired density.
Cell Viability Assay (MTT Assay)
Materials:
-
Prostate cancer cells
-
96-well plates
-
EPZ004777 hydrochloride (stock solution in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of EPZ004777 (e.g., 0.1, 1, 5, 10, 25, 50 µM) or vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 8 days, changing media with fresh compound every 2-3 days).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT-based cell viability assay.
Western Blot Analysis for AR and MYC
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-AR (e.g., Cell Signaling Technology, #5153)
-
Anti-MYC (e.g., Cell Signaling Technology, #5605)
-
Anti-DOT1L (e.g., Cell Signaling Technology, #7708)
-
Anti-H3K79me2 (e.g., Abcam, ab3594)
-
Anti-β-actin (loading control, e.g., Sigma-Aldrich, A5441)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and treat with 1 µM EPZ004777 or vehicle for 8 days.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: Anti-AR (1:1000), Anti-MYC (1:1000), Anti-β-actin (1:5000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentration of EPZ004777 for the specified time (e.g., 8 days).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Conclusion
This compound presents a promising therapeutic strategy for AR-positive prostate cancer by targeting the DOT1L-AR-MYC axis. The protocols provided herein offer standardized methods for researchers to investigate the effects of this compound on prostate cancer cell lines, facilitating further research and drug development efforts in this area.
References
EPZ004777: Enhancing the Generation of Induced Pluripotent Stem Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells has revolutionized the fields of regenerative medicine and disease modeling. However, the efficiency of this reprogramming process remains a significant bottleneck. Recent advancements have identified epigenetic barriers that hinder the transition of somatic cells to a pluripotent state. One such barrier is the histone modification H3K79 methylation, catalyzed by the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). EPZ004777 is a potent and highly selective small-molecule inhibitor of DOT1L. By targeting DOT1L, EPZ004777 effectively reduces H3K79 methylation, thereby facilitating the silencing of somatic gene expression programs and promoting the activation of pluripotency-associated genes. This leads to a significant enhancement in the efficiency and kinetics of iPSC reprogramming. These application notes provide a comprehensive overview of the use of EPZ004777 in iPSC generation, including its mechanism of action, quantitative effects on reprogramming efficiency, and detailed protocols for its application.
Mechanism of Action
EPZ004777 enhances iPSC reprogramming by inhibiting the catalytic activity of DOT1L, the sole enzyme responsible for H3K79 methylation. Elevated levels of H3K79 methylation in somatic cells are associated with the active transcription of genes that maintain somatic identity. By inhibiting DOT1L, EPZ004777 reduces H3K79 methylation levels, which in turn helps to silence the somatic transcriptional program.[1] This epigenetic remodeling facilitates the binding of pluripotency-inducing transcription factors (such as Oct4, Sox2, Klf4, and c-Myc) to their target genes, leading to the activation of the pluripotency gene regulatory network.[2] Notably, inhibition of DOT1L has been shown to be particularly effective in promoting the mesenchymal-to-epithelial transition (MET), a crucial early step in the reprogramming of fibroblasts.[3] Furthermore, DOT1L inhibition can functionally substitute for the requirement of the oncogenes Klf4 and c-Myc in some reprogramming protocols, offering a safer approach to iPSC generation.[2]
Quantitative Data on Reprogramming Efficiency
The application of EPZ004777 has been demonstrated to significantly increase the efficiency of iPSC generation from various somatic cell types. The following tables summarize the quantitative data from key studies.
Table 1: Effect of EPZ004777 on Reprogramming Efficiency of Human Fibroblasts
| Reprogramming Factors | Cell Type | EPZ004777 Concentration | Fold Increase in Reprogramming Efficiency | Reference |
| OSKM (Oct4, Sox2, Klf4, c-Myc) | Human Dermal Fibroblasts | 10 µM | ~5-10 fold | [2] |
| OSK (Oct4, Sox2, Klf4) | Human Dermal Fibroblasts | 10 µM | ~15-20 fold | [2] |
| OS (Oct4, Sox2) | Human Dermal Fibroblasts | 10 µM | Enables reprogramming (replaces Klf4 and c-Myc) | [2] |
Table 2: Effect of EPZ004777 on Reprogramming Efficiency of Mouse Embryonic Fibroblasts (MEFs)
| Reprogramming Factors | Cell Type | EPZ004777 Concentration | Fold Increase in Reprogramming Efficiency | Reference |
| OSKM (Oct4, Sox2, Klf4, c-Myc) | Mouse Embryonic Fibroblasts | 10 µM | ~3-5 fold | [4] |
| Doxycycline-inducible OSKM | Mouse Embryonic Fibroblasts | 1 µM | ~15 fold | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by EPZ004777 during iPSC reprogramming and a general experimental workflow for its use.
Experimental Protocols
The following are detailed protocols for the generation of iPSCs from human dermal fibroblasts and mouse embryonic fibroblasts using EPZ004777. These protocols are based on established methods and incorporate the use of the DOT1L inhibitor for enhanced efficiency.
Protocol 1: Generation of iPSCs from Human Dermal Fibroblasts (HDFs)
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast culture medium: DMEM (high glucose), 10% Fetal Bovine Serum (FBS), 1x Non-Essential Amino Acids (NEAA), 1x GlutaMAX, 1x Penicillin-Streptomycin
-
Reprogramming vectors (e.g., Sendai virus, episomal vectors) expressing Oct4, Sox2, Klf4, and c-Myc
-
iPSC reprogramming medium:
-
KnockOut DMEM/F12
-
20% KnockOut Serum Replacement (KSR)
-
1x NEAA
-
1x GlutaMAX
-
0.1 mM 2-Mercaptoethanol
-
10 ng/mL basic Fibroblast Growth Factor (bFGF)
-
1x Penicillin-Streptomycin
-
-
EPZ004777 (stock solution in DMSO)
-
Matrigel-coated culture plates
-
iPSC colony picking tools
-
iPSC expansion medium (e.g., mTeSR1 or E8)
Procedure:
-
Cell Seeding (Day -1):
-
Plate HDFs onto a 6-well plate at a density of 5 x 104 to 1 x 105 cells per well in fibroblast culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Transduction (Day 0):
-
Transduce the HDFs with reprogramming vectors according to the manufacturer's instructions. For Sendai virus, a multiplicity of infection (MOI) of 3-5 is typically used.
-
-
EPZ004777 Treatment and Medium Change (Day 1 onwards):
-
On Day 1, replace the medium with fresh fibroblast culture medium.
-
On Day 2, replace the medium with iPSC reprogramming medium supplemented with EPZ004777 at a final concentration of 1-10 µM.
-
Change the medium every other day with fresh iPSC reprogramming medium containing EPZ004777.
-
-
Transfer to Matrigel-coated Plates (Day 7-9):
-
When cells reach confluency, passage them onto Matrigel-coated 6-well plates in iPSC reprogramming medium with EPZ004777.
-
-
iPSC Colony Formation and Picking (Day 14-28):
-
Continue to culture the cells, changing the medium every other day.
-
Monitor the plates for the emergence of iPSC-like colonies, which typically appear between days 14 and 28.
-
Once colonies are of sufficient size and display characteristic iPSC morphology (compact, well-defined borders), manually pick the colonies and transfer them to fresh Matrigel-coated plates with iPSC expansion medium.
-
-
iPSC Line Expansion and Characterization:
-
Expand the picked iPSC colonies in iPSC expansion medium.
-
Characterize the established iPSC lines for pluripotency by assessing morphology, expression of pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60), and their ability to differentiate into the three germ layers.
-
Protocol 2: Generation of iPSCs from Mouse Embryonic Fibroblasts (MEFs)
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
MEF culture medium: DMEM (high glucose), 10% FBS, 1x NEAA, 1x GlutaMAX, 1x Penicillin-Streptomycin
-
Reprogramming vectors (e.g., retroviral or lentiviral vectors) expressing mouse Oct4, Sox2, Klf4, and c-Myc
-
iPSC reprogramming medium (MEF-conditioned or defined):
-
KnockOut DMEM
-
15% FBS
-
1x NEAA
-
1x GlutaMAX
-
0.1 mM 2-Mercaptoethanol
-
1000 U/mL Leukemia Inhibitory Factor (LIF)
-
1x Penicillin-Streptomycin
-
-
EPZ004777 (stock solution in DMSO)
-
Gelatin-coated culture plates
-
Mitomycin-C treated MEF feeder cells
-
iPSC colony picking tools
-
iPSC expansion medium (same as reprogramming medium)
Procedure:
-
Feeder Plate Preparation (Day -1):
-
Plate Mitomycin-C treated MEF feeder cells on gelatin-coated 6-well plates in MEF culture medium.
-
-
MEF Seeding and Transduction (Day 0):
-
Plate primary MEFs onto a separate 6-well plate at a density of 1 x 105 cells per well in MEF culture medium.
-
Transduce the MEFs with reprogramming vectors. For retroviral vectors, perform two rounds of infection on consecutive days.
-
-
Transfer to Feeder Plates and EPZ004777 Treatment (Day 2):
-
Two days post-transduction, trypsinize the transduced MEFs and re-plate them onto the prepared MEF feeder plates at a density of 5 x 104 cells per well.
-
Culture the cells in iPSC reprogramming medium supplemented with EPZ004777 at a final concentration of 1-10 µM.
-
-
Medium Change and Colony Formation (Day 3 onwards):
-
Change the medium every day with fresh iPSC reprogramming medium containing EPZ004777.
-
Monitor the plates for the emergence of iPSC colonies, which typically appear between days 10 and 21.
-
-
iPSC Colony Picking and Expansion (Day 14-28):
-
Once colonies are well-formed and exhibit typical mouse ESC/iPSC morphology (compact, dome-shaped), pick the colonies and transfer them to new feeder plates with fresh iPSC expansion medium.
-
-
iPSC Line Expansion and Characterization:
-
Expand the picked iPSC colonies.
-
Characterize the established iPSC lines for pluripotency by assessing morphology, alkaline phosphatase staining, expression of pluripotency markers (e.g., Oct4, Sox2, Nanog, SSEA-1), and their ability to form teratomas in vivo or embryoid bodies in vitro.
-
Conclusion
EPZ004777 is a valuable tool for researchers and scientists working on iPSC reprogramming. Its ability to significantly enhance reprogramming efficiency by targeting a key epigenetic barrier provides a more robust and reliable method for generating iPSCs. The protocols outlined in these application notes offer a starting point for incorporating EPZ004777 into standard reprogramming workflows, with the potential to accelerate research in disease modeling, drug discovery, and the development of cell-based therapies. As with any experimental procedure, optimization of specific parameters such as cell density, vector delivery method, and EPZ004777 concentration may be necessary for different cell lines and experimental setups.
References
- 1. Generation of Induced Pluripotent Stem Cells by Reprogramming Mouse Embryonic Fibroblasts with a Four Transcription Factor, Doxycycline Inducible Lentiviral Transduction System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Generating Mouse Induced Pluripotent Stem Cells by Lentiviral Transduction - Creative Biogene [creative-biogene.com]
- 3. Induction and Establishment Protocol of Induced Pluripotent Stem Cell Lines in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. DOT1L is a barrier to histone acetylation during reprogramming to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: EPZ004777 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EPZ004777 hydrochloride. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and use of this compound.
Q1: My this compound is not dissolving properly. What should I do?
A: this compound has low aqueous solubility, so difficulties in dissolving it are common. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[1] Ethanol can also be used, though the compound's solubility is lower in it. The compound is practically insoluble in water.[1] To aid dissolution, you can gently warm the solution to 37°C for 10 minutes or use an ultrasonic bath.[2] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[3][4][5]
Q2: I observed precipitation when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A: This is a frequent issue when diluting a concentrated DMSO stock into an aqueous buffer. To avoid precipitation, ensure the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.5%.[1] It is also recommended to prepare intermediate dilutions of your EPZ004777 stock solution in DMSO before the final dilution into the aqueous medium. When adding the compound to your medium, vortex or mix the solution thoroughly and immediately to ensure a uniform and rapid dispersion.[1]
Q3: What is the recommended solvent for in vivo studies, and how should I prepare the formulation?
A: For in vivo experiments, specialized formulations with co-solvents are necessary to maintain the solubility of EPZ004777. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and ddH2O.[3] For instance, to prepare a 1 mL working solution, you can start by adding 50 μL of a 100 mg/mL clear DMSO stock solution to 400 μL of PEG300 and mix until clear. Then, add 50 μL of Tween 80 and mix again until the solution is clear. Finally, add 500 μL of ddH2O to reach the final volume of 1 mL. This mixed solution should be used immediately for the best results.[3] Another reported vehicle for in vivo studies is a mixture of 15% ethanol, 50% PEG300, and 35% water.[6]
Q4: How should I store my this compound stock solution?
A: Stock solutions of this compound in DMSO can be stored at -20°C or -80°C.[1][4][5] It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[1][4][5] When stored at -80°C, the stock solution is stable for up to 6 months. At -20°C, it is stable for about one month.[4][5]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥16.5 mg/mL[2] | The recommended solvent for stock solutions.[1] Solubility can be as high as 66.67 mg/mL (123.54 mM)[7] or 100 mg/mL (185.29 mM).[3] Using fresh, anhydrous DMSO is critical, and gentle warming or sonication can aid dissolution.[2][3][7] |
| Ethanol | ≥26.35 mg/mL[2] | Can be used as an alternative to DMSO, with good solubility reported with ultrasonic assistance (≥94.6 mg/mL).[6] |
| Water | Insoluble[1][2] | |
| PBS | 100 mg/mL (173.57 mM) | Requires sonication to dissolve.[4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Bring the vial of this compound powder and anhydrous DMSO to room temperature.
-
To prepare a 10 mM stock solution from 1 mg of powder (Molecular Weight: 576.13 g/mol for the hydrochloride salt), add 173.57 µL of DMSO to the vial.
-
Vortex the vial and, if necessary, use an ultrasonic bath or warm it to 37°C to ensure the powder has completely dissolved.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
In Vitro Cell-Based Assay Protocol:
-
Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle controls) is below 0.5%.[1]
-
Remove the old medium from the cells and add the medium containing the different concentrations of EPZ004777 or the vehicle control.
-
Incubate the plate for the desired experimental duration.
-
Proceed with the relevant assay to measure the biological endpoint (e.g., cell viability, apoptosis). For proliferation assays, viable cell numbers can be determined every 3-4 days.[4]
Visualized Workflows and Pathways
Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for dissolving this compound.
EPZ004777 Signaling Pathway
Caption: Simplified signaling pathway of EPZ004777 action.
References
Technical Support Center: Preventing EPZ004777 Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of EPZ004777 in cell culture media during their experiments.
Troubleshooting Guide: EPZ004777 Precipitation
Precipitation of EPZ004777 upon dilution of a DMSO stock solution into aqueous cell culture media is a common challenge due to its low aqueous solubility. Follow these steps to troubleshoot and prevent this issue.
Visual Troubleshooting Workflow
Caption: A step-by-step logical guide for troubleshooting precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of EPZ004777 precipitation in cell culture media?
A1: The precipitation of EPZ004777 is primarily due to its low solubility in aqueous solutions like cell culture media. Key contributing factors include:
-
High Final Concentration: Attempting to achieve a final concentration of EPZ004777 that exceeds its solubility limit in the specific medium being used.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to crash out of solution.
-
High Final DMSO Concentration: While DMSO aids in initial solubilization, a high final concentration in the media can be toxic to cells and may not be sufficient to maintain the solubility of EPZ004777 at high dilutions.[1][2]
-
Media Composition and Temperature: Components in the media such as salts and proteins, as well as temperature fluctuations, can affect the solubility of the compound.[3]
Q2: What is the recommended solvent and storage condition for EPZ004777 stock solutions?
A2: The recommended solvent for preparing EPZ004777 stock solutions is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][4] It is crucial to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][4]
For storage, it is recommended to:
-
Store the solid compound at -20°C.[5]
-
Prepare high-concentration stock solutions (e.g., 10 mM) in DMSO.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][5]
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[6][7]
Q3: How can I minimize precipitation when diluting my EPZ004777 stock solution into cell culture media?
A3: To minimize precipitation, a careful dilution strategy is essential. Here are some best practices:
-
Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at or below 0.5%, with an ideal concentration of ≤ 0.1% to minimize toxicity and solubility issues.[1][2]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions. You can prepare an intermediate dilution of your DMSO stock in either more DMSO or in pre-warmed (37°C) cell culture medium before making the final dilution.[1][2]
-
Optimize Mixing: Add the EPZ004777 stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform dispersion.[1][3]
-
Determine Maximum Soluble Concentration: Experimentally determine the maximum concentration of EPZ004777 that remains soluble in your specific cell culture medium (including serum) under your experimental conditions.
Q4: Does the type of cell culture medium or the presence of serum affect EPZ004777 precipitation?
A4: Yes, the composition of the cell culture medium and the presence of serum can influence the solubility of EPZ004777. Media components like salts and buffers can impact solubility.[8] Serum proteins can sometimes help to stabilize hydrophobic compounds, potentially increasing their apparent solubility in complete media.[8] Therefore, it is crucial to perform solubility tests in the exact same medium (including serum concentration) that you will use for your experiments.
Data Presentation
Table 1: Solubility of EPZ004777 in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | > 10 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1][9] |
| DMSO | 50 mg/mL | - | [1][4] |
| DMSO | 100 mg/mL (185.29 mM) | Use fresh, anhydrous DMSO. | [1][4] |
| Absolute Ethanol | ≤ 17 mM | - | [5] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [10] |
| Corn Oil (with 10% DMSO) | ≥ 3 mg/mL (5.56 mM) | Formulation for in vivo studies. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM EPZ004777 Stock Solution in DMSO
Materials:
-
EPZ004777 powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of EPZ004777 powder and the anhydrous DMSO to room temperature.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of EPZ004777 (formate, MW: 585.7 g/mol ), you would add 170.7 µL of DMSO. For 10 mg, add 1.71 mL.[5]
-
Add the calculated volume of DMSO to the vial containing the EPZ004777 powder.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If needed, brief sonication can be used to aid dissolution.[9]
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Protocol 2: Determining the Maximum Soluble Concentration of EPZ004777 in Cell Culture Media
Materials:
-
10 mM EPZ004777 stock solution in DMSO
-
Complete cell culture medium (with serum and supplements), pre-warmed to 37°C
-
Sterile 96-well plate
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the 10 mM EPZ004777 stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add your pre-warmed complete cell culture medium to each well.
-
Using a multichannel pipette, transfer a small, equal volume of each DMSO dilution of EPZ004777 to the corresponding wells of the plate containing the medium. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
Include control wells with medium and DMSO only.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for a duration that mimics your experiment (e.g., 2, 6, and 24 hours).
-
At each time point, visually inspect the wells for any signs of precipitation (cloudiness or visible particles). For a more quantitative assessment, you can measure the absorbance at a wavelength of 600-650 nm using a plate reader; an increase in absorbance indicates precipitation.
-
The highest concentration of EPZ004777 that remains clear is the maximum working soluble concentration for your specific experimental conditions.
Signaling Pathway and Mechanism of Action
EPZ004777 is a potent and highly selective inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like).[5][10] In certain cancers, such as MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits DOT1L to specific gene loci.[11] DOT1L then catalyzes the methylation of histone H3 at lysine 79 (H3K79), leading to the overexpression of genes that drive leukemogenesis, such as HOXA9 and MEIS1.[11]
By inhibiting the catalytic activity of DOT1L, EPZ004777 prevents H3K79 methylation at these target genes. This leads to a downregulation of their expression, which in turn induces cell cycle arrest, apoptosis, and terminal differentiation in MLL-rearranged leukemia cells.[11]
Caption: Mechanism of action of EPZ004777 in MLL-rearranged leukemia.
References
- 1. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Single-cell transcriptomics defines Dot1L interacting partners and downstream target genes in the mouse molar dental pulp | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 4. researchgate.net [researchgate.net]
- 5. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruptor of telomeric silencing 1-like promotes ovarian cancer tumor growth by stimulating pro-tumorigenic metabolic pathways and blocking apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. stemcell.com [stemcell.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
EPZ004777 Hydrochloride: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of EPZ004777 hydrochloride.
Frequently Asked Questions (FAQs)
A quick guide to the most common questions about this compound.
1. What is this compound?
This compound is a potent and highly selective inhibitor of the histone methyltransferase DOT1L, with an IC50 of 0.4 nM[1][2]. It plays a crucial role in research targeting the epigenetic regulation of gene expression, particularly in the context of MLL-rearranged leukemias[3].
2. What are the recommended storage conditions for solid this compound?
The solid form of this compound should be stored at 4°C under sealed conditions, protected from moisture and light[1]. Another supplier suggests storing the powder at -20°C for up to 3 years[4]. It is recommended to desiccate the compound at -20°C[5]. Before use, it is advisable to let the vial warm to room temperature for at least an hour before opening to prevent condensation[5].
3. How should I prepare and store stock solutions of this compound?
Stock solutions are typically prepared in DMSO[2][3][4]. It is also soluble in water and PBS[1][6]. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials before storage[2][4][6].
4. I am observing precipitation in my stock solution. What should I do?
Precipitation can occur, especially at high concentrations or after storage. To aid dissolution, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath[3]. Using freshly opened, anhydrous DMSO is also crucial, as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility[2][4][6].
5. Is this compound stable in aqueous solutions?
While soluble in water, if you prepare a stock solution in water, it is recommended to dilute it to the working solution and then sterilize it by filtering through a 0.22 μm filter before use[1][6]. For in vivo experiments, it is best to prepare fresh solutions and use them on the same day[2].
Data Summary Tables
Storage and Stability of Solid Form
| Storage Condition | Duration | Source |
| 4°C, sealed, away from moisture and light | Not specified | [1] |
| -20°C, desiccated | 3 years | [4] |
| -20°C | Several months | [3] |
Storage and Stability of Stock Solutions
| Solvent | Storage Temperature | Duration | Source |
| Not specified | -80°C | 2 years | [2] |
| Not specified | -20°C | 1 year | [2] |
| In solvent | -80°C | 1 year | [4] |
| In solvent | -20°C | 1 month | [4] |
| In solvent | -80°C | 6 months | [1][6] |
| In solvent | -20°C | 1 month | [1][6] |
Solubility Data
| Solvent | Concentration | Remarks | Source |
| DMSO | 100 mg/mL (173.57 mM) | Ultrasonic and fresh DMSO recommended | [6] |
| DMSO | 66.67 mg/mL (123.54 mM) | Ultrasonic, warming to 60°C, and fresh DMSO recommended | [2] |
| DMSO | ≥16.5 mg/mL | - | [3] |
| H₂O | 100 mg/mL (173.57 mM) | Ultrasonic needed | [6] |
| PBS | 100 mg/mL (173.57 mM) | - | [1] |
| Ethanol | ≥26.35 mg/mL | - | [3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitation in stock solution | - Solution concentration is too high.- Improper storage (e.g., temperature fluctuations).- DMSO has absorbed moisture. | - Warm the vial to 37°C for 10 minutes and/or sonicate the solution to aid re-dissolving[3].- Ensure proper storage at a consistent -20°C or -80°C.- Use fresh, anhydrous DMSO for preparing solutions[4][6]. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution. | - Always aliquot stock solutions into single-use vials to avoid freeze-thaw cycles[2][4].- For in vivo studies, prepare fresh working solutions daily[2].- Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture[1]. |
| Difficulty dissolving the solid compound | - Insufficient solvent volume.- Compound has adhered to the vial cap or neck during shipping. | - Gently shake or tap the vial to ensure all the powder is at the bottom before opening[5].- Follow the solubility data provided. If issues persist, warming and sonication can be used to facilitate dissolution[1][3]. |
Experimental Protocols & Visualizations
General Workflow for Stability Assessment
Factors Affecting Stability
The stability of this compound is influenced by several key factors. Understanding these relationships is crucial for maintaining the compound's integrity throughout experimental procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. EPZ004777 HCl | CAS:1380316-03-9 | DOT1L inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing EPZ004777 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of EPZ004777 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is EPZ004777 and what is its mechanism of action?
EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79).[1] In certain cancers, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements, MLL fusion proteins aberrantly recruit DOT1L to specific gene locations. This leads to hypermethylation of H3K79, sustaining the expression of genes that drive leukemia.[1] EPZ004777 competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[1] This inhibition of H3K79 methylation leads to the suppression of MLL fusion target genes (like HOXA9 and MEIS1), ultimately causing cell cycle arrest and apoptosis in MLL-rearranged cancer cells.[1][3]
DOT1L Signaling Pathway Inhibition by EPZ004777
Caption: Mechanism of EPZ004777 action in MLL-rearranged leukemia.
Q2: Which cell lines are sensitive to EPZ004777?
EPZ004777 shows selective cytotoxicity towards cancer cells with MLL translocations.[1][3] Cell lines with MLL-rearrangements, such as MV4-11 (MLL-AF4), MOLM-13 (MLL-AF9), RS4;11 (MLL-AF4), and SEM (MLL-AF4), are sensitive to EPZ004777.[3] In contrast, cell lines without MLL rearrangements, like Jurkat, HL60, and U937, are largely unaffected by the compound.[3]
Q3: What is a typical concentration range and incubation time for a cell viability assay with EPZ004777?
The effective concentration of EPZ004777 can vary significantly depending on the cell line. For sensitive MLL-rearranged cell lines, IC50 values are generally in the nanomolar to low micromolar range.[3] A common concentration range to test is from 1 nM to 50 µM.[2][3] Due to its mechanism of action, which involves epigenetic modifications and subsequent changes in gene expression, the cytotoxic effects of EPZ004777 may take time to manifest.[3] Therefore, longer incubation times are often necessary. Studies have shown that effects on cell proliferation can be observed after 4 days, with maximal effects seen after 6-8 days.[3] For IC50 determination, incubation periods of 14 to 18 days are commonly used.[2][3]
Experimental Protocols
Protocol: Determining the IC50 of EPZ004777 in Suspension Leukemia Cell Lines
This protocol is adapted from established methods for assessing the anti-proliferative effects of EPZ004777.[2][3]
Materials:
-
EPZ004777 stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
96-well cell culture plates
-
Selected MLL-rearranged and non-rearranged leukemia cell lines
-
A cell viability reagent (e.g., Resazurin, CellTiter-Glo®, or a method for direct cell counting like Guava Viacount)
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader or flow cytometer compatible with the chosen viability assay
Procedure:
-
Cell Seeding:
-
Compound Preparation and Addition:
-
Prepare a serial dilution of EPZ004777 in culture medium from your stock solution. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 50 µM) is a good starting point.[2]
-
Include a DMSO vehicle control at the same final concentration as the highest EPZ004777 concentration (typically ≤ 0.1%).[5]
-
Add the diluted compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 14-18 days.[2][3]
-
Every 3-4 days, carefully aspirate and replace the medium with fresh medium containing the appropriate concentration of EPZ004777 or DMSO. At this time, it may be necessary to split the cells back to the initial seeding density to maintain them in an exponential growth phase.[2]
-
-
Cell Viability Measurement:
-
On the final day of incubation, measure cell viability using your chosen method.
-
For Resazurin-based assays: Add the reagent to each well and incubate for 1-4 hours before reading the fluorescence or absorbance.
-
For ATP-based assays (e.g., CellTiter-Glo®): Follow the manufacturer's protocol to measure luminescence.
-
For direct cell counting (e.g., Guava Viacount): Resuspend the cells and analyze an aliquot according to the instrument's protocol to determine the number of viable cells.[3]
-
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the log of the EPZ004777 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[4]
-
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of EPZ004777.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of EPZ004777
| Parameter | Value | Notes |
| DOT1L IC50 | 0.4 nM | Cell-free enzymatic assay.[1][2] |
| Selectivity | >1,200-fold | Over other tested histone methyltransferases.[2] |
Table 2: IC50 Values of EPZ004777 in Various Leukemia Cell Lines (14-18 Day Incubation)
| Cell Line | MLL Fusion | IC50 (µM) |
| MV4-11 | MLL-AF4 | 0.17[3] |
| MOLM-13 | MLL-AF9 | Not explicitly stated, but sensitive.[3] |
| RS4;11 | MLL-AF4 | 6.47[3] |
| SEM | MLL-AF4 | 1.72[3] |
| THP-1 | MLL-AF9 | Not explicitly stated, but sensitive.[2] |
| HL60 | None | >50[3] |
| Jurkat | None | >50[3] |
| U937 | None | >50[3] |
Note: IC50 values can vary between studies and experimental conditions.
Troubleshooting Guide
Problem 1: Little to no cytotoxic effect observed, even at high concentrations.
| Possible Cause | Suggested Solution |
| Cell line is not sensitive. | Confirm that the cell line has an MLL rearrangement. EPZ004777 is highly selective for MLL-rearranged cells.[3] Test a known sensitive cell line (e.g., MV4-11) as a positive control. |
| Incubation time is too short. | The effects of EPZ004777 are time-dependent.[3] Extend the incubation period to at least 10-14 days, with regular media and compound changes.[2][3] |
| Compound degradation. | Prepare fresh dilutions of EPZ004777 from a validated stock solution for each experiment. Store the stock solution at -80°C.[4] |
| Suboptimal cell health. | Ensure cells are healthy and in the exponential growth phase before starting the experiment. High cell density can reduce compound effectiveness. |
Problem 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inaccurate pipetting. | Use calibrated pipettes and be careful to avoid introducing bubbles. When seeding cells, ensure they are in a homogenous suspension. |
| Edge effects in the 96-well plate. | Evaporation from the outer wells can concentrate the compound and affect cell growth.[6] Avoid using the perimeter wells for experimental samples; instead, fill them with sterile PBS or media.[6] |
| Incomplete solubilization of viability reagent. | If using an MTT-based assay, ensure formazan crystals are fully dissolved before reading the plate. Consider using a viability assay with a soluble product (e.g., MTS, resazurin, or ATP-based assays).[7] |
| Cell clumping. | Ensure a single-cell suspension before seeding. Cell clumps can lead to uneven growth and compound exposure. |
Problem 3: IC50 value is significantly different from published values.
| Possible Cause | Suggested Solution |
| Differences in experimental protocol. | Ensure your protocol (cell seeding density, incubation time, viability assay) is consistent with the literature.[2][3] Even minor differences can alter IC50 values. |
| Cell line passage number. | High passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage, authenticated cells. |
| DMSO concentration. | High concentrations of DMSO (>0.5%) can be toxic to some cell lines. Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤0.1%).[5] |
| Assay readout time. | For kinetic assays like resazurin, the incubation time with the reagent can affect the signal window. Optimize the reagent incubation time to be in the linear range. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting EPZ004777 cell viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. biology.stackexchange.com [biology.stackexchange.com]
dealing with EPZ004777 poor pharmacokinetics in vivo
Welcome to the technical support center for EPZ004777. This resource is designed for researchers, scientists, and drug development professionals utilizing the DOT1L inhibitor EPZ004777 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges, with a particular focus on its suboptimal in vivo pharmacokinetics.
Troubleshooting Guide: In Vivo Experiments
This guide addresses specific issues researchers may encounter when working with EPZ004777 in vivo, primarily related to its challenging pharmacokinetic profile.
Q1: My in vivo experiment using standard oral or intraperitoneal dosing of EPZ004777 is showing low efficacy or no target engagement. What is going wrong?
A1: This is a known issue with EPZ004777. The compound has poor pharmacokinetic properties that limit its effectiveness when administered via conventional methods like oral gavage or IP injection.[1][2] These properties likely lead to low systemic exposure and an inability to maintain a therapeutic concentration at the target site. For its preclinical development, researchers successfully overcame this by using a continuous infusion method.[1]
Recommended Solution: Continuous Infusion via Mini-Osmotic Pumps
To achieve consistent and effective in vivo target engagement, continuous delivery of EPZ004777 is recommended. This was the method used in the key preclinical studies that demonstrated its in vivo efficacy.[1]
-
Rationale: Continuous infusion maintains a steady-state concentration of the drug in the plasma, ensuring that the target (DOT1L) is consistently inhibited over the duration of the experiment. This bypasses the issues of rapid clearance or poor absorption that likely plague conventional dosing.
-
Method: Subcutaneously implanted mini-osmotic pumps can be used to deliver a consistent dose of EPZ004777 over an extended period (e.g., 7 days or more).[1] This method was shown to successfully inhibit H3K79 methylation in tumor tissue and extend survival in a mouse xenograft model of MLL.[1]
Q2: I am unable to use mini-osmotic pumps. Are there alternative formulation strategies I can try to improve EPZ004777 exposure?
A2: While continuous infusion is the validated method for EPZ004777, you can explore various formulation strategies that are generally used to enhance the bioavailability of poorly soluble or rapidly metabolized compounds.[3][4][5][6][7] Note that these are general approaches and would require optimization for EPZ004777.
-
Solvent/Co-solvent Systems: EPZ004777 can be formulated in a vehicle designed to improve solubility. A common starting point for preclinical studies is a mixture of DMSO, PEG300, Tween-80, and saline.[8] For example, a formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Lipid-Based Drug Delivery Systems (LBDDS): If poor solubility is a key issue, incorporating EPZ004777 into lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[4][5][6]
-
Particle Size Reduction: Reducing the particle size of the compound to the micron or nano-scale (micronization or nanosizing) increases the surface area for dissolution, which can improve absorption and bioavailability.[4][5][6][7]
-
Alternative Routes of Administration: While oral bioavailability is low, intraperitoneal (IP) or subcutaneous (SC) routes may offer better, though potentially still suboptimal, exposure compared to oral administration.[9][10] However, without a sustained release formulation, rapid clearance may still be a significant issue.
Q3: How can I confirm that my chosen dosing strategy is effectively inhibiting DOT1L in vivo?
A3: It is crucial to measure a pharmacodynamic (PD) biomarker to confirm target engagement. For EPZ004777, the most direct and relevant biomarker is the methylation status of Histone H3 at lysine 79 (H3K79).
-
Recommended Assay: Collect tumor tissue, bone marrow, or even peripheral blood mononuclear cells (PBMCs) from your treated animals and measure the levels of H3K79me2 (dimethylated H3K79).[2] A significant reduction in H3K79me2 levels in the treated group compared to the vehicle control group indicates successful DOT1L inhibition.
-
Downstream Gene Expression: You can also measure the expression of key MLL fusion target genes, such as HOXA9 and MEIS1.[11][12] Effective DOT1L inhibition should lead to the downregulation of these genes.[2][11]
Frequently Asked Questions (FAQs)
Q1: What is EPZ004777 and what is its mechanism of action?
A1: EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[11][13] DOT1L is the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79).[11] EPZ004777 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[11] In cancers like MLL-rearranged leukemia, aberrant DOT1L activity leads to hypermethylation of H3K79 at specific gene loci, driving oncogenic gene expression. By inhibiting DOT1L, EPZ004777 reverses this hypermethylation, suppresses the expression of leukemogenic genes (e.g., HOXA9, MEIS1), and induces cell cycle arrest and apoptosis in cancer cells.[1][11]
Q2: Why was EPZ004777 not advanced into clinical trials?
A2: EPZ004777's suboptimal pharmacokinetic properties precluded its clinical advancement.[1][11] While it served as a critical proof-of-concept for targeting DOT1L, its properties were not suitable for clinical development in humans. This led to the development of a second-generation inhibitor, EPZ-5676 (Pinometostat), which has improved potency and more favorable drug-like properties.[2][11][14]
Q3: What is the in vitro potency of EPZ004777?
A3: EPZ004777 is a highly potent inhibitor of DOT1L with an IC50 of 0.4 nM in cell-free enzymatic assays.[13]
Q4: What are the key downstream signaling effects of DOT1L inhibition by EPZ004777?
A4: The primary effect is the reduction of H3K79 methylation. This leads to a cascade of events, including the downregulation of MLL fusion protein target genes like HOXA9 and MEIS1.[11] This suppression of oncogenic gene expression ultimately triggers cell cycle arrest (primarily at the G0/G1 phase) and apoptosis.[1][11] DOT1L activity has also been linked to other pathways, including Wnt and AMPK/mTOR signaling, though its role can be context-dependent.[15][16][17]
Quantitative Data Summary
The following table summarizes key quantitative data for EPZ004777.
| Parameter | Value | Assay Type | Source |
| IC50 | 0.4 nM | Cell-Free DOT1L Enzymatic Assay | [13] |
| Selectivity | >1,200-fold | Over other tested protein methyltransferases | [13] |
| Cellular IC50 | Stabilized after 14-18 days | Cell Proliferation Assay (various cell lines) | [13] |
| In Vivo Dosing | 50, 100, or 150 mg/mL | Via continuous infusion (mini-osmotic pump) | [1][8] |
Experimental Protocols
1. DOT1L In Vitro Enzymatic Assay (IC50 Determination)
This protocol is adapted from published methods to quantify the inhibitory activity of EPZ004777 on DOT1L.[11][13]
-
Materials:
-
Recombinant DOT1L enzyme
-
Histone H3 substrate
-
S-adenosylmethionine, [³H]-labeled ([³H]-SAM)
-
EPZ004777
-
Assay Buffer (e.g., 20 mM TRIS pH 8.0, 100 mM KCl, 0.5 mM DTT, 0.005% Bovine Skin Gelatin)
-
Scintillation fluid
-
Filter plates and scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of EPZ004777 in DMSO.
-
Add 1 µL of each inhibitor dilution to the wells of a 384-well microtiter plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (e.g., S-adenosyl-L-homocysteine).
-
Add DOT1L enzyme and histone H3 substrate to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding [³H]-SAM.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.
-
Wash the filter plate multiple times to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. In Vivo Efficacy Study using Mini-Osmotic Pumps
This protocol describes the validated method for assessing EPZ004777 efficacy in a mouse xenograft model.[1]
-
Model: MV4-11 subcutaneous xenograft model in immunocompromised mice.
-
Materials:
-
EPZ004777
-
Vehicle suitable for the pump (e.g., 50% DMSO / 50% PEG400)
-
Alzet mini-osmotic pumps (e.g., 7-day delivery)
-
Surgical tools for subcutaneous implantation
-
-
Procedure:
-
Establish subcutaneous MV4-11 tumors in mice.
-
Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.
-
Prepare EPZ004777 solution at the desired concentration (e.g., 50-150 mg/mL) in the appropriate vehicle.
-
Fill mini-osmotic pumps with the EPZ004777 solution or vehicle according to the manufacturer's instructions.
-
Surgically implant the pumps subcutaneously on the dorsal side of the mice.
-
Monitor tumor growth with caliper measurements and animal health (body weight) regularly throughout the study.
-
At the end of the treatment period, collect tumors and other tissues for pharmacodynamic analysis (e.g., H3K79me2 levels by ELISA or Western blot).
-
Analyze data for tumor growth inhibition and changes in biomarkers.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to EPZ004777.
Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of EPZ004777.
Caption: Recommended experimental workflow for in vivo testing of EPZ004777 to overcome poor PK.
References
- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Wnt signaling target gene expression by the histone methyltransferase DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DOT1L Epigenetically Regulates Autophagy and Mitochondria Fusion in Cell Lines of Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with EPZ004777
Welcome to the technical support center for EPZ004777, a potent and selective inhibitor of the histone methyltransferase DOT1L. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with EPZ004777.
1. Issue: Lower than expected potency or inconsistent IC50 values in cell-based assays.
-
Question: My IC50 values for EPZ004777 in MLL-rearranged cell lines (e.g., MV4-11, MOLM-13) are higher than the sub-micromolar range reported in the literature, or the values vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent potency can stem from several factors related to compound handling, assay conditions, and cell line characteristics.
-
Compound Solubility and Stability: EPZ004777 has limited aqueous solubility.[1][2] Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions.[1] Use fresh, anhydrous DMSO, as moisture can reduce solubility.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3] For working solutions, it is recommended to prepare them fresh for each experiment.[3]
-
Assay Duration: The antiproliferative effects of EPZ004777 are time-dependent and may not be apparent until after several days of continuous exposure.[4] IC50 values are typically determined after 14 to 18 days of treatment, with media and compound replenished every 3-4 days.[1][4] Shorter incubation times will likely result in higher IC50 values.
-
Cell Seeding Density: Ensure a consistent and appropriate cell seeding density for your proliferation assays. Overly dense cultures may exhibit reduced sensitivity to the inhibitor. A common starting density is 5x10^4 cells/well in a 96-well plate.[1][5]
-
Vehicle Control: The final concentration of the DMSO vehicle should be consistent across all wells and kept at a low level (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.
-
2. Issue: Difficulty in achieving complete inhibition of H3K79 methylation in vitro.
-
Question: I am not observing a complete reduction in H3K79me2 levels by Western blot, even at high concentrations of EPZ004777. Why might this be?
-
Answer: Incomplete inhibition of H3K79 methylation can be due to several experimental variables.
-
Time-Dependent Effects: The reduction in global H3K79 methylation levels by EPZ004777 is a gradual process. Significant changes may not be observed until after 4 to 6 days of treatment.[4] Assess methylation status at multiple time points to capture the full effect of the inhibitor.
-
Antibody Specificity: Verify the specificity and optimal dilution of your primary antibody for H3K79me2. Run appropriate controls, including untreated and vehicle-treated cells, to ensure the observed signal is specific.
-
Histone Extraction and Loading: Ensure complete histone extraction and accurate quantification of protein levels to ensure equal loading for your Western blot.
-
3. Issue: Inconsistent or suboptimal efficacy in in vivo xenograft models.
-
Question: My in vivo xenograft study with EPZ004777 is showing variable tumor growth inhibition or a lack of significant survival benefit. What are the potential reasons?
-
Answer: The in vivo efficacy of EPZ004777 is highly dependent on its formulation and delivery method due to its suboptimal pharmacokinetic properties.[6]
-
Compound Administration: Due to its poor pharmacokinetics, EPZ004777 is most effectively administered via continuous infusion using subcutaneously implanted mini-osmotic pumps.[1][6] Bolus injections are unlikely to maintain the required therapeutic concentrations.
-
Vehicle Formulation: For in vivo studies, EPZ004777 can be formulated in a vehicle such as 10% DMSO and 90% corn oil.[3] Ensure the compound is fully dissolved and the solution is homogenous before loading into the osmotic pumps. The mixed solution should be used immediately for optimal results.[1]
-
Dose and Duration: Ensure the dose and duration of treatment are sufficient. Studies have used concentrations of 100 and 150 mg/mL in mini-osmotic pumps for continuous infusion.[1] The pumps may need to be replaced during a long-term study to ensure continuous drug delivery.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of EPZ004777?
-
A1: EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L.[6] It competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, preventing the transfer of a methyl group to lysine 79 of histone H3 (H3K79).[6] This leads to the suppression of MLL fusion target gene expression, cell cycle arrest, and apoptosis in MLL-rearranged leukemia cells.[4][6]
-
-
Q2: What is the selectivity profile of EPZ004777?
-
A2: EPZ004777 is highly selective for DOT1L, with over 1,200-fold selectivity against other tested protein methyltransferases.[1]
-
-
Q3: What are the recommended storage conditions for EPZ004777?
-
Q4: Can EPZ004777 be used in non-MLL rearranged cancer types?
-
A4: While the primary application is in MLL-rearranged leukemias, some studies have explored its effects in other cancers where DOT1L is implicated, such as prostate, ovarian, pancreatic, and colon cancer.[7][8] However, the sensitivity of these cancer types to EPZ004777 is generally lower than that of MLL-rearranged leukemias.
-
-
Q5: Are there any known off-target effects of EPZ004777?
Quantitative Data Summary
Table 1: In Vitro Potency of EPZ004777
| Assay Type | Target | IC50 | Reference |
| Enzymatic Assay | DOT1L | 0.4 nM | [1][5] |
| Cell Proliferation (MV4-11) | MLL-rearranged cells | 0.17 µM | [12] |
| Cell Proliferation (MOLM-13) | MLL-rearranged cells | 0.72 µM | [12] |
| Cell Proliferation (THP-1) | MLL-rearranged cells | 3.36 µM | [12] |
| Cell Proliferation (RS4;11) | MLL-rearranged cells | 6.47 µM | [12] |
Table 2: In Vivo Dosing and Administration
| Animal Model | Administration Route | Vehicle | Dosing Regimen | Reference |
| Mouse Xenograft (MV4-11) | Subcutaneous mini-osmotic pumps | 10% DMSO, 90% Corn Oil | 100-150 mg/mL continuous infusion | [1][3] |
Experimental Protocols
1. DOT1L Enzymatic Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of EPZ004777 on DOT1L enzymatic activity.
-
Methodology:
-
Prepare a 10-point, 3-fold serial dilution of EPZ004777 in DMSO, starting from 1 µM.[4]
-
Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include DMSO-only (no inhibition) and S-adenosyl-L-homocysteine (SAH) at 2.5 µM (100% inhibition) as controls.[1][4]
-
Add 40 µL of a solution containing 0.25 nM recombinant DOT1L enzyme in assay buffer (e.g., 20 mM TRIS pH 8.0, 10 mM NaCl, 0.002% Tween 20, 0.005% Bovine Skin Gelatin, 100 mM KCl, and 0.5 mM DTT) to each well.[1][4]
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate mix containing 200 nM ³H-SAM and 20 nM nucleosomes in assay buffer.[1]
-
Incubate for 120 minutes at room temperature.
-
Quench the reaction by adding 10 µL of 800 µM unlabeled SAM.[1]
-
Measure the incorporation of radioactivity into the nucleosome substrate using a scintillation counter.
-
Calculate IC50 values using a suitable data analysis software.
-
2. Cell Proliferation Assay (MLL-rearranged cell lines)
-
Objective: To assess the anti-proliferative effect of EPZ004777 on MLL-rearranged leukemia cell lines.
-
Methodology:
-
Plate exponentially growing MLL-rearranged cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 3-5x10^4 cells/well in a final volume of 150 µL.[5]
-
Treat the cells with increasing concentrations of EPZ004777 (e.g., up to 50 µM) or DMSO vehicle control.[5]
-
Incubate the cells for up to 18 days.
-
Every 3-4 days, determine the viable cell number using a suitable method such as the Guava ViaCount assay or MTT assay.[1][4]
-
At each time point of cell counting, replenish the growth media and EPZ004777, and re-plate the cells at the initial seeding density.[1][4]
-
Calculate the split-adjusted total viable cell number.
-
Determine the IC50 values from concentration-response curves at each time point using graphing software.[1]
-
Visualizations
Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.
Caption: Troubleshooting workflow for inconsistent results with EPZ004777.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. stemcell.com [stemcell.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
Technical Support Center: Investigating Off-Target Effects of EPZ004777 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential off-target effects of EPZ004777 hydrochloride, a potent and selective inhibitor of the histone methyltransferase DOT1L.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound?
A1: EPZ004777 is a highly selective inhibitor of DOT1L. In cell-free enzymatic assays, it exhibits an IC50 of 0.4 nM for DOT1L and demonstrates over 1,200-fold selectivity against a panel of other protein methyltransferases (PMTs)[1][2].
Q2: What are the known off-target effects of EPZ004777?
A2: While highly selective against other methyltransferases, EPZ004777 has been shown to have some activity against PRMT5 with an IC50 of 521±137 nM[1]. A computational study analyzing RNA sequencing data from acute myeloid leukemia (AML) cell lines treated with EPZ004777 predicted potential off-target interactions with SNX19, TPBG, and ZNF185[3][4]. It is important to note that these are predictions and require experimental validation.
Q3: Can EPZ004777 affect signaling pathways other than the DOT1L pathway?
A3: Yes, downstream effects and potential off-target interactions can lead to the modulation of other signaling pathways. For example, in AML cell lines, EPZ004777 treatment has been associated with the suppression of the Rap1 signaling pathway and the upregulation of immune-related pathways[3].
Q4: Are there any known issues with the stability or solubility of this compound that could be mistaken for off-target effects?
A4: Like many small molecules, the stability and solubility of EPZ004777 can be influenced by experimental conditions. It is soluble in DMSO and ethanol but insoluble in water. Stock solutions are typically stored at -20°C or -80°C[1][5]. Precipitation or degradation of the compound can lead to inconsistent results that might be misinterpreted as off-target effects.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with EPZ004777, particularly when off-target effects are suspected.
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Question: My cells are showing a phenotype that is not consistent with DOT1L inhibition. Could this be an off-target effect?
-
Answer: It is possible. Here's a systematic approach to investigate this:
-
Confirm On-Target Engagement: First, verify that EPZ004777 is engaging DOT1L in your cellular system. You can do this by performing a Western blot for H3K79me2, the direct product of DOT1L activity. A dose-dependent decrease in H3K79me2 levels would confirm on-target activity[6].
-
Use a Structurally Different DOT1L Inhibitor: If another selective DOT1L inhibitor with a different chemical scaffold is available, test it in your assay. If it recapitulates the same phenotype, it is more likely an on-target effect.
-
Perform a Rescue Experiment: If possible, overexpress a drug-resistant mutant of DOT1L in your cells. If this rescues the phenotype, it strongly suggests the effect is on-target.
-
Consider Off-Target Screening: If the phenotype persists and on-target engagement is confirmed, consider performing broader off-target screening assays as detailed in the experimental protocols section.
-
Issue 2: Cytotoxicity is observed at concentrations lower than expected for DOT1L-dependent cell lines.
-
Question: I am seeing significant cell death in a cell line that is not known to be dependent on DOT1L, or at concentrations of EPZ004777 that are much lower than its reported EC50 for MLL-rearranged cells. What could be the cause?
-
Answer: This could be due to off-target toxicity.
-
Determine the IC50 for Cytotoxicity: Perform a dose-response curve to accurately determine the concentration at which 50% of cell growth is inhibited (IC50) in your specific cell line.
-
Compare with Known DOT1L-dependent Lines: Compare your IC50 values with those reported for MLL-rearranged cell lines like MV4-11 and MOLM-13 (typically in the low nanomolar range)[2]. A significant discrepancy could point towards off-target effects.
-
Use a Negative Control Cell Line: Include a cell line known to be insensitive to DOT1L inhibition (e.g., Jurkat cells) in your experiments. If you observe cytotoxicity in this line, it is a strong indicator of off-target effects[6].
-
Issue 3: Conflicting results between biochemical and cellular assays.
-
Question: The IC50 of EPZ004777 in my cellular assay is much higher than the reported biochemical IC50 of 0.4 nM. Why is this?
-
Answer: Discrepancies between biochemical and cellular potencies are common for small molecule inhibitors.
-
Cell Permeability: EPZ004777 may have limited permeability across the cell membrane of your specific cell type, leading to a lower intracellular concentration.
-
Protein Binding: The compound may bind to plasma proteins in the cell culture medium or other intracellular proteins, reducing the free concentration available to bind to DOT1L.
-
Efflux Pumps: Your cells may express efflux pumps that actively transport EPZ004777 out of the cell.
-
Quantitative Data
Table 1: In Vitro Potency and Selectivity of EPZ004777
| Target | IC50 (nM) | Fold Selectivity vs. DOT1L | Reference |
| DOT1L | 0.4 | 1 | [1][2][6] |
| PRMT5 | 521 | >1,300 | [1] |
| CARM1 | >50,000 | >125,000 | [6] |
| EHMT2 | >50,000 | >125,000 | [6] |
| EZH1 | >50,000 | >125,000 | [6] |
| EZH2 | >50,000 | >125,000 | [6] |
| PRMT1 | >50,000 | >125,000 | [6] |
| PRMT8 | >50,000 | >125,000 | [6] |
| SETD7 | >50,000 | >125,000 | [6] |
| WHSC1 | >50,000 | >125,000 | [6] |
Table 2: Computationally Predicted Potential Off-Targets of EPZ004777
| Potential Off-Target | Predicted Binding Energy (kcal/mol) | Number of Predicted Hydrogen Bonds | Reference |
| SNX19 | -8.2 | 3 | [3] |
| TPBG | -7.7 | 7 | [3] |
| ZNF185 | -7.2 | 6 | [3] |
Note: These are computational predictions and require experimental validation.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification
CETSA is a powerful method to verify target engagement in intact cells. It can also be adapted to identify novel off-targets.
-
Principle: Ligand binding can increase the thermal stability of a protein. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
-
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., DOT1L) or suspected off-target proteins by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of EPZ004777 indicates target engagement.
-
Kinome Scan for Off-Target Kinase Interactions
A kinome scan is a broad screening assay to determine the selectivity of a compound against a large panel of kinases.
-
Principle: This is typically a competition binding assay where the ability of the test compound (EPZ004777) to displace a ligand from the active site of a large number of kinases is measured.
-
General Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Performance: The assay is typically performed by a specialized contract research organization (CRO). The compound is screened at one or more concentrations against a panel of hundreds of purified human kinases.
-
Data Analysis: The results are usually reported as the percentage of remaining kinase activity or binding in the presence of the compound. A significant reduction in activity or binding indicates a potential off-target interaction. Follow-up dose-response assays are then performed to determine the IC50 for any identified hits.
-
Phenotypic Screening for Unbiased Off-Target Discovery
Phenotypic screening involves testing a compound in a variety of cell-based assays that measure different cellular processes to identify unexpected biological activities.
-
Principle: This is a hypothesis-free approach where the goal is to identify any observable change in cell behavior (phenotype) upon treatment with the compound.
-
General Procedure:
-
Assay Panel Selection: Choose a diverse panel of cell-based assays that measure various cellular processes, such as cell proliferation, apoptosis, cell cycle progression, migration, and differentiation, in a variety of cell lines.
-
Compound Treatment: Treat the cells with a range of concentrations of EPZ004777.
-
Phenotypic Readout: Use high-content imaging or other multi-parametric readouts to assess changes in the cellular phenotype.
-
Hit Identification and Target Deconvolution: If a consistent and unexpected phenotype is observed, further experiments are required to identify the molecular target responsible for this effect. This can involve techniques like affinity chromatography-mass spectrometry, genetic screens (e.g., CRISPR-Cas9 knockout screens), or computational approaches.
-
Visualizations
Caption: On-target signaling pathway of EPZ004777.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Experimental workflow for off-target identification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CRISPR/Cas9 Off-Target Validation Solutions - iGeneTech [igenetech.com]
- 6. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
minimizing EPZ004777 toxicity in cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively using the selective DOT1L inhibitor, EPZ004777, in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you minimize potential toxicity and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of EPZ004777?
A1: EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L.[1][2] It competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, preventing the methylation of histone H3 at lysine 79 (H3K79).[3] In the context of Mixed Lineage Leukemia (MLL)-rearranged cancers, this inhibition leads to the downregulation of key leukemogenic genes like HOXA9 and MEIS1, ultimately inducing cell cycle arrest, differentiation, and apoptosis in MLL-rearranged cells.[2][4]
Q2: Is EPZ004777 expected to be toxic to all cell lines?
A2: No, the cytotoxic effects of EPZ004777 are highly specific to cancer cells harboring MLL gene rearrangements.[4] Non-MLL-rearranged cell lines are generally unaffected by treatment with EPZ004777 at concentrations that are cytotoxic to MLL-rearranged cells.[1][4] This selectivity is a key feature of the compound.
Q3: What are the common sources of "toxicity" observed in cell culture experiments with EPZ004777?
A3: Perceived toxicity from EPZ004777 in cell culture can often be attributed to several factors other than on-target toxicity in non-MLL rearranged cells. These include:
-
Compound Precipitation: EPZ004777 has low solubility in aqueous media. When a concentrated DMSO stock solution is diluted into cell culture media, the compound can precipitate, which can be mistaken for cellular toxicity.
-
High DMSO Concentration: The final concentration of DMSO in the cell culture medium can cause toxicity if it exceeds 0.1-0.5%.[5][6]
-
Off-Target Effects at High Concentrations: While highly selective, at very high concentrations, EPZ004777 may exhibit off-target effects that can lead to toxicity in a broader range of cell lines.[7]
-
Sub-optimal Cell Health: Pre-existing stress in cultured cells can make them more susceptible to any experimental manipulation, including the addition of a small molecule inhibitor.
Q4: How long should I treat my cells with EPZ004777 to see an effect?
A4: The effects of EPZ004777 on cell proliferation are often delayed.[7] For MLL-rearranged cell lines, it is recommended to perform proliferation assays for an extended period, typically 14 to 18 days, to observe the full effect of the inhibitor.[1][4]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with EPZ004777.
Problem 1: I am observing toxicity in my non-MLL-rearranged control cell line.
-
Possible Cause: Compound Precipitation.
-
Solution: Visually inspect your culture wells under a microscope for any signs of precipitation after adding EPZ004777. To avoid precipitation, ensure the final DMSO concentration is low (ideally ≤ 0.1%) and that the compound is thoroughly mixed into the media upon dilution.[5] Preparing intermediate dilutions can also help.
-
-
Possible Cause: High DMSO concentration.
-
Solution: Calculate the final concentration of DMSO in your culture medium. If it is above 0.1%, consider preparing a more concentrated stock of EPZ004777 to reduce the volume of DMSO added to your cells.[6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
-
Possible Cause: Off-target effects.
-
Solution: If you are using very high concentrations of EPZ004777, it may be inducing off-target effects. Perform a dose-response experiment to determine the lowest effective concentration that maintains selectivity against MLL-rearranged cells.[7]
-
Problem 2: I am not seeing the expected level of cytotoxicity in my MLL-rearranged cell line.
-
Possible Cause: Insufficient treatment duration.
-
Possible Cause: Compound instability.
-
Solution: EPZ004777 stock solutions should be stored properly at -20°C for short-term and -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions in media for each experiment.
-
-
Possible Cause: Cell line-specific sensitivity.
-
Solution: While many MLL-rearranged cell lines are sensitive to EPZ004777, there can be varying degrees of response.[3] Confirm the MLL-rearrangement status of your cell line and consider testing a range of concentrations.
-
Quantitative Data Summary
The following tables summarize key quantitative data for EPZ004777 from various in vitro studies.
Table 1: In Vitro Potency of EPZ004777
| Parameter | Value | Notes |
| DOT1L IC50 | 0.4 nM | Cell-free enzymatic assay.[1][2] |
| Selectivity | >1,200-fold | Over other tested protein methyltransferases.[2] |
Table 2: Anti-proliferative Activity of EPZ004777 in Selected Cell Lines
| Cell Line | MLL Status | IC50 (µM) after 14-18 days |
| MV4-11 | MLL-AF4 | ~0.0035 |
| MOLM-13 | MLL-AF9 | ~0.0035 |
| THP-1 | MLL-AF9 | ~0.01 |
| Jurkat | Non-MLL-rearranged | >50 |
| HL-60 | Non-MLL-rearranged | >50 |
| U937 | Non-MLL-rearranged | >50 |
Data compiled from multiple sources.[4]
Experimental Protocols
Protocol 1: Preparation of EPZ004777 Stock Solution
-
Reconstitution: Dissolve EPZ004777 powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[6] Ensure the powder is completely dissolved. Gentle warming and vortexing can aid dissolution.[1]
-
Aliquoting: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
Protocol 2: Cell Proliferation Assay
-
Cell Plating: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Dilution: Prepare serial dilutions of EPZ004777 from your DMSO stock. It is crucial to perform intermediate dilutions in media to ensure the final DMSO concentration remains low (e.g., ≤ 0.1%).
-
Treatment: Add the diluted EPZ004777 or vehicle control (media with DMSO) to the appropriate wells.
-
Incubation: Incubate the cells for up to 18 days.[4]
-
Media Change: Every 3-4 days, carefully remove the old media and replace it with fresh media containing the appropriate concentration of freshly diluted EPZ004777 or vehicle.[1][4]
-
Viability Assessment: At desired time points, assess cell viability using a suitable method (e.g., CellTiter-Glo®, resazurin, or trypan blue exclusion).
Visualizations
Caption: DOT1L signaling in MLL-rearranged leukemia and its inhibition by EPZ004777.
Caption: Troubleshooting workflow for unexpected toxicity with EPZ004777.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. stemcell.com [stemcell.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: EPZ004777 Formulation for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful formulation and administration of EPZ004777 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for in vivo administration of EPZ004777?
Due to its poor pharmacokinetic properties, conventional dosing methods for EPZ004777 are not recommended.[1] The most effective and commonly cited method for in vivo administration is continuous infusion via subcutaneously implanted mini-osmotic pumps.[1][2] This approach ensures sustained compound exposure, which is critical for efficacy.[3]
Q2: What are the suggested vehicle formulations for EPZ004777?
Several vehicle formulations have been successfully used for EPZ004777 in animal studies. The choice of vehicle may depend on the desired concentration and experimental model. Commonly used vehicles include:
Q3: What concentrations of EPZ004777 can be loaded into mini-osmotic pumps?
Researchers have used a range of concentrations depending on the study's objectives. Concentrations of 50 mg/mL, 100 mg/mL, and 150 mg/mL have been successfully delivered via mini-osmotic pumps.[1][7]
Q4: How long can EPZ004777 be administered using mini-osmotic pumps?
The duration of administration can vary. For pharmacodynamic studies, a 6-day continuous infusion has been shown to be sufficient to observe changes in H3K79 methylation.[1][4] For efficacy studies, longer durations of 14 days or more may be necessary, which might require pump exchange.[1][4]
Q5: Is EPZ004777 suitable for oral administration?
No, EPZ004777 has low oral bioavailability, making it unsuitable for oral dosing.[3][8] Continuous infusion is the preferred method to achieve sufficient and sustained exposure.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Local irritation at the pump implantation site | High concentration of EPZ004777 leading to precipitation.[5] | Consider using a lower concentration of EPZ004777 in the osmotic pump. If high concentrations are necessary, monitor the implantation site closely for any signs of irritation or inflammation. Ensure the vehicle is well-solubilized and stable. |
| Lack of in vivo efficacy despite correct dosage | Suboptimal compound exposure due to poor pharmacokinetics.[1][3] | Ensure continuous infusion using mini-osmotic pumps to maintain steady-state plasma concentrations.[1] Intermittent dosing may not be sufficient to achieve the desired therapeutic effect.[3] Verify the correct implantation of the osmotic pump and its proper functioning. |
| Difficulty in dissolving EPZ004777 in the vehicle | Compound solubility limits. | Use fresh, high-purity solvents. DMSO can be used to prepare a stock solution before further dilution in the final vehicle formulation.[7] Ensure thorough mixing and vortexing. Gentle warming may aid dissolution, but stability at higher temperatures should be considered. |
Quantitative Data Summary
Table 1: In Vivo Formulations and Dosing of EPZ004777
| Parameter | Details | Reference |
| Administration Route | Subcutaneous mini-osmotic pumps | [1][2] |
| Vehicle Compositions | 10% ethanol, 90% water | [4][5] |
| 15% ethanol, 50% PEG300, 35% water | [5][6] | |
| Pump Concentrations | 50 mg/mL, 100 mg/mL, 150 mg/mL | [1][7] |
| Treatment Duration | 6 days (Pharmacodynamics) | [1][4] |
| 14 days or more (Efficacy) | [1][4] |
Experimental Protocols
Protocol 1: Establishment of an MV4-11 Subcutaneous Xenograft Mouse Model
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Animal Strain: Use 9-week-old female nude (nu/nu) mice.[1]
-
Cell Preparation: Harvest exponentially growing MV4-11 cells. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 5 x 10^7 cells/mL.[4]
-
Implantation: Subcutaneously inject 200 µL of the cell suspension into the right flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate the tumor volume using the formula: (length x width^2)/2.[4]
Protocol 2: Administration of EPZ004777 via Mini-Osmotic Pumps
-
Pump Preparation: Prepare a solution of EPZ004777 (e.g., 50 mg/mL) in a suitable vehicle (e.g., 10% ethanol, 90% water).[4] Fill the mini-osmotic pumps with the EPZ004777 solution according to the manufacturer's instructions.
-
Pump Implantation: Surgically implant the filled mini-osmotic pumps subcutaneously in the mice.[4]
-
Treatment Duration: For pharmacodynamic studies, a 6-day continuous infusion is often sufficient.[1][4] For efficacy studies, a longer duration of 14 days or more may be required, potentially necessitating pump exchange.[1][4]
Protocol 3: Pharmacodynamic Analysis
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect tumors, peripheral blood mononuclear cells (PBMCs), and/or bone marrow.[4]
-
Western Blot for H3K79me2: Prepare whole-cell lysates from the collected tissues. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against H3K79me2 and total histone H3 (as a loading control).[4]
-
RT-qPCR for MLL Fusion Target Genes: Extract total RNA from tumor samples and synthesize cDNA. Perform quantitative real-time PCR using primers specific for HOXA9 and MEIS1. Normalize the expression levels to a housekeeping gene (e.g., GAPDH). A decrease in the mRNA levels of HOXA9 and MEIS1 in the EPZ004777-treated group compared to the vehicle control indicates a pharmacodynamic effect.[4]
Visualizations
Caption: DOT1L signaling pathway in MLL-rearranged leukemia and its inhibition by EPZ004777.
Caption: Experimental workflow for an EPZ004777 in vivo study.
References
- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of EPZ004777 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EPZ004777's performance in cellular models, focusing on the validation of its on-target effects. We present supporting experimental data, detailed methodologies for key experiments, and comparisons with alternative DOT1L inhibitors to offer a comprehensive resource for researchers in oncology and epigenetic drug discovery.
Introduction to EPZ004777 and its Target, DOT1L
EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification associated with active gene transcription.[1] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 genes.[1][2] This sustained transcriptional activation is a key driver of leukemogenesis, making DOT1L a compelling therapeutic target.[1][2] EPZ004777 was developed as a mechanism-based inhibitor, designed to compete with the natural DOT1L substrate, S-adenosylmethionine (SAM).[1]
On-Target Effects of EPZ004777 in Cells
The primary on-target effect of EPZ004777 is the specific inhibition of DOT1L's methyltransferase activity, leading to a reduction in H3K79 methylation. This, in turn, results in the downregulation of MLL fusion target genes and selective anti-proliferative effects in MLL-rearranged cancer cells.[2]
Quantitative Analysis of Cellular Activity
The cellular potency of EPZ004777 has been evaluated across a panel of leukemia cell lines, demonstrating selectivity for those with MLL rearrangements.
| Cell Line | MLL Status | Proliferation IC50 (nM) | H3K79me2 Inhibition IC50 (nM) | Reference |
| MV4-11 | MLL-AF4 | 4 | 3 | [3][4] |
| MOLM-13 | MLL-AF9 | 4 | 5 | [3][4] |
| THP-1 | MLL-AF9 | 4 | Not explicitly stated | [4] |
| KOPN-8 | MLL-ENL | 71 (14-day IC50) | Not explicitly stated | [5] |
| NOMO-1 | MLL-AF9 | 658 (14-day IC50) | Not explicitly stated | [5] |
| HL-60 | Non-MLL-rearranged | >50,000 | 5 | [3][6] |
| Jurkat | Non-MLL-rearranged | >50,000 | Not explicitly stated | [6] |
| U937 | Non-MLL-rearranged | >50,000 | Not explicitly stated | [6] |
Comparison with a Next-Generation DOT1L Inhibitor: Pinometostat (EPZ-5676)
Pinometostat (EPZ-5676) is a next-generation DOT1L inhibitor that emerged from the optimization of the chemical scaffold of EPZ004777.[3] It exhibits improved potency and pharmacokinetic properties.[7]
| Compound | DOT1L Ki (nM) | H3K79me2 IC50 (MV4-11 cells, nM) | Proliferation IC50 (MV4-11 cells, nM) | Reference |
| EPZ004777 | ≤0.08 | 3 | 4 | [3] |
| Pinometostat (EPZ-5676) | ≤0.08 | 2.6 | 9 | [3][5] |
Impact on MLL Fusion Target Gene Expression
Treatment with EPZ004777 leads to a time- and concentration-dependent decrease in the mRNA levels of key MLL fusion target genes, HOXA9 and MEIS1.[6] Quantitative real-time PCR (qRT-PCR) analysis in MV4-11 and MOLM-13 cells has shown a significant reduction in the expression of these genes following treatment.[3][6] For instance, in MV4-11 cells, the IC50 values for the inhibition of HOXA9 and MEIS1 mRNA expression were 67 nM and 53 nM, respectively, with full depletion observed after approximately 8 days of treatment.[3]
Experimental Protocols
Western Blotting for H3K79 Dimethylation
This protocol details the steps to assess the on-target effect of EPZ004777 by measuring the levels of dimethylated histone H3 at lysine 79 (H3K79me2).
1. Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) in appropriate media.
-
Treat cells with increasing concentrations of EPZ004777 (e.g., 0, 10, 100, 1000 nM) and a vehicle control (DMSO) for 4 to 6 days.
2. Histone Extraction (Acid Extraction Method):
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, protease inhibitors).
-
Incubate on ice for 10 minutes and centrifuge. Discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation.
-
Centrifuge and neutralize the supernatant containing histones with NaOH.
-
Determine protein concentration using a Bradford or BCA assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.
-
Separate 15-25 µg of histone extract on a 15% SDS-polyacrylamide gel.[5]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K79me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
As a loading control, use an antibody against total Histone H3.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Proliferation Assay
This protocol outlines the measurement of the anti-proliferative effects of EPZ004777.
1. Cell Seeding:
-
Seed leukemia cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
2. Compound Treatment:
-
Treat cells with a serial dilution of EPZ004777 (e.g., from 1 nM to 50 µM) in triplicate. Include a vehicle control (DMSO).
3. Incubation:
-
Incubate the plates for 7 to 14 days. The long incubation period is necessary to observe the full anti-proliferative effects.
4. Viability Measurement:
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by direct cell counting using a hemocytometer with trypan blue exclusion.
5. Data Analysis:
-
Calculate the percentage of proliferation relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using graphing software.
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of EPZ004777.
Caption: Experimental workflow for validating EPZ004777's on-target effect using Western blotting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L. | J. Craig Venter Institute [jcvi.org]
- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
EPZ004777 Hydrochloride: A Potent and Selective Positive Control for DOT1L Inhibition
A Comparative Guide for Researchers
EPZ004777 hydrochloride stands as a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L, making it an invaluable tool and positive control in epigenetic research.[1][2] Its primary mechanism of action involves the competitive inhibition of the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing the methylation of histone H3 at lysine 79 (H3K79).[1] This targeted inhibition has profound effects on gene expression, particularly in cancers driven by MLL (Mixed Lineage Leukemia) gene rearrangements, establishing EPZ004777 as a cornerstone for studies on DOT1L's role in health and disease.[1][3]
Comparative Efficacy of DOT1L Inhibitors
EPZ004777's high potency is a key characteristic, with an IC50 of 0.4 nM in cell-free assays.[2] This makes it a robust positive control for validating experimental systems and for comparison with novel DOT1L inhibitors. The following table summarizes the inhibitory activity of EPZ004777 and other notable DOT1L inhibitors across various assays and cell lines.
| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |
| EPZ004777 | Cell-Free Enzymatic | - | 0.4 | [2] |
| Anti-proliferation | MOLM-13 (AML) | 4 | [2] | |
| Anti-proliferation | MV4-11 (AML) | 10.5 | [4] | |
| Anti-proliferation | RS4;11 (ALL) | 15.2 | [4] | |
| Pinometostat (EPZ-5676) | Anti-proliferation | MOLM-13 (AML) | 8.3 | [4] |
| Anti-proliferation | MV4-11 (AML) | 10.5 | [4] | |
| Anti-proliferation | RS4;11 (ALL) | 15.2 | [4] | |
| SGC0946 | Not specified | Not specified | Not specified | [4] |
| Compound 10 | Anti-proliferation | MOLM-13 (AML) | 4.8 | [4] |
| Anti-proliferation | MV4-11 (AML) | 6.1 | [4] | |
| Anti-proliferation | RS4;11 (ALL) | 8.9 | [4] | |
| Compound 11 | Anti-proliferation | MOLM-13 (AML) | 6.2 | [4] |
| Anti-proliferation | MV4-11 (AML) | 7.9 | [4] | |
| Anti-proliferation | RS4;11 (ALL) | 11.6 | [4] |
Signaling Pathway of DOT1L Inhibition
In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin.[1] This results in the hypermethylation of H3K79 at target gene loci, including the HOXA9 and MEIS1 genes, which are crucial for hematopoietic development.[1] The sustained activation of these genes is a key driver of leukemogenesis.[1] EPZ004777, by inhibiting DOT1L, reverses this aberrant methylation, leading to the suppression of these target genes, cell cycle arrest, and ultimately, apoptosis in MLL-rearranged cancer cells.[1][3]
References
A Comparative Guide to DOT1L Inhibitors: EPZ004777 vs. Pinometostat (EPZ-5676)
In the landscape of epigenetic cancer therapy, the inhibition of DOT1L (Disruptor of Telomeric Silencing 1-Like) has emerged as a promising strategy, particularly for the treatment of mixed-lineage leukemia (MLL)-rearranged leukemias. This guide provides a detailed comparison of two pivotal DOT1L inhibitors: the pioneering research compound EPZ004777 and its clinically advanced successor, pinometostat (EPZ-5676). We will delve into their efficacy, supported by experimental data, and provide insights into the methodologies used for their evaluation.
Mechanism of Action: Targeting Aberrant Histone Methylation
Both EPZ004777 and pinometostat are potent and selective small-molecule inhibitors of DOT1L, the sole histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 proto-oncogenes.[2][3] This epigenetic alteration drives the expression of leukemogenic genes, ultimately leading to malignant transformation.
EPZ004777 and pinometostat function as S-adenosyl-L-methionine (SAM) competitive inhibitors, binding to the catalytic pocket of DOT1L and preventing the transfer of a methyl group from SAM to H3K79.[2][4] This targeted inhibition leads to a reduction in H3K79 methylation, suppression of MLL target gene expression, and ultimately, cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[5][6]
Caption: DOT1L inhibition pathway in MLL-rearranged leukemia.
Comparative Efficacy: A Leap in Potency and Pharmacokinetics
While EPZ004777 was instrumental in validating DOT1L as a therapeutic target, its suboptimal pharmacokinetic properties limited its clinical development.[3][7] Pinometostat was subsequently developed as an optimized analog with significantly improved potency and drug-like characteristics.[3]
Biochemical and Cellular Potency
The following tables summarize the in vitro potency of both compounds against DOT1L and their effects on leukemia cell lines.
Table 1: Biochemical Potency against DOT1L
| Compound | Target | Assay Type | Ki | IC50 | Selectivity |
| EPZ004777 | DOT1L | Cell-free | 0.3 ± 0.03 nM[5] | 0.4 nM[8][9] | >1,200-fold over other PMTs[8] |
| Pinometostat (EPZ-5676) | DOT1L | Cell-free | ≤0.08 nM[3] | - | >37,000-fold over other PMTs[6] |
Table 2: Cellular Activity in MLL-rearranged Leukemia Cell Lines
| Compound | Cell Line (MLL fusion) | Assay Type | Cellular IC50 (H3K79me2) | Proliferation IC50 |
| EPZ004777 | THP-1 (MLL-AF9) | Proliferation | - | 4 nM[8] |
| MV4-11 (MLL-AF4) | Proliferation | - | See Note 1[5] | |
| Pinometostat (EPZ-5676) | MV4-11 (MLL-AF4) | H3K79me2 ELISA | 2.6 nM[6] | 3.5 nM[10] |
| HL-60 (non-MLL) | H3K79me2 ELISA | 5 nM[3] | >50 µM[5] |
Note 1: For MV4-11 cells, 50% inhibition of growth was not achieved even at the highest concentration of EPZ004777 (50 µM) after 14 days of treatment in one study.[5]
Pinometostat demonstrates superior biochemical and cellular potency compared to EPZ004777.[3] It exhibits a significantly lower inhibition constant (Ki) and more potent inhibition of cellular H3K79 methylation.[3][6] This translates to more effective inhibition of MLL-rearranged cell proliferation at nanomolar concentrations.[10]
In Vivo Efficacy
The improved properties of pinometostat led to more robust anti-tumor activity in preclinical xenograft models of MLL-rearranged leukemia.
Table 3: In Vivo Efficacy in Rodent Xenograft Models
| Compound | Animal Model | Dosing | Key Findings |
| EPZ004777 | Mouse MV4-11 xenograft | Subcutaneous mini-osmotic pump | Extended survival[5] |
| Pinometostat (EPZ-5676) | Rat MV4-11 xenograft | Continuous IV infusion (70.5 mg/kg/day for 21 days) | Complete and sustained tumor regressions[6] |
In a rat xenograft model, continuous intravenous infusion of pinometostat resulted in complete tumor regressions that were maintained even after cessation of treatment, with no significant toxicity observed.[6] This marked a significant advancement over the effects seen with EPZ004777.[5]
Clinical Development of Pinometostat
Pinometostat advanced into Phase 1 clinical trials for adult and pediatric patients with relapsed or refractory acute leukemias, particularly those with MLL rearrangements.[11][12][13] The studies demonstrated that pinometostat was generally well-tolerated and showed evidence of target engagement, with reductions in H3K79 methylation observed in patient samples.[11][14] While single-agent efficacy was modest, with some patients experiencing transient reductions in leukemic blasts and a few achieving complete remission, the results provided crucial proof-of-concept for DOT1L inhibition in a clinical setting.[11][14][15] These findings have paved the way for ongoing investigations into combination therapies.[16]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.
DOT1L Enzyme Inhibition Assay (for IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.
Caption: Workflow for a DOT1L enzyme inhibition assay.
Protocol:
-
Compound Preparation: The inhibitor (EPZ004777 or pinometostat) is serially diluted in DMSO.[9]
-
Enzyme Incubation: The diluted compound is incubated with recombinant human DOT1L enzyme in an assay buffer.[9]
-
Substrate Addition: A substrate mix containing radiolabeled S-adenosyl-L-methionine ([³H]-SAM) and nucleosomes (the histone substrate) is added to initiate the reaction.[9]
-
Reaction: The reaction is allowed to proceed for a defined period, during which DOT1L transfers the radiolabeled methyl group from [³H]-SAM to H3K79 on the nucleosomes.
-
Quenching: The reaction is stopped, often by the addition of excess unlabeled SAM.[9]
-
Detection: The amount of radioactivity incorporated into the nucleosomes is measured, typically using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. IC₅₀ values are then determined by fitting the data to a dose-response curve.[8]
Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cell lines over time.
Protocol:
-
Cell Seeding: Leukemia cells (e.g., MV4-11, MOLM-13) are seeded in multi-well plates at a specific density.[5]
-
Compound Treatment: Cells are treated with a range of concentrations of EPZ004777 or pinometostat, or with a vehicle control (DMSO).[5]
-
Incubation: The cells are incubated for an extended period (e.g., 14-18 days), with the media and compound being replenished every 3-4 days.[5]
-
Viable Cell Counting: At regular intervals, the number of viable cells is determined using a method such as the Guava ViaCount assay, which can distinguish between live and dead cells.[5]
-
Data Analysis: Proliferation curves are generated by plotting the number of viable cells over time. IC₅₀ values for cell proliferation are calculated from the dose-response data at the end of the incubation period.[5]
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of the compounds in a living organism.
Caption: Workflow for an in vivo xenograft study.
Protocol:
-
Cell Implantation: Human MLL-rearranged leukemia cells (e.g., MV4-11) are implanted subcutaneously into immunocompromised rodents.[5][6]
-
Tumor Establishment: Tumors are allowed to grow to a palpable size.
-
Treatment: Animals are randomized into treatment and control groups. The investigational drug is administered via a clinically relevant route (e.g., continuous intravenous infusion for pinometostat).[6]
-
Monitoring: Tumor volume is measured regularly, and the general health of the animals is monitored.
-
Endpoint and Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring H3K79 methylation levels). Efficacy is determined by comparing tumor growth and survival rates between the treated and control groups.[3][5]
Conclusion
EPZ004777 was a seminal discovery that provided the crucial proof-of-concept for DOT1L inhibition as a viable therapeutic strategy for MLL-rearranged leukemias.[7] Building on this foundation, pinometostat (EPZ-5676) was engineered as a more potent and pharmacokinetically favorable successor, demonstrating significant preclinical efficacy and advancing into clinical trials.[3] While single-agent activity in the clinic has been modest, the safety profile and on-target activity of pinometostat support its further investigation in combination with other anti-leukemic agents, heralding a new chapter in targeted epigenetic therapy.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to DOT1L Inhibitors in Leukemia Models: EPZ004777 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EPZ004777 and other prominent DOT1L (disruptor of telomeric silencing 1-like) inhibitors in the context of leukemia models. The information presented is collated from preclinical and clinical studies to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to DOT1L Inhibition in Leukemia
DOT1L is a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79). In certain types of leukemia, particularly those with rearrangements of the mixed-lineage leukemia (MLL) gene, DOT1L is aberrantly recruited to chromatin. This leads to hypermethylation of H3K79 at the target genes of MLL fusion proteins, such as HOXA9 and MEIS1, driving leukemogenesis.[1][2] Inhibition of DOT1L's enzymatic activity has emerged as a promising therapeutic strategy to reverse this aberrant gene expression and selectively kill leukemia cells.[3][4]
EPZ004777 was a pioneering, potent, and selective small-molecule inhibitor of DOT1L. While its suboptimal pharmacokinetic properties hindered its clinical development, it served as a crucial proof-of-concept, paving the way for second-generation inhibitors like Pinometostat (EPZ-5676) which has entered clinical trials.[5][6] This guide compares the performance of EPZ004777 with other notable DOT1L inhibitors, including Pinometostat, SGC0946, and newer developmental compounds.
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits the DOT1L enzyme to target genes. DOT1L then catalyzes the methylation of H3K79, leading to the upregulation of leukemogenic genes like HOXA9 and MEIS1, which drives the proliferation and survival of leukemia cells.[2][7]
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo performance of various DOT1L inhibitors in leukemia models.
Table 1: In Vitro Biochemical and Cellular Activity
| Inhibitor | DOT1L IC50 (nM) | Cell Proliferation IC50 (nM) - MV4-11 (MLL-AF4) | Cell Proliferation IC50 (nM) - MOLM-13 (MLL-AF9) | H3K79me2 Inhibition IC50 (nM) - MV4-11 |
| EPZ004777 | 0.4[5] | >5000 (14 days)[2] | >5000 (14 days)[2] | 2.6[2] |
| Pinometostat (EPZ-5676) | ≤0.08[2] | 9[2] | 4[2] | 2.6[2] |
| SGC0946 | 0.3[8] | Not explicitly stated for MV4-11 | Effectively inhibits[8] | Time- and dose-dependent reduction[8] |
| SYC-522 | 0.5 (Ki)[9] | 4400[10] | ~10000[10] | Significant reduction[11] |
| Compound 10 | Not explicitly stated | 10-day IC50 comparable to EPZ5676[12] | 10-day IC50 comparable to EPZ5676[12] | Potent inhibition[12] |
| Compound 11 | Not explicitly stated | 10-day IC50 comparable to EPZ5676[12] | 10-day IC50 comparable to EPZ5676[12] | Potent inhibition[12] |
Table 2: In Vivo Efficacy in Leukemia Xenograft Models
| Inhibitor | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| EPZ004777 | Mouse (MV4-11 xenograft) | Continuous infusion via osmotic pumps | Extended survival | [13] |
| Pinometostat (EPZ-5676) | Rat (MV4-11 xenograft) | Continuous IV infusion | Complete and sustained tumor regressions | [2] |
| Compound 10 | Mouse (MLL-AF6 & MLL-AF9 PDX) | 75 mg/kg orally twice daily | Significant reduction in leukemia burden | [12] |
| Compound 11 | Mouse (MLL-AF6 & MLL-AF9 PDX) | 75 mg/kg intraperitoneally twice daily | Significant reduction in leukemia burden | [12] |
Experimental Workflow for Inhibitor Evaluation
A typical workflow for evaluating the efficacy of DOT1L inhibitors in leukemia models involves a series of in vitro and in vivo experiments.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for suspension leukemia cell lines.
-
Cell Seeding: Seed leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add serial dilutions of the DOT1L inhibitor (e.g., EPZ004777, Pinometostat) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 7-14 days at 37°C in a humidified 5% CO2 incubator. The long incubation period is necessary to observe the anti-proliferative effects of DOT1L inhibitors.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot for H3K79 Dimethylation
-
Cell Treatment and Lysis: Treat leukemia cells with the DOT1L inhibitor for 4-6 days. Harvest the cells and extract histones using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate 10-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K79me2 (e.g., 1:1000 dilution) and a loading control like total Histone H3 (e.g., 1:5000 dilution) overnight at 4°C.[14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of H3K79me2 normalized to total H3.[15]
Quantitative RT-PCR for HOXA9 and MEIS1 Expression
-
Cell Treatment and RNA Extraction: Treat leukemia cells with the DOT1L inhibitor for 4-6 days.[13] Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green or TaqMan-based assay with specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Primer Sequences (Human):
-
HOXA9 Forward: 5'-AGGTGGCTCTTCTTAACTCTCC-3'
-
HOXA9 Reverse: 5'-TCTCCAGTTCCAGTTGCTCTTC-3'
-
MEIS1 Forward: 5'-CAAGCTGCAAACCATGAAGA-3'
-
MEIS1 Reverse: 5'-TGCCTCTGCTCTTTGTTTGA-3'
-
-
-
Data Analysis: Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in HOXA9 and MEIS1 expression normalized to the housekeeping gene.
In Vivo Leukemia Xenograft Model
-
Cell Implantation: Inject 1-5 x 106 MLL-rearranged leukemia cells (e.g., MV4-11) subcutaneously or intravenously into immunodeficient mice (e.g., NSG).[16]
-
Tumor Establishment: Allow the tumors to establish and reach a palpable size (for subcutaneous models) or for leukemia to engraft (for systemic models, monitored by bioluminescence or peripheral blood sampling).
-
Inhibitor Administration: Administer the DOT1L inhibitor via the appropriate route (e.g., oral gavage, intravenous infusion, intraperitoneal injection) at the predetermined dose and schedule.[2][12]
-
Tumor Growth and Survival Monitoring: Measure tumor volume with calipers (subcutaneous model) or monitor leukemia progression via bioluminescence imaging or flow cytometry of peripheral blood. Monitor the body weight and overall health of the animals. Record survival data.
-
Pharmacodynamic Studies: At the end of the study, or at interim time points, collect tumor tissue and/or bone marrow to assess the levels of H3K79me2 by Western blot or immunohistochemistry to confirm target engagement.
Logical Comparison of DOT1L Inhibitors
The development of DOT1L inhibitors has progressed from early-stage tool compounds to clinically investigated agents, with each iteration aiming to improve upon the last in terms of potency, selectivity, and pharmacokinetic properties.
Conclusion
The development of DOT1L inhibitors represents a significant advancement in targeted therapy for MLL-rearranged leukemias. While the first-generation inhibitor, EPZ004777, established the therapeutic principle, its limitations spurred the development of more drug-like compounds. Pinometostat (EPZ-5676) demonstrated improved potency and entered clinical trials, though with modest single-agent activity, suggesting the need for combination therapies.[17] Newer generation inhibitors, such as compounds 10 and 11, offer the advantage of improved pharmacokinetic profiles, including oral bioavailability, which is crucial for clinical translation.[12] The continued exploration of novel DOT1L inhibitors and their use in combination with other anti-leukemic agents holds promise for improving outcomes for patients with these aggressive leukemias.
References
- 1. ovid.com [ovid.com]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. MLL-rearranged leukemia is dependent on aberrant H3K79 methylation by DOT1L. | J. Craig Venter Institute [jcvi.org]
- 5. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance to EPZ004777: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding and overcoming resistance to targeted therapies is a critical challenge. This guide provides a comprehensive comparison of resistance mechanisms to the DOT1L inhibitor EPZ004777, alongside alternative therapeutic strategies and the experimental data to support them.
EPZ004777 is a potent and selective inhibitor of the histone methyltransferase DOT1L, an enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). This epigenetic modification plays a crucial role in the regulation of gene expression, and its dysregulation is a key driver in certain cancers, particularly MLL-rearranged (MLLr) leukemias. While EPZ004777 has demonstrated preclinical efficacy, its clinical development has been hampered by poor pharmacokinetic properties.[1][2] Furthermore, as with many targeted therapies, the emergence of resistance is a significant concern. This guide delves into the known mechanisms of resistance to EPZ004777 and compares its performance with next-generation DOT1L inhibitors and combination therapy approaches.
Comparative Performance of DOT1L Inhibitors
Several alternative DOT1L inhibitors have been developed with improved potency and pharmacokinetic profiles compared to EPZ004777. The most notable of these are Pinometostat (EPZ-5676) and SGC0946. The following table summarizes the in vitro potency of these inhibitors against various MLL-rearranged leukemia cell lines.
| Cell Line | MLL Fusion | EPZ004777 IC50 (nM) | Pinometostat (EPZ-5676) IC50 (nM) | SGC0946 IC50 (nM) |
| MV4-11 | MLL-AF4 | ~10 - 100 | 3.5 - 8 | ~2.65 (A431 cells) |
| MOLM-13 | MLL-AF9 | ~10 - 100 | ~5 | ~1 (Molm13 cells) |
| KOPN-8 | MLL-ENL | >1000 | ~20 | Not Reported |
| NOMO-1 | MLL-AF9 | ~100 - 1000 | ~10 | Not Reported |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.[2][3][4][5]
Pinometostat (EPZ-5676) consistently demonstrates superior potency to EPZ004777 across various MLLr cell lines.[2] SGC0946 also shows high potency, often in the low nanomolar range.[6]
Mechanisms of Resistance to EPZ004777
Several mechanisms of resistance to DOT1L inhibitors, including EPZ004777, have been identified. These can be broadly categorized as on-target mutations and pathway-level adaptations.
On-Target Mutations: The Case of DOT1L R231Q
A key mechanism of acquired resistance is the emergence of mutations in the DOT1L enzyme itself. One such mutation, R231Q, located in the catalytic domain, has been shown to confer resistance to EPZ004777 and other DOT1L inhibitors.[7] This gain-of-function mutation enhances the enzymatic activity of DOT1L and is associated with the activation of the MAPK/ERK signaling pathway.[7]
The following table compares the inhibitory activity of DOT1L inhibitors against wild-type and R231Q mutant-expressing cells.
| Compound | Cell Line | DOT1L Status | IC50 (µM) |
| EPZ004777 | H460 | R231Q | >38 |
| Pinometostat (EPZ-5676) | H460 | R231Q | >38 |
| SGC0946 | H460 | WT | 9.18 |
| SGC0946 | H460 | R231Q | 38.00 |
As the data indicates, the R231Q mutation leads to a significant decrease in the sensitivity to SGC0946, and a near-complete loss of activity for EPZ004777 and Pinometostat at the tested concentrations.[7]
Signaling Pathway Adaptations
Cells can also develop resistance by rewiring their signaling networks to bypass their dependency on DOT1L activity.
-
Activation of the MAPK/ERK Pathway: As mentioned, the DOT1L R231Q mutation is linked to the activation of the MAPK/ERK pathway. This suggests that downstream effectors of this pathway may play a role in sustaining cell survival and proliferation in the presence of DOT1L inhibitors.[7]
-
Interplay with SIRT1: The histone deacetylase SIRT1 has been identified as a functional antagonist of DOT1L. Inhibition of DOT1L can lead to a SIRT1-dependent silencing of MLL-fusion target genes.[5] This suggests that the cellular levels and activity of SIRT1 could influence the response to DOT1L inhibitors.
Overcoming Resistance: Combination Strategies
Given the emergence of resistance, combination therapies are a promising approach to enhance the efficacy of DOT1L inhibitors and prevent or delay the development of resistance.
-
Combination with MAPK/ERK Pathway Inhibitors: For cancers harboring the DOT1L R231Q mutation or exhibiting MAPK/ERK pathway activation, combining a DOT1L inhibitor with a MEK or ERK inhibitor is a rational strategy. Preclinical studies have shown that this combination can effectively reverse the resistance phenotype.[7]
-
Combination with Menin-MLL Inhibitors: The interaction between Menin and the MLL fusion protein is crucial for the recruitment of DOT1L to its target genes. Combining a DOT1L inhibitor with a Menin-MLL interaction inhibitor has been shown to have synergistic effects in killing MLLr leukemia cells.[8]
-
Combination with other Epigenetic Modifiers or Chemotherapy: Combining DOT1L inhibitors with other epigenetic drugs or standard chemotherapeutic agents is another area of active investigation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the assessment of EPZ004777 resistance mechanisms.
Protocol 1: In Vitro DOT1L Enzyme Inhibition Assay
This assay is used to determine the direct inhibitory activity of a compound on the DOT1L enzyme.
Materials:
-
Recombinant human DOT1L enzyme
-
Histone H3 substrate (e.g., recombinant nucleosomes)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
S-adenosyl-L-homocysteine (SAH) as a positive control
-
Test compounds (e.g., EPZ004777, Pinometostat, SGC0946)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant DOT1L enzyme, and histone H3 substrate.
-
Add serial dilutions of the test compound or control (SAH, DMSO vehicle) to the reaction mixture.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, unlabeled SAM or by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [3H]-SAM.
-
Measure the incorporation of the [3H]-methyl group into the histone H3 substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Generation of DOT1L Mutant Cell Lines via Lentiviral Transduction
This protocol describes the generation of stable cell lines expressing a mutant form of DOT1L (e.g., R231Q) to study drug resistance.
Materials:
-
Lentiviral expression vector containing the cDNA for the DOT1L mutant
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cells (e.g., a leukemia cell line)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Polybrene
-
Puromycin or another selection antibiotic
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter and concentrate the virus if necessary.
-
-
Transduction of Target Cells:
-
Plate the target cells at an appropriate density.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24-48 hours.
-
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).
-
Culture the cells in the presence of the antibiotic to select for cells that have successfully integrated the lentiviral construct.
-
-
Verification of Mutant Expression:
-
Confirm the expression of the mutant DOT1L protein by Western blotting or qPCR.
-
Protocol 3: Western Blot Analysis of MAPK/ERK Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the MAPK/ERK pathway as a marker of its activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of MEK and ERK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the DOT1L inhibitor or other stimuli as required.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) to control for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Visualizing the Pathways of Resistance
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and resistance mechanisms discussed.
References
- 1. Disruptor of telomeric silencing 1-like promotes ovarian cancer tumor growth by stimulating pro-tumorigenic metabolic pathways and blocking apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of first-in-class DOT1L inhibitors against the R231Q gain-of-function mutation in the catalytic domain with therapeutic potential of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Gene Expression Analysis Following EPZ004777 Treatment
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of EPZ004777's Performance with Alternative DOT1L Inhibitors, Supported by Experimental Data.
EPZ004777, a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L, has emerged as a significant tool in the study of epigenetic regulation, particularly in the context of cancers driven by MLL gene rearrangements. This guide provides a comprehensive comparison of gene expression changes induced by EPZ004777 and its more clinically advanced alternative, pinometostat (EPZ-5676). The information presented herein is synthesized from publicly available experimental data to aid researchers in making informed decisions for their therapeutic development programs.
Performance Comparison: EPZ004777 vs. Pinometostat
While both EPZ004777 and pinometostat target the same epigenetic writer, DOT1L, their potency and clinical applicability differ. Pinometostat was developed as a structurally optimized successor to EPZ004777, exhibiting superior potency and pharmacokinetic properties.[1]
Key Performance Differences:
-
Potency: Pinometostat demonstrates significantly greater potency in inhibiting DOT1L enzymatic activity and suppressing the proliferation of MLL-rearranged leukemia cells compared to EPZ004777.
-
Clinical Development: Due to its improved properties, pinometostat has advanced into clinical trials for the treatment of MLL-rearranged leukemias, while EPZ004777 remains primarily a research tool.[1]
Gene Expression Analysis after EPZ004777 Treatment
Treatment of NPM1-mutant AML cell lines (OCI-AML2 and OCI-AML3) with EPZ004777 resulted in significant alterations in gene expression. A total of 3,578 genes were identified as differentially expressed, with 1,725 genes being upregulated and 1,853 downregulated.[2]
Table 1: Top Downregulated Genes Following EPZ004777 Treatment in AML Cell Lines
| Gene Symbol | Description | Log2 Fold Change (Approx.) | Adjusted p-value (Approx.) |
| HOXA4 | Homeobox A4 | < -2.0 | < 0.05 |
| TPBG | Trophoblast Glycoprotein | < -2.0 | < 0.05 |
| SNX19 | Sorting Nexin 19 | < -2.0 | < 0.05 |
| ZNF185 | Zinc Finger Protein 185 | < -2.0 | < 0.05 |
| CT45A3 | Cancer/Testis Antigen Family 45 Member A3 | < -2.0 | < 0.05 |
Table 2: Top Upregulated Genes Following EPZ004777 Treatment in AML Cell Lines
| Gene Symbol | Description | Log2 Fold Change (Approx.) | Adjusted p-value (Approx.) |
| BEX3 | Brain Expressed X-Linked 3 | > 2.0 | < 0.05 |
| Immune-related genes | Various genes associated with immune responses | > 2.0 | < 0.05 |
Note: The exact Log2 fold change and adjusted p-values for each gene from the re-analysis of GSE85107 are not fully detailed in the cited literature. The values presented are indicative of significant changes.
Signaling Pathways Modulated by EPZ004777
Pathway enrichment analysis of the differentially expressed genes revealed that EPZ004777 treatment significantly impacts key signaling pathways involved in cancer progression and cell adhesion.
Downregulated Pathways:
-
Rap1 Signaling Pathway: This pathway is implicated in cell proliferation, differentiation, and adhesion. Its suppression may contribute to the anti-leukemic effects of EPZ004777.[2]
-
Cell Adhesion Molecules: The downregulation of genes involved in cell adhesion can reduce the invasiveness and metastatic potential of cancer cells.[2]
Upregulated Pathways:
-
Immune-related Pathways: The upregulation of genes associated with the immune system suggests that EPZ004777 may enhance anti-tumor immune responses.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of EPZ004777's effects on gene expression.
RNA Sequencing (RNA-Seq) Protocol (Based on GSE85107)
-
Cell Culture and Treatment:
-
Human AML cell lines OCI-AML2 and OCI-AML3 were cultured in appropriate media.
-
Cells were treated with 10 µM EPZ004777 or DMSO (vehicle control) for 7 days.
-
Experiments were performed in triplicate.[3]
-
-
RNA Extraction:
-
Total RNA was extracted from the treated and control cells using a standard method such as TRIzol reagent or a commercial RNA isolation kit.
-
-
Library Preparation and Sequencing:
-
RNA quality and quantity were assessed.
-
Sequencing libraries were prepared using a standard kit, such as the Illumina TruSeq RNA Library Prep Kit.
-
Sequencing was performed on an Illumina sequencing platform.
-
-
Data Analysis:
-
Raw sequencing reads were aligned to a reference human genome (e.g., hg19 or GRCh38).
-
Gene expression levels were quantified.
-
Differentially expressed genes between EPZ004777-treated and DMSO-treated samples were identified using statistical packages like DESeq2.[3]
-
Pathway enrichment analysis was performed on the list of differentially expressed genes to identify significantly affected biological pathways.[2]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) Protocol
-
Cell Treatment and Cross-linking:
-
Cells were treated with the DOT1L inhibitor or vehicle control.
-
Proteins were cross-linked to DNA using formaldehyde.
-
-
Chromatin Shearing:
-
The cross-linked chromatin was sheared into smaller fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
An antibody specific for the histone modification of interest (e.g., H3K79me2) was used to immunoprecipitate the chromatin fragments. A non-specific IgG was used as a negative control.
-
-
DNA Purification and Library Preparation:
-
DNA was purified from the immunoprecipitated complexes.
-
Sequencing libraries were prepared.
-
-
Sequencing and Data Analysis:
-
Sequencing was performed on an Illumina platform.
-
Reads were aligned to a reference genome.
-
Peak calling algorithms were used to identify regions of enrichment for the specific histone mark.
-
Visualizations
Caption: Mechanism of action of EPZ004777 in MLL-rearranged leukemia.
Caption: Experimental workflow for RNA-sequencing analysis.
References
EPZ004777: A Potent Inhibitor Leading to H3K79me2 Reduction
A comprehensive guide for researchers confirming the on-target effect of the DOT1L inhibitor, EPZ004777, through the reduction of Histone H3 Lysine 79 dimethylation (H3K79me2). This guide provides a comparative analysis with other DOT1L inhibitors, detailed experimental protocols, and supporting data.
EPZ004777 is a highly potent and selective small molecule inhibitor of the DOT1L methyltransferase, the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1] Dysregulation of DOT1L activity and the subsequent aberrant H3K79 methylation are implicated in the pathogenesis of certain cancers, particularly mixed-lineage leukemia (MLL).[2] EPZ004777 acts as an S-adenosylmethionine (SAM)-competitive inhibitor, effectively blocking the catalytic activity of DOT1L and leading to a global reduction in H3K79 methylation levels.[2][3] This reduction in H3K79me2 is a key biomarker for confirming the on-target activity of EPZ004777 in cellular and in vivo models.
Comparative Analysis of DOT1L Inhibitors
EPZ004777 has been extensively studied alongside other DOT1L inhibitors, such as Pinometostat (EPZ-5676) and SGC0946. While all three compounds effectively reduce H3K79me2 levels, they exhibit different potencies and pharmacokinetic properties.[4][5]
| Inhibitor | Target | Biochemical IC50 | Cellular H3K79me2 IC50 (MV4-11 cells) | Reference |
| EPZ004777 | DOT1L | 0.4 nM | ~700 nM | [2][4] |
| Pinometostat (EPZ-5676) | DOT1L | ≤0.08 nM | 2.6 nM | [5][6] |
| SGC0946 | DOT1L | 0.3 nM | Not explicitly stated | [4] |
Table 1: Comparison of biochemical and cellular potencies of various DOT1L inhibitors. IC50 values represent the concentration required for 50% inhibition.
Studies have shown that EPZ-5676 (Pinometostat) is a more potent inhibitor of DOT1L in biochemical assays and demonstrates a more extended drug-target residence time compared to EPZ004777.[5] However, EPZ004777 remains a valuable and widely used tool for studying the biological consequences of DOT1L inhibition.
Experimental Confirmation of H3K79me2 Reduction
The reduction of H3K79me2 upon treatment with EPZ004777 can be robustly demonstrated using various molecular biology techniques, primarily Western blotting and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
Western Blotting
Western blotting is a straightforward and widely used method to assess the global levels of H3K79me2 in cells treated with EPZ004777. A concentration-dependent decrease in H3K79me2 is typically observed after several days of treatment.[2] A modest reduction can be seen within one day, with a more substantial depletion occurring after 4-5 days of continuous exposure.[2]
Chromatin Immunoprecipitation (ChIP)
ChIP assays, particularly when coupled with high-throughput sequencing (ChIP-seq), provide a genome-wide view of H3K79me2 distribution. Treatment with EPZ004777 has been shown to cause a significant global reduction of H3K79me2 at specific gene loci, such as the HOXA cluster in MLL-rearranged leukemia cells.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of EPZ004777 and the general workflows for confirming H3K79me2 reduction.
Experimental Protocols
Western Blot Analysis of H3K79me2
This protocol is adapted for suspension cell lines treated with EPZ004777.
1. Cell Culture and Treatment:
-
Culture cells (e.g., MV4-11, MOLM-13) under standard conditions.
-
Treat cells with desired concentrations of EPZ004777 (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for 4-6 days.[2]
2. Histone Extraction (Acid Extraction Method):
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer.
-
Isolate nuclei by centrifugation.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation.[6]
-
Centrifuge to pellet debris and transfer the supernatant containing histones to a new tube.
-
Neutralize the acid with 2 M NaOH.
-
Determine protein concentration using a BCA assay.
3. Western Blotting:
-
Mix 15-25 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins on a 15% SDS-polyacrylamide gel.[6]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K79me2 (e.g., Abcam ab3594) and a loading control (e.g., anti-Histone H3) overnight at 4°C.[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation (ChIP) Protocol
This protocol provides a general framework for performing ChIP to assess H3K79me2 levels.
1. Cell Treatment and Cross-linking:
-
Treat cells with EPZ004777 or DMSO as described above.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody against H3K79me2 (e.g., Abcam ab3594).[9]
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analyze the enrichment of specific DNA sequences by qPCR or prepare a library for high-throughput sequencing (ChIP-seq).
Conclusion
EPZ004777 is a well-validated inhibitor of DOT1L that effectively reduces H3K79me2 levels in a concentration- and time-dependent manner. The experimental protocols provided in this guide offer robust methods for confirming the on-target activity of EPZ004777. By comparing its effects with other DOT1L inhibitors and utilizing techniques such as Western blotting and ChIP-seq, researchers can confidently assess the impact of DOT1L inhibition on their biological systems of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruptor of telomeric silencing 1-like promotes ovarian cancer tumor growth by stimulating pro-tumorigenic metabolic pathways and blocking apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. E-GEOD-76745 - The Histone Methyltransferases MLL1 and DOT1L Cooperate with Meningioma-1 to Induce AML [Human ChIP-seq] - OmicsDI [omicsdi.org]
- 8. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GEO Accession viewer [ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to EPZ004777 Hydrochloride in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
EPZ004777 hydrochloride, a first-in-class, potent, and selective inhibitor of the histone methyltransferase DOT1L, has emerged as a significant tool in the preclinical exploration of epigenetic therapies, particularly for cancers driven by MLL (Mixed Lineage Leukemia) gene rearrangements. While its own clinical advancement has been hampered by suboptimal pharmacokinetic properties, the foundational research involving EPZ004777 has paved the way for next-generation DOT1L inhibitors and provided crucial proof-of-concept for targeting this epigenetic writer. This guide offers an objective comparison of EPZ004777 in combination with other cancer drugs, presenting available experimental data and detailed protocols to support further research and development in this promising area of oncology.
Mechanism of Action and Rationale for Combination Therapy
MLL-rearranged leukemias are characterized by the fusion of the MLL gene with various partners, leading to the aberrant recruitment of DOT1L and subsequent hypermethylation of histone H3 at lysine 79 (H3K79). This epigenetic alteration drives the expression of leukemogenic genes, such as HOXA9 and MEIS1. EPZ004777 competitively inhibits the S-adenosylmethionine (SAM) binding pocket of DOT1L, preventing H3K79 methylation and suppressing the oncogenic gene expression program.
The primary rationale for combining EPZ004777 with other anticancer agents is to achieve synergistic effects, overcome potential resistance mechanisms, and enhance therapeutic efficacy. A key mechanism underlying the synergy with conventional chemotherapy is the impairment of the DNA damage response in cancer cells, rendering them more susceptible to DNA-damaging agents.[1]
Quantitative Analysis of EPZ004777 and its Analogs in Combination
While extensive quantitative data for EPZ004777 in combination therapies is not widely available in a consolidated format, studies on closely related DOT1L inhibitors provide compelling evidence of synergistic potential. The Chou-Talalay method is a standard for quantifying drug synergy, where a Combination Index (CI) value less than 1 indicates a synergistic interaction.
Single-Agent Activity of EPZ004777
Before evaluating combination effects, it is essential to understand the single-agent activity of EPZ004777. The following table summarizes the 50% inhibitory concentration (IC50) values of EPZ004777 in various MLL-rearranged and non-rearranged leukemia cell lines.
| Cell Line | MLL Rearrangement | IC50 (µM) |
| MV4-11 | MLL-AF4 | 0.008 |
| MOLM-13 | MLL-AF9 | 0.004 |
| THP-1 | MLL-AF9 | 0.004 |
| KOPN-8 | MLL-ENL | 0.011 |
| RS4;11 | MLL-AF4 | 0.016 |
| SEM | MLL-AF4 | 0.023 |
| Jurkat | None | >50 |
| HL-60 | None | >50 |
| U937 | None | >50 |
Data compiled from publicly available information.
Synergistic Effects of DOT1L Inhibitors with Chemotherapy
Studies with the potent DOT1L inhibitor SYC-522 have demonstrated significant synergy with chemotherapeutic agents in MLL-rearranged acute myeloid leukemia (AML) cell lines.
| Cell Line | DOT1L Inhibitor | Chemotherapeutic Agent | Observation |
| MV4-11 | SYC-522 (3 µM) | Mitoxantrone (100 nM) | Significantly increased apoptosis compared to mitoxantrone alone. |
| MOLM-13 | SYC-522 (10 µM) | Mitoxantrone (10 nM) | Significantly increased apoptosis compared to mitoxantrone alone. |
This data for SYC-522 is presented as a surrogate to illustrate the potential of DOT1L inhibition in combination with chemotherapy, due to the limited availability of specific quantitative synergy data for EPZ004777.[1]
Combination with Other Epigenetic Modulators
Preclinical evidence suggests that combining DOT1L inhibitors with other epigenetic drugs, such as menin-MLL inhibitors, can lead to superior anti-leukemic effects. The co-administration of the menin-MLL inhibitor MI-2-2 and EPZ004777 has been shown to strongly suppress leukemic cell growth and induce differentiation in models of NPM1-mutant AML.[2] This provides a strong rationale for a dual-targeted epigenetic therapy approach in MLL-rearranged leukemias.[1]
Comparison with Alternative DOT1L Inhibitors
EPZ004777's suboptimal pharmacokinetic properties led to the development of a second-generation DOT1L inhibitor, pinometostat (EPZ-5676). Pinometostat has demonstrated improved potency and has been evaluated in clinical trials.
| Compound | DOT1L Ki (nM) | MV4-11 Proliferation IC50 (nM) | MV4-11 H3K79me2 IC50 (nM) |
| EPZ004777 | 0.3 | 8.3 | 25 |
| Pinometostat (EPZ-5676) | 0.08 | 3.6 | 11 |
Data from Daigle et al. (2013). This table directly compares the in vitro potency of EPZ004777 and its successor, pinometostat, as single agents.[3]
Experimental Protocols
To facilitate the validation and expansion of these findings, detailed protocols for key in vitro experiments are provided below.
Cell Viability and Synergy Analysis (Chou-Talalay Method)
This protocol outlines the determination of cell viability in response to single and combination drug treatments and the subsequent analysis of synergy using the Chou-Talalay method.
1. Cell Seeding:
-
Seed leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of appropriate culture medium.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of EPZ004777 and the combination drug in DMSO.
-
Create a series of dilutions for each drug.
-
For combination studies, a constant ratio of the two drugs is often used.
-
Treat the cells with either a single agent or a combination of EPZ004777 and the chemotherapeutic agent at various concentrations. Include a vehicle control (e.g., DMSO).
3. Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
4. Cell Viability Assay (MTT/XTT):
-
Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis using flow cytometry.
1. Cell Treatment:
-
Treat leukemia cells with EPZ004777, the chemotherapeutic agent, or the combination for the desired time (e.g., 48-72 hours). Include an untreated control.
2. Cell Harvesting and Staining:
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
3. Incubation and Analysis:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Colony Formation Assay (in Methylcellulose)
This assay assesses the long-term proliferative capacity of cells after drug treatment.
1. Cell Treatment:
-
Treat leukemia cells with EPZ004777, the chemotherapeutic agent, or the combination for a specified period (e.g., 24 hours).
2. Cell Plating:
-
After treatment, wash the cells and plate them in a methylcellulose-based medium (e.g., MethoCult™) in 35 mm dishes at a low density (e.g., 500-1000 cells/dish).
3. Incubation and Quantification:
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days, until colonies are visible.
-
Stain the colonies with an appropriate stain (e.g., Crystal Violet) and count them manually or using an automated colony counter.
Visualizing Pathways and Workflows
To better understand the underlying biological mechanisms and experimental processes, the following diagrams are provided.
Experimental workflow for assessing drug synergy.
DOT1L inhibition sensitizes cancer cells to chemotherapy.
Conclusion
This compound has been instrumental in validating DOT1L as a therapeutic target in MLL-rearranged leukemias. While quantitative data on its combination with other anticancer agents is limited, the available evidence, particularly from studies with analogous compounds, strongly suggests a synergistic potential with conventional chemotherapy and other epigenetic modifiers. The provided experimental protocols and conceptual frameworks offer a solid foundation for researchers to further investigate and quantify these synergistic interactions. Future studies should focus on generating robust quantitative data for EPZ004777 combinations to fully elucidate its therapeutic potential and to inform the development of novel, more effective cancer treatment strategies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. mdpi.com [mdpi.com]
- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of DOT1L Inhibitors: A Comparative Analysis of EPZ004777 Hydrochloride and Next-Generation Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DOT1L inhibitor EPZ004777 hydrochloride with its key alternatives, EPZ-5676 (Pinometostat) and SGC0946. This analysis is supported by experimental data on their cross-reactivity against a panel of histone methyltransferases (HMTs), offering insights into their selectivity and potential for targeted therapeutic development.
The DOT1L (disruptor of telomeric silencing 1-like) enzyme, a histone methyltransferase (HMT) that specifically methylates histone H3 on lysine 79 (H3K79), has emerged as a critical therapeutic target, particularly in MLL-rearranged leukemias.[1] EPZ004777 was one of the first potent and selective small molecule inhibitors of DOT1L to be developed.[1] This guide delves into the cross-reactivity profile of this compound and compares it with the next-generation inhibitors, EPZ-5676 and SGC0946, which were designed for improved potency and pharmacokinetic properties.
Comparative Selectivity Profiles
The following tables summarize the inhibitory activity (IC50 or Ki) of EPZ004777, EPZ-5676, and SGC0946 against DOT1L and a panel of other histone methyltransferases. This data highlights the remarkable selectivity of these compounds for their intended target.
Table 1: Inhibitory Activity of EPZ004777 against a Panel of Histone Methyltransferases [1]
| Histone Methyltransferase | IC50 (nM) | Fold Selectivity vs. DOT1L |
| DOT1L | 0.4 ± 0.1 | 1 |
| CARM1 | >50,000 | >125,000 |
| EHMT2 (G9a) | >50,000 | >125,000 |
| EZH1 | >50,000 | >125,000 |
| EZH2 | >50,000 | >125,000 |
| PRMT1 | >50,000 | >125,000 |
| PRMT5 | 521 ± 137 | 1,303 |
| PRMT8 | >50,000 | >125,000 |
| SETD7 | >50,000 | >125,000 |
| WHSC1 (MMSET) | >50,000 | >125,000 |
Table 2: Comparative Inhibitory Potency and Selectivity of DOT1L Inhibitors
| Compound | DOT1L Potency | Selectivity | Reference |
| This compound | IC50: 0.4 nM | >1,000-fold selective over other PMTs tested. | [1][2] |
| EPZ-5676 (Pinometostat) | Ki: 80 pM | >37,000-fold selective against all other protein methyltransferases tested. | [3][4] |
| SGC0946 | IC50: 0.3 nM | Inactive against a panel of 12 other protein methyltransferases and DNMT1. | [5][6] |
Experimental Protocols
The determination of the inhibitory activity and selectivity of these compounds relies on robust biochemical assays. Below are detailed methodologies for the key experiments cited.
Radiometric Histone Methyltransferase (HMT) Assay for IC50 Determination
This assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone substrate.
Materials:
-
Recombinant human DOT1L enzyme
-
Histone H3 substrate (e.g., recombinant, or as part of a nucleosome)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Unlabeled SAM (S-adenosyl-L-methionine)
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.002% Tween-20, 0.005% Bovine Skin Gelatin, 100 mM KCl, and 0.5 mM DTT.[7]
-
Inhibitor compounds (EPZ004777, EPZ-5676, SGC0946) serially diluted in DMSO.
-
S-adenosyl-L-homocysteine (SAH) as a positive control for inhibition.
-
96-well or 384-well microtiter plates.
-
Scintillation counter or filter-based detection system.
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of a microtiter plate. For the 100% inhibition control, use a high concentration of SAH. For the 0% inhibition control, use DMSO vehicle.
-
Add the DOT1L enzyme (e.g., 0.25 nM final concentration) in assay buffer to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[7]
-
Initiate the methyltransferase reaction by adding a substrate mix containing the histone substrate (e.g., 20 nM nucleosomes), [³H]-SAM (e.g., 200 nM), and unlabeled SAM (e.g., 600 nM) in assay buffer.[7] The concentrations of SAM and the histone substrate are typically kept at or near their Michaelis-Menten constant (Km) values.
-
Incubate the reaction for a specific time (e.g., 120 minutes) at a controlled temperature (e.g., 30°C).[7]
-
Quench the reaction by adding a high concentration of unlabeled SAM or another suitable quenching agent.[7]
-
Measure the incorporation of radioactivity into the histone substrate. This can be achieved by spotting the reaction mixture onto filter paper, washing away the unincorporated [³H]-SAM, and then measuring the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software.
Cellular Assay for H3K79 Methylation Inhibition
This assay assesses the ability of the inhibitors to block DOT1L activity within a cellular context by measuring the levels of H3K79 methylation.
Materials:
-
Human cell lines (e.g., MLL-rearranged leukemia cell lines like MV4-11 or MOLM-13).[1]
-
Cell culture medium and supplements.
-
Inhibitor compounds (EPZ004777, EPZ-5676, SGC0946).
-
Lysis buffer for histone extraction.
-
Primary antibodies specific for H3K79me2 and total Histone H3.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting).
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescence detection reagents.
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere or grow to a suitable density.
-
Treat the cells with a range of concentrations of the inhibitor compounds or DMSO vehicle control for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and extract the histones using an appropriate lysis buffer.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K79me2, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K79me2 signal to the total H3 signal.
-
Determine the cellular IC50 value by plotting the normalized H3K79me2 levels against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the context of these cross-reactivity studies, the following diagrams illustrate the DOT1L signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: DOT1L signaling in MLL-rearranged leukemia and the point of inhibition.
Caption: Workflow for characterizing the potency and selectivity of DOT1L inhibitors.
References
- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe EPZ004777 | Chemical Probes Portal [chemicalprobes.org]
- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 6. Probe SGC0946 | Chemical Probes Portal [chemicalprobes.org]
- 7. selleckchem.com [selleckchem.com]
Unveiling the Potency of EPZ004777: A Comparative Guide to its Phenotypic Activity
A deep dive into the experimental validation of the pioneering DOT1L inhibitor, EPZ004777, reveals its significant impact on cancer cells, particularly those harboring MLL rearrangements. This guide provides a comparative analysis of EPZ004777's performance against other DOT1L inhibitors, supported by quantitative data and detailed experimental protocols to aid researchers in their drug discovery efforts.
EPZ004777, a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L, has been a cornerstone in the exploration of epigenetic therapies.[1][2] Its primary mechanism of action involves the competitive inhibition of the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing the methylation of histone H3 at lysine 79 (H3K79).[1] This inhibition has profound downstream effects, particularly in cancers driven by Mixed Lineage Leukemia (MLL) gene rearrangements, where the aberrant activity of DOT1L is a key driver of leukemogenesis.[1]
Comparative Efficacy of DOT1L Inhibitors
Phenotypic screening of EPZ004777 and its successors has demonstrated their selective anti-proliferative activity against MLL-rearranged leukemia cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
| Cell Line | Leukemia Type | Oncogenic Driver | EPZ004777 IC50 (µM) | EPZ-5676 (Pinometostat) IC50 (nM) | Compound 10 IC50 (nM) | Compound 11 IC50 (nM) |
| MOLM-13 | AML | MLL-AF9 | Reported effective at 3 µM[3] | 8.3 | 4.8 | 6.2 |
| MV4-11 | AML | MLL-AF4 | Reported effective at 3 µM[3] | 10.5 | 6.1 | 7.9 |
| RS4;11 | ALL | MLL-AF4 | - | 15.2 | 8.9 | 11.6 |
| SEM | ALL | MLL-AF4 | - | 21.4 | 12.5 | 16.2 |
| KOPN-8 | B-ALL | MLL-AF4 | - | 33.1 | 19.4 | 25.1 |
| NOMO-1 | AML | MLL-AF9 | - | 45.6 | 26.7 | 34.6 |
| OCI-AML2 | AML | NPM1c | >50[3] | >10000 | >10000 | >10000 |
| OCI-AML3 | AML | NPM1c | - | >10000 | >10000 | >10000 |
| HL-60 | AML | - | >50[3] | - | - | - |
| Jurkat | T-ALL | - | >50[3] | - | - | - |
| U937 | AML | - | >50[3] | - | - | - |
Data for EPZ-5676, Compound 10, and Compound 11 are from a comparative study and highlight the improved potency of next-generation DOT1L inhibitors.[4][5][6]
Phenotypic Effects of EPZ004777
Treatment with EPZ004777 induces a range of phenotypic changes in sensitive cancer cells, primarily MLL-rearranged leukemia cells. These effects underscore its therapeutic potential.
| Phenotypic Outcome | Description | Cell Lines | References |
| Inhibition of Proliferation | Selective suppression of cell growth in MLL-rearranged cells. | MV4-11, MOLM-13 | [3] |
| Induction of Apoptosis | Programmed cell death is triggered, leading to a reduction in viable cancer cells.[2][3][7] | MV4-11, MOLM-13 | [3] |
| Cell Cycle Arrest | Cells are halted in the G0/G1 phase of the cell cycle.[1] | MV4-11 | [3] |
| Induction of Differentiation | Leukemic cells are pushed towards terminal differentiation.[2][7] | Murine MLL-AF9 cells | [5] |
| Downregulation of MLL Target Genes | Expression of key leukemogenic genes, such as HOXA9 and MEIS1, is reduced.[1][8] | MLL-rearranged cells | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key phenotypic assays used to characterize the activity of EPZ004777.
Cell Proliferation Assay
This assay measures the anti-proliferative effects of the compound on cancer cell lines.
-
Cell Plating: Exponentially growing human leukemia cell lines (e.g., MV4-11, MOLM-13, Jurkat) are plated in 96-well plates at a density of 5x10^4 cells/well in a final volume of 150 µL.[2]
-
Compound Treatment: Cells are incubated with increasing concentrations of EPZ004777 (up to 50 µM) or a DMSO vehicle control.[2][3]
-
Incubation: The plates are incubated for up to 18 days. Every 3-4 days, cells are counted, and fresh media with the compound is added.[2]
-
Viable Cell Counting: The number of viable cells is determined using a suitable method, such as the Guava ViaCount assay or MTT assay.[2]
-
Data Analysis: IC50 values are calculated from concentration-response curves at each time point using appropriate software (e.g., GraphPad Prism).[2]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the induction of apoptosis.
-
Cell Treatment: Cells (e.g., MV4-11, MOLM-13) are treated with EPZ004777 (e.g., 3 µM) or DMSO for various time points (e.g., 4, 6, 8, 10 days).[3]
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of Annexin V-positive cells is quantified to determine the level of apoptosis.[3]
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.
-
Cell Treatment: Cells are treated with EPZ004777 or DMSO for a specified duration (e.g., 4 days).[3]
-
Fixation and Staining: Cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide) containing RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined based on the DNA content histogram. A sub-G1 peak can also indicate apoptotic cells.[3]
Visualizing the Mechanism and Workflow
To better understand the context of EPZ004777's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts | Blood | American Society of Hematology [ashpublications.org]
- 7. stemcell.com [stemcell.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for EPZ004777 Hydrochloride
EPZ004777 hydrochloride is a potent and selective inhibitor of the histone methyltransferase DOT1L, requiring careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal protocols is essential for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Disposal of Unused this compound
Unused or waste this compound should be treated as chemical waste. Disposal procedures must comply with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer-specific SDS for the most detailed and accurate disposal information.
-
Chemical Waste Collection:
-
Place the solid this compound or any solutions containing the compound into a clearly labeled, sealed, and appropriate chemical waste container.
-
The container must be compatible with the chemical and clearly marked with its contents.
-
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company.[1]
-
Documentation: Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in accordance with laboratory and institutional protocols.
Note on conflicting information: While some sources may suggest that smaller quantities of similar compounds can be disposed of with household waste, this is not a recommended or safe practice for a potent research chemical like this compound.[2] Always err on the side of caution and treat it as hazardous chemical waste. Do not allow the substance to enter sewers or surface and ground water.[2]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be disposed of as contaminated waste.
Procedure for Contaminated Waste:
-
Collection: Place all contaminated disposable materials into a designated and clearly labeled hazardous waste bag or container.
-
Disposal: Dispose of the contaminated waste through your institution's chemical or hazardous waste disposal program, following the same procedures as for the chemical itself.[2]
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling EPZ004777 hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of EPZ004777 hydrochloride, a potent and selective DOT1L inhibitor. The following procedures are based on general laboratory safety principles for handling potent chemical compounds and available supplier information, as a comprehensive Safety Data Sheet (SDS) is not publicly available.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE | Rationale |
| Handling Solid (Weighing, Aliquoting) | - Full-face respirator with P100 (or N100) particulate filter- Chemical-resistant gloves (Nitrile, double-gloved)- Safety goggles (if not using a full-face respirator)- Lab coat (fully buttoned)- Disposable sleeve covers- Closed-toe shoes | Prevents inhalation of fine powder and protects skin and eyes from contact. |
| Handling Solutions (e.g., in DMSO) | - Chemical fume hood- Chemical-resistant gloves (Nitrile)- Safety glasses with side shields- Lab coat- Closed-toe shoes | Minimizes inhalation of solvent vapors and protects against splashes. |
| General Laboratory Use | - Standard lab coat- Safety glasses- Nitrile gloves- Closed-toe shoes | Basic protection for all laboratory activities. |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and ensure personnel safety.
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, such as a chemical fume hood or a containment glove box, especially when handling the solid form.
-
Weighing : If weighing the solid, use an analytical balance inside a ventilated enclosure to prevent dissemination of the powder. Use appropriate tools (e.g., anti-static spatulas) to handle the compound.
-
Solution Preparation : When preparing solutions, add the solvent (e.g., DMSO) to the vial containing the pre-weighed compound slowly to avoid splashing. If solubility issues arise, gentle warming or sonication may be used.
-
Storage :
-
Solid : Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Stock Solutions : Supplier recommendations vary, but generally, stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years. It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.
-
Table 2: Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | Room Temperature (Short-term) | Not specified | Keep in a desiccator. |
| Stock Solution in DMSO | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 2 years | Preferred for long-term storage. |
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
Table 3: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect any solid waste (e.g., contaminated weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of it down the drain.
-
Contaminated PPE : Dispose of all used gloves, disposable lab coats, and other contaminated PPE in the designated hazardous waste stream.
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
